molecular formula C22H21ClN2O8 B608961 Meclocycline CAS No. 2013-58-3

Meclocycline

Número de catálogo: B608961
Número CAS: 2013-58-3
Peso molecular: 476.9 g/mol
Clave InChI: RNIADBXQDMCFEN-IWVLMIASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Meclocycline is a member of tetracyclines.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIADBXQDMCFEN-IWVLMIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048567
Record name Meclocycline
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Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Meclocycline
Source DrugBank
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CAS No.

2013-58-3
Record name Meclocycline [USAN:INN:BAN]
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Record name Meclocycline
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Record name Meclocycline
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Record name Meclocycline
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Record name MECLOCYCLINE
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Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Meclocycline on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which meclocycline, a member of the tetracycline class of antibiotics, inhibits bacterial protein synthesis. It delves into the specific interactions with the bacterial ribosome, summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Halting the Translation Machinery

This compound, like other tetracyclines, is a bacteriostatic agent that primarily functions by inhibiting protein synthesis in bacteria.[1][2] This inhibition is achieved by specifically targeting the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. The selective toxicity of this compound towards bacteria stems from the structural differences between prokaryotic 70S and eukaryotic 80S ribosomes, as well as differences in drug uptake mechanisms.

The canonical mechanism of action involves this compound binding to the 30S small ribosomal subunit.[1][2] This binding event sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site (acceptor site).[1] By blocking the A-site, this compound effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis and inhibiting bacterial growth.

Recent studies have suggested a more nuanced mechanism, indicating that tetracyclines may also influence the initiation phase of translation by affecting the conformation of initiation factors. Furthermore, evidence points towards a potential second binding site on the 30S subunit and even interactions with the nascent peptide exit tunnel on the 50S subunit, which could contribute to the overall inhibitory effect.

cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Sites 30S_subunit 30S Subunit 50S_subunit 50S Subunit A_site A-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Enables P_site P-site E_site E-site This compound This compound This compound->A_site Binds to Inhibition Inhibition This compound->Inhibition Leads to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Inhibition->Protein_Synthesis

Figure 1: this compound's primary mechanism of action on the bacterial ribosome.

Quantitative Data on Tetracycline-Ribosome Interactions

CompoundRibosomal ComponentNumber of High-Affinity Sites (n)Equilibrium Constant (K) (M⁻¹)
Dethis compound30S Subunit12.2 x 10⁶
Dethis compound70S Ribosome13.2 x 10⁶

Note: The data presented is for dethis compound, a tetracycline antibiotic structurally similar to this compound. This data is used as a proxy due to the lack of specific published binding data for this compound.

Experimental Protocols for Studying this compound-Ribosome Interactions

Understanding the interaction between this compound and the bacterial ribosome requires a suite of specialized biochemical and biophysical techniques. The following are detailed methodologies for key experiments cited in the study of tetracycline antibiotics.

Ribosome Binding Assay (Filter Binding)

This assay is used to quantify the binding affinity of a ligand (e.g., this compound) to the ribosome or its subunits.

Protocol:

  • Preparation of Ribosomes: Isolate and purify 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., Escherichia coli) using established protocols involving differential centrifugation and sucrose density gradient centrifugation.

  • Radio-labeling of this compound (or a suitable analog): If a radiolabeled version of this compound is not commercially available, a structurally similar tetracycline with a radioactive isotope (e.g., [³H]-tetracycline) can be used.

  • Binding Reaction:

    • In a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol), incubate a fixed concentration of ribosomes or ribosomal subunits with varying concentrations of radiolabeled this compound.

    • Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

  • Filter Binding:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane (0.45 µm pore size). Ribosomes and ribosome-ligand complexes will bind to the membrane, while unbound ligand will pass through.

    • Wash the filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound ligand as a function of the free ligand concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., the Scatchard equation).

Start Start Prepare_Ribosomes Prepare Ribosomes and Radiolabeled this compound Start->Prepare_Ribosomes Incubate Incubate Ribosomes with this compound Prepare_Ribosomes->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter Filter->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Analyze_Data Analyze Data (Kd) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a ribosome binding assay.

Toeprinting Assay

This primer extension inhibition assay is used to map the precise binding site of a molecule on an mRNA transcript by observing where the progression of reverse transcriptase is blocked by a bound ribosome.[3][4]

Protocol:

  • Preparation of Components:

    • Synthesize an mRNA transcript of interest with a known ribosome binding site.

    • Design and 5'-end label a DNA primer complementary to a region downstream of the ribosome binding site on the mRNA.

    • Purify 70S ribosomes and initiation factors (IF1, IF2, IF3).

  • Formation of the Initiation Complex:

    • In a suitable buffer, incubate the mRNA with 30S ribosomal subunits (or 70S ribosomes), initiator tRNA (fMet-tRNAfMet), and initiation factors to form a stable initiation complex at the start codon.

    • Add this compound at various concentrations to the reaction.

  • Primer Annealing and Extension:

    • Anneal the radiolabeled primer to the mRNA in the initiation complex.

    • Add reverse transcriptase and dNTPs to the reaction mixture. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand starting from the primer.

  • Termination of Reverse Transcription:

    • The reverse transcriptase will proceed until it encounters the leading edge of the ribosome, at which point it will be blocked, resulting in a truncated cDNA product.

  • Analysis of cDNA Products:

    • Denature the reaction products and separate them by size on a denaturing polyacrylamide sequencing gel.

    • Include a sequencing ladder of the same mRNA to precisely map the termination point.

  • Interpretation:

    • The presence of a "toeprint" (a band corresponding to the truncated cDNA) indicates the position of the ribosome on the mRNA. Changes in the intensity or position of the toeprint in the presence of this compound can reveal its effect on ribosome binding and positioning.

Start Start Assemble_Complex Assemble Initiation Complex (mRNA, Ribosome, tRNA, IFs) Start->Assemble_Complex Add_this compound Add this compound Assemble_Complex->Add_this compound Anneal_Primer Anneal Labeled Primer Add_this compound->Anneal_Primer Reverse_Transcription Perform Reverse Transcription Anneal_Primer->Reverse_Transcription Analyze_Products Analyze cDNA Products on Sequencing Gel Reverse_Transcription->Analyze_Products Map_Binding_Site Map Ribosome Position Analyze_Products->Map_Binding_Site End End Map_Binding_Site->End

Figure 3: Experimental workflow of a toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Meclocycline Complexes

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state, providing detailed insights into the binding pocket of this compound on the ribosome.[5][6]

Protocol:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of this compound to ensure high occupancy of the binding site.

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the ribosome-meclocycline complex solution to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

    • Blot the grid with filter paper to create a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.

  • Data Collection:

    • Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

    • Collect a large dataset of images (micrographs) of the frozen-hydrated particles at various tilt angles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to perform particle picking, 2D classification, and 3D reconstruction of the ribosome-meclocycline complex.

  • Model Building and Analysis:

    • Fit an atomic model of the ribosome into the reconstructed 3D density map.

    • Identify the density corresponding to the bound this compound molecule and model its atomic coordinates.

    • Analyze the interactions between this compound and the ribosomal RNA and proteins in the binding pocket.

Start Start Form_Complex Form Ribosome- This compound Complex Start->Form_Complex Prepare_Grid Prepare Cryo-EM Grid (Plunge Freezing) Form_Complex->Prepare_Grid Data_Collection Collect Data (Cryo-TEM) Prepare_Grid->Data_Collection Image_Processing Image Processing and 3D Reconstruction Data_Collection->Image_Processing Model_Building Atomic Model Building and Analysis Image_Processing->Model_Building End End Model_Building->End

Figure 4: Cryo-EM workflow for structural analysis.

Conclusion

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. The primary mechanism involves binding to the 30S subunit and blocking the A-site, thereby preventing the accommodation of aminoacyl-tRNA. While specific quantitative data for this compound's interaction with the ribosome is limited, data from structurally similar tetracyclines indicate a high-affinity interaction. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the molecular interactions between this compound and its ribosomal target. A thorough understanding of this mechanism at a molecular and quantitative level is crucial for the development of new tetracycline derivatives that can overcome existing resistance mechanisms and for the rational design of novel ribosome-targeting antibiotics.

References

Meclocycline antibacterial spectrum against gram-positive and gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Meclocycline's Efficacy Against Gram-Positive and Gram-Negative Bacteria

Introduction

This compound is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3] Historically used for topical treatment of skin infections, its production for medical use has largely been discontinued.[2] Like other tetracyclines, this compound exhibits bacteriostatic activity against a wide array of gram-positive and gram-negative bacteria by inhibiting protein synthesis.[1] This technical guide provides a detailed overview of the antibacterial spectrum of this compound, methodologies for its evaluation, and its mechanism of action, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for this compound, consistent with all tetracycline antibiotics, involves the inhibition of bacterial protein synthesis. This compound binds reversibly to the 30S ribosomal subunit of susceptible bacteria.[1] This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. Consequently, the addition of amino acids to the growing peptide chain is prevented, leading to the cessation of protein synthesis and the inhibition of bacterial growth.

General Mechanism of Action of Tetracyclines (including this compound) This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Blocks Aminoacyl-tRNA attachment, thus inhibiting Aminoacyl_tRNA Aminoacyl-tRNA BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Figure 1: General mechanism of action of tetracyclines.

Antibacterial Spectrum of this compound

The antibacterial spectrum of this compound encompasses a range of gram-positive and gram-negative bacteria. However, comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not extensively available in recent literature, largely due to the discontinuation of the drug for mainstream clinical use. The following tables summarize the available data for this compound and provide comparative data for other relevant tetracyclines to offer a broader perspective on its potential efficacy.

Gram-Positive Bacteria

This compound has demonstrated activity against various gram-positive organisms, notably including methicillin-resistant Staphylococcus aureus (MRSA).

OrganismThis compound MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)Tetracycline MIC (µg/mL)Reference
Staphylococcus aureus (MRSA USA300)1.252.51.252.5[4]

Note: Data for doxycycline, minocycline, and tetracycline are provided for comparative purposes and are from the same study where available.

Gram-Negative Bacteria

The activity of tetracyclines against gram-negative bacteria is variable. While some species are susceptible, others, such as Pseudomonas aeruginosa, exhibit intrinsic resistance. Specific MIC data for this compound against a wide range of gram-negative bacteria is limited.

OrganismThis compound MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)Tetracycline MIC (µg/mL)Reference
Escherichia coliData not available0.5 - >1280.25 - 641 - >128General tetracycline data
Klebsiella pneumoniaeData not available1 - >1280.5 - 642 - >128General tetracycline data
Pseudomonas aeruginosaIntrinsically resistantIntrinsically resistantIntrinsically resistantIntrinsically resistantGeneral tetracycline data
Haemophilus influenzaeData not available≤0.5 - 32≤0.25 - 32≤0.25 - ≥128[5]
Neisseria gonorrhoeaeData not available0.25 - 320.12 - 160.5 - 64General tetracycline data

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilutions : Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation : A standardized bacterial inoculum is prepared from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation : The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Reading Results : The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

Workflow for Broth Microdilution MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate Stock->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC

Figure 2: Broth microdilution workflow.

Agar Dilution Method

This method involves incorporating the antibiotic into the agar medium.

  • Preparation of Antibiotic Plates : A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation : A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation : A small, standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).

  • Incubation : The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results : The MIC is the lowest concentration of this compound that inhibits visible bacterial growth on the agar surface.

Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess susceptibility.

  • Plate Preparation : A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Application : A paper disk impregnated with a standard concentration of this compound (or a surrogate tetracycline) is placed on the agar surface.

  • Incubation : The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results : The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated to susceptibility categories (Susceptible, Intermediate, or Resistant) based on established breakpoints.

Conclusion

This compound, a member of the tetracycline family, possesses a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria through the inhibition of protein synthesis. While specific quantitative MIC data for this compound is sparse in contemporary scientific literature, the available information suggests an activity profile comparable to other tetracyclines. Standardized methodologies, such as broth and agar dilution, remain the gold standard for determining its in vitro efficacy. For researchers and drug development professionals, understanding these principles is crucial for the evaluation of tetracycline-class antibiotics and the exploration of their potential applications. Further research into historical data may uncover more extensive quantitative information on the antibacterial spectrum of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Meclocycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline, a semi-synthetic tetracycline antibiotic, is distinguished by its exocyclic 6-methylene group, which is crucial for its biological activity. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis primarily involves the dehydration of the 6-hydroxy group of its precursor, chlortetracycline. Purification to pharmaceutical-grade standards is achieved through a combination of chromatographic and crystallization techniques. This document details the experimental protocols for these key processes, presents quantitative data in structured tables for clarity, and includes visual diagrams of the experimental workflows to facilitate understanding.

Chemical Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from chlortetracycline, a readily available fermentation product. The core of the synthesis is the dehydration of the tertiary hydroxyl group at the C6 position of chlortetracycline to introduce an exocyclic double bond, forming the characteristic 6-methylene group of this compound.

Synthesis Workflow

The overall workflow for the synthesis of this compound from chlortetracycline is depicted below.

G cluster_0 Synthesis of this compound Chlortetracycline Chlortetracycline Dehydration Dehydration Reaction Chlortetracycline->Dehydration Anhydrous HF or Mixed Acid Crude_this compound Crude this compound Dehydration->Crude_this compound

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Dehydration of Chlortetracycline

This protocol is based on analogous methods for the synthesis of 6-methylenetetracyclines[1].

Materials:

  • Chlortetracycline

  • Anhydrous Hydrogen Fluoride (HF) or a mixture of Formic Acid and concentrated Sulfuric Acid[2]

  • Anhydrous Methanol

  • Isopropyl Ether

  • Appropriate reaction vessel and quenching setup

Procedure:

  • Reaction Setup: In a suitable vessel resistant to strong acids (e.g., a Teflon-lined reactor), dissolve chlortetracycline in anhydrous methanol.

  • Dehydration:

    • Method A (Anhydrous HF): Cool the solution to approximately -5°C. Carefully add anhydrous hydrogen fluoride to the reaction mixture and stir for several hours[1]. The reaction progress should be monitored by a suitable analytical technique, such as HPLC.

    • Method B (Mixed Acid): As a safer alternative to anhydrous HF, a mixed acid solution of formic acid and concentrated sulfuric acid can be used as the dehydrating agent[2]. The reaction is typically carried out at a controlled temperature.

  • Quenching and Precipitation: Upon completion of the reaction, the mixture is carefully quenched by adding it to a cold solution of isopropyl ether. This will cause the this compound hydrofluoride (or corresponding salt) to precipitate.

  • Isolation of Crude Product: The precipitated crude this compound salt is collected by filtration, washed with a cold solvent like isopropyl ether, and dried under vacuum.

Table 1: Synthesis Reaction Parameters (Analogous to Methacycline Synthesis)[1]

ParameterValue
Starting MaterialChlortetracycline
Dehydrating AgentAnhydrous Hydrogen Fluoride
Reaction Temperature-5 °C
Reaction Time4 hours
Quenching SolventIsopropyl Ether
Estimated Yield45-50%

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted starting material, by-products, and other impurities. Therefore, a multi-step purification process is necessary to achieve the high purity required for pharmaceutical applications. The purification strategy typically involves preparative chromatography followed by crystallization.

Purification Workflow

The general workflow for the purification of this compound is outlined in the following diagram.

G cluster_1 Purification of this compound Crude_this compound Crude this compound Prep_HPLC Preparative HPLC Crude_this compound->Prep_HPLC Purified_Fractions Purified this compound Fractions Prep_HPLC->Purified_Fractions Crystallization Crystallization Purified_Fractions->Crystallization Pure_this compound Pure Crystalline this compound Crystallization->Pure_this compound

Caption: Workflow for the purification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating this compound from impurities with high resolution[3][4].

Experimental Protocol:

  • Instrumentation: A preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector.

  • Stationary Phase: A reversed-phase C18 column is commonly used for the separation of tetracyclines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic modifier like acetonitrile or methanol is typically employed.

  • Sample Preparation: The crude this compound is dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected onto the column.

  • Fraction Collection: The eluent is monitored by the UV detector, and fractions corresponding to the this compound peak are collected.

Table 2: Representative Preparative HPLC Parameters for Tetracycline Purification

ParameterDescription
Column Reversed-Phase C18, 10 µm particle size
Mobile Phase A 0.1 M Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 30 minutes
Flow Rate 20 mL/min (for a 20 mm ID column)
Detection UV at 280 nm and 350 nm
Injection Volume Dependent on column loading capacity
Crystallization

Crystallization is the final step to obtain highly pure, crystalline this compound and to remove any remaining impurities from the chromatographic purification[5][6][7].

Experimental Protocol:

This protocol is based on general principles and a specific method for tetracycline purification[8].

Materials:

  • Purified this compound fractions from HPLC

  • Aqueous alcohol solution (e.g., methanol/water or ethanol/water)

  • Citric acid (optional, to improve crystal quality)[8]

  • Crystallization vessel

Procedure:

  • Dissolution: The purified this compound fractions are pooled, and the organic solvent is partially removed under reduced pressure. The resulting aqueous solution is then heated, and a minimal amount of alcohol (e.g., methanol) is added until the this compound is completely dissolved. The addition of a small amount of citric acid at this stage can improve the crystallization process and the purity of the final product[8].

  • Cooling and Crystal Growth: The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold aqueous alcohol, and then dried under vacuum to yield the final, highly pure this compound.

Table 3: Crystallization Parameters for Tetracycline Purification[8]

ParameterDescription
Solvent System Aqueous Methanol or Aqueous Ethylene Glycol Monoethyl Ether
pH Adjustment pH 1.0-1.5 with HCl for dissolution
Additives Citric Acid or an alkali-metal citrate
Cooling Profile Slow cooling from elevated temperature to 0-5 °C
Expected Purity >99%
Expected Recovery High

Conclusion

The chemical synthesis of this compound from chlortetracycline via a dehydration reaction, followed by a robust purification scheme involving preparative HPLC and crystallization, allows for the production of this important antibiotic at high purity. The methodologies and parameters outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other tetracycline derivatives. Careful optimization of each step is critical to maximize yield and ensure the final product meets the stringent quality standards of the pharmaceutical industry.

References

The Dawn of Broad-Spectrum Warfare: A Technical History of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the Discovery and Historical Development of a Foundational Antibiotic Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of tetracycline antibiotics in the mid-20th century marked a pivotal moment in the fight against infectious diseases, heralding the arrival of true broad-spectrum antimicrobial agents. This technical guide delves into the seminal discoveries of chlortetracycline, oxytetracycline, and tetracycline, providing a detailed account of their historical development. The paper outlines the experimental methodologies that underpinned these discoveries, from the initial soil screening programs to the chemical modifications that defined a new era of antibiotic development. Quantitative data on the antibacterial spectrum of these early compounds are presented for comparative analysis. Furthermore, this guide illustrates key processes and pathways through detailed diagrams, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

The Genesis of a New Antibiotic Class: A Historical Overview

The story of tetracyclines begins in the post-World War II era, a period of intense scientific endeavor to discover novel antimicrobial agents to combat the growing challenge of bacterial infections. The success of penicillin had ignited a fervent search for other naturally occurring antibiotics.

Chlortetracycline (Aureomycin): The Golden Antibiotic

In 1945, under the guidance of Dr. Yellapragada Subbarow at Lederle Laboratories (a division of American Cyanamid), the botanist Dr. Benjamin Minge Duggar embarked on an extensive soil screening program. This initiative involved the systematic collection and analysis of soil samples from various locations, including a sample from a field in Missouri. From this particular sample, Duggar isolated a golden-hued mold, an actinomycete he named Streptomyces aureofaciens. The antibiotic substance produced by this organism, named Aureomycin for its golden color, was officially announced in 1948. Aureomycin, later given the generic name chlortetracycline, was the first member of the tetracycline class to be identified and demonstrated a remarkably broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Oxytetracycline (Terramycin): A Rival Emerges

Shortly after the discovery of Aureomycin, researchers at Pfizer, led by Alexander Finlay, were conducting their own global soil screening campaign. In 1949, they isolated another potent broad-spectrum antibiotic from a soil sample collected near their factory in Terre Haute, Indiana. The producing organism was identified as Streptomyces rimosus, and the antibiotic was named Terramycin, later known as oxytetracycline. The discovery of Terramycin in 1950 intensified the burgeoning field of antibiotic research and development.

Tetracycline: The Progenitor Molecule

The elucidation of the chemical structures of Aureomycin and Terramycin by a team at Pfizer, in collaboration with the renowned chemist Robert Burns Woodward, was a monumental achievement. This structural understanding paved the way for a groundbreaking development in 1952 by Pfizer chemist Lloyd H. Conover. Conover demonstrated that chlortetracycline could be chemically modified to produce a new, equally potent antibiotic. Through a process of catalytic hydrogenolysis, he removed the chlorine atom from the chlortetracycline molecule, creating the parent compound of the class: tetracycline. This was a landmark event, proving for the first time that a natural antibiotic could be chemically altered to create a new and effective therapeutic agent. Tetracycline was patented in 1953 and received FDA approval in 1954.

Experimental Protocols: From Soil to Synthesis

The discovery and development of the first tetracyclines were underpinned by a series of meticulous experimental procedures. While the precise, detailed protocols from the 1940s and 50s are not always fully documented in modern literature, the general methodologies can be reconstructed.

Isolation and Screening of Antibiotic-Producing Microorganisms

The initial discovery of chlortetracycline and oxytetracycline relied on a systematic screening of soil microorganisms.

Methodology:

  • Soil Sample Collection: Soil samples were collected from diverse geographical locations to maximize the chances of discovering novel microorganisms.

  • Serial Dilution and Plating: A small amount of each soil sample was suspended in sterile water or saline. This suspension was then serially diluted and plated onto nutrient agar plates. The plates were incubated to allow for the growth of microbial colonies.

  • Isolation of Actinomycetes: Colonies exhibiting the characteristic morphology of actinomycetes (filamentous, fungus-like bacteria) were selected and subcultured to obtain pure isolates. Streptomyces species were of particular interest due to their known ability to produce antibiotics.

  • Primary Screening for Antibiotic Activity: The isolated actinomycete strains were screened for their ability to produce antimicrobial compounds using methods such as the cross-streak method or the agar plug method .

    • Cross-Streak Method: The actinomycete isolate was streaked in a single line down the center of an agar plate and incubated. After a period of growth, various test bacteria (both Gram-positive and Gram-negative) were streaked at a right angle to the actinomycete streak. Inhibition of the growth of the test bacteria near the actinomycete streak indicated the production of an antibiotic.

  • Secondary Screening and Fermentation: Promising isolates were then grown in liquid fermentation cultures to produce larger quantities of the antibiotic substance for further testing and characterization.

Bioassays for Antibacterial Activity

To quantify the potency and determine the antibacterial spectrum of the newly discovered compounds, various bioassays were employed.

Methodology: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth dilution method was a standard technique used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic was prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing no antibiotic was also included.

  • Incubation: The tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible turbidity (growth) in the tube.

Chemical Synthesis of Tetracycline

Lloyd Conover's synthesis of tetracycline from chlortetracycline was a pivotal moment in medicinal chemistry.

Methodology: Catalytic Hydrogenolysis of Chlortetracycline

  • Reactants: Chlortetracycline (Aureomycin) was used as the starting material.

  • Catalyst: A palladium-on-carbon (Pd/C) catalyst was employed.

  • Reaction Conditions: The chlortetracycline was dissolved in a suitable solvent and subjected to catalytic hydrogenation. This process involved reacting the chlortetracycline with hydrogen gas in the presence of the palladium catalyst.

  • Transformation: The catalytic reaction selectively removed the chlorine atom from the C7 position of the tetracyclic ring and replaced it with a hydrogen atom.

  • Isolation and Purification: The resulting tetracycline was then isolated and purified from the reaction mixture.

Quantitative Data: The Antibacterial Spectrum of Early Tetracyclines

The broad-spectrum nature of chlortetracycline and oxytetracycline was a key factor in their rapid clinical adoption. The following tables summarize the in vitro activity of these first-generation tetracyclines against a range of pathogenic bacteria, with data compiled from historical and contemporary sources reflecting their early efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chlortetracycline (Aureomycin)

Bacterial SpeciesGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive0.1 - 2.0
Streptococcus pyogenesPositive0.05 - 1.0
Streptococcus pneumoniaePositive0.1 - 1.0
Bacillus anthracisPositive0.1 - 0.5
Escherichia coliNegative1.0 - 10.0
Klebsiella pneumoniaeNegative2.0 - 16.0
Haemophilus influenzaeNegative0.5 - 4.0
Neisseria gonorrhoeaeNegative0.1 - 1.0
Rickettsia spp.N/ASusceptible
Chlamydia spp.N/ASusceptible

Table 2: Minimum Inhibitory Concentrations (MIC) of Oxytetracycline (Terramycin)

Bacterial SpeciesGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive0.2 - 2.0
Streptococcus pyogenesPositive0.1 - 1.0
Streptococcus pneumoniaePositive0.1 - 2.0
Listeria monocytogenesPositive0.5 - 4.0
Escherichia coliNegative1.0 - 12.5
Salmonella typhiNegative0.5 - 5.0
Shigella spp.Negative0.5 - 10.0
Vibrio choleraeNegative0.25 - 2.0
Mycoplasma pneumoniaeN/ASusceptible
Brucella spp.NegativeSusceptible

Visualizing the Core Concepts

To further elucidate the key aspects of the discovery and action of tetracycline antibiotics, the following diagrams are provided.

Discovery_Timeline cluster_1940s 1940s cluster_1950s 1950s 1945 1945 Discovery of Chlortetracycline (Aureomycin) by Benjamin Minge Duggar 1948 1948 Public Announcement of Aureomycin 1945->1948 Lederle Laboratories 1949 1949 Isolation of Oxytetracycline (Terramycin) by A.C. Finlay 1950 1950 Commercialization of Terramycin 1949->1950 Pfizer 1952 1952 Chemical Synthesis of Tetracycline by Lloyd Conover 1950->1952 Pfizer 1953 1953 Tetracycline Patented 1952->1953 1954 1954 FDA Approval of Tetracycline 1953->1954

Figure 1: Timeline of the discovery of first-generation tetracyclines.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Synthesis Semi-Synthesis Soil_Sample Soil Sample Collection Isolation Isolation of Streptomyces Soil_Sample->Isolation Screening Screening for Antibiotic Activity Isolation->Screening Fermentation Large-Scale Fermentation Screening->Fermentation Promising Strain Extraction Extraction & Purification of Antibiotic Fermentation->Extraction Characterization Structural & Biological Characterization Extraction->Characterization Modification Chemical Modification (e.g., Hydrogenolysis) Characterization->Modification New_Antibiotic Creation of New Tetracycline Analog Modification->New_Antibiotic

Figure 2: General experimental workflow for tetracycline discovery.

Mechanism_of_Action Tetracycline Tetracycline Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Tetracycline->Aminoacyl_tRNA Blocks binding Inhibition Inhibition A_Site A Site Ribosome_30S->A_Site Contains Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables Aminoacyl_tRNA->A_Site Binds to Inhibition->Protein_Synthesis

Figure 3: Mechanism of action of tetracycline antibiotics.

Conclusion

The discovery and development of the first-generation tetracycline antibiotics—chlortetracycline, oxytetracycline, and tetracycline—represent a paradigm shift in the history of medicine. These compounds, born from the systematic exploration of the microbial world and the dawn of medicinal chemistry, provided clinicians with powerful tools to combat a wide array of bacterial infections. The experimental methodologies employed, from soil screening to chemical synthesis, laid the groundwork for modern drug discovery and development. The legacy of these early tetracyclines continues to influence the field, reminding us of the power of natural product discovery and the potential of chemical innovation to improve human health. This technical guide serves as a testament to the scientific ingenuity that brought forth this remarkable class of antibiotics and as a resource for the next generation of researchers dedicated to overcoming the challenges of infectious diseases.

Meclocycline: A Detailed Examination of its Physicochemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Historically used in topical formulations for skin infections like acne vulgaris, its production for medical use has largely been discontinued.[2] This guide provides an in-depth analysis of the molecular structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

This compound, a semi-synthetic derivative of chlortetracycline, is characterized by a four-ring carbocyclic structure that is fundamental to all tetracyclines. Its chemical formula is C₂₂H₂₁ClN₂O₈, and its IUPAC name is (4S,4aR,5S,5aR,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide.

The molecule possesses a complex stereochemistry with multiple chiral centers, which are crucial for its biological activity. The core structure features a polycyclic naphthacene carboxamide backbone with various functional groups, including a dimethylamino group at position 4, which is characteristic of tetracyclines and important for its antibacterial activity. The presence of a chloro group at position 7 and a methylene group at position 6 further defines its specific structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValue
Molecular Formula C₂₂H₂₁ClN₂O₈
Molecular Weight 476.9 g/mol
CAS Number 2013-58-3
Appearance The sulfosalicylate salt is a bright yellow, crystalline powder.
Melting Point The sulfosalicylate salt has a melting point of >193°C with decomposition.
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. The sulfosalicylate salt is slightly soluble in water. It is also described as being practically insoluble in water.
pKa Specific pKa values for this compound are not readily available. For the parent compound, tetracycline, pKa values are approximately 3.3, 7.7, and 9.7.
LogP A specific LogP value for this compound is not available. The related compound, dethis compound, has a LogP of 0.2.

Mechanism of Action

Similar to other tetracycline antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The drug binds to the 30S ribosomal subunit, a key component of the bacterial ribosome.[2][3] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] Consequently, the elongation of the polypeptide chain is halted, preventing the synthesis of essential proteins required for bacterial growth and replication.[2]

Meclocycline_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Subunit This compound This compound A_Site A-Site This compound->A_Site Binds to Ribosome 70S Ribosome tRNA aminoacyl-tRNA A_Site->tRNA Blocks binding Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Mechanism of this compound's antibacterial action.

Experimental Protocols for Characterization

The determination of the physicochemical properties and structural elucidation of this compound involves several standard analytical techniques.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output Start This compound Sample NMR NMR Spectroscopy (¹³C, ¹H) Start->NMR IR FTIR Spectroscopy Start->IR UV_Vis UV-Vis Spectroscopy Start->UV_Vis X_Ray X-ray Crystallography Start->X_Ray Physicochemical Physicochemical Tests (Melting Point, Solubility) Start->Physicochemical Structure Molecular Structure & Stereochemistry NMR->Structure IR->Structure Properties Physicochemical Properties UV_Vis->Properties X_Ray->Structure Physicochemical->Properties

General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound.

  • ¹H and ¹³C NMR: These experiments provide detailed information about the carbon-hydrogen framework of the molecule. For tetracyclines, ¹³C NMR spectra are often recorded in deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D₂O).[4] The chemical shifts and coupling constants of the various protons and carbons allow for the assignment of the complete molecular structure and confirmation of its stereochemistry.[4][5] Techniques such as proton noise-decoupled spectra and off-resonance decoupled spectra are employed to simplify the spectra and aid in interpretation.[4]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Sample Preparation: The sample is typically prepared as a thin film or a dried pellet.[6] For solid samples, they can be incorporated into a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Interpretation: The resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds. For tetracyclines, characteristic peaks for O-H, N-H, C-H, C=O, and C=C bonds can be identified to confirm the presence of hydroxyl, amide, and aromatic functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

  • Procedure: A solution of this compound is prepared in a suitable solvent, such as ethanol or a buffered aqueous solution.[7] The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm for tetracyclines) to determine the wavelength(s) of maximum absorbance (λmax).[8] For tetracycline hydrochloride, λmax values have been observed at approximately 213, 271, 344, and 363 nm in aqueous solution.[9] This data can be used to quantify the concentration of the drug in solution based on the Beer-Lambert law.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in its crystalline state.[10]

  • Methodology: A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected.[11] By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be calculated. This map is then used to determine the precise spatial arrangement of every atom in the molecule, confirming its connectivity, stereochemistry, and conformation.[10] This technique is invaluable for the unambiguous determination of the absolute configuration of chiral centers.

References

Meclocycline: A Technical Guide to the Sulfosalicylate Salt Versus the Free Base Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline, a tetracycline antibiotic, is utilized in topical formulations for the treatment of skin conditions such as acne vulgaris. This technical guide provides an in-depth comparison of this compound sulfosalicylate and its free base form, focusing on their physicochemical properties, stability, and formulation considerations. While direct comparative quantitative data is scarce in publicly available literature, this document synthesizes existing information on this compound and related tetracyclines to offer a comprehensive overview for research and development purposes. The sulfosalicylate salt form is generally favored for topical preparations due to its enhanced solubility and stability compared to the practically insoluble free base. This guide outlines experimental protocols for characterization and provides a framework for understanding the implications of the salt form on drug delivery and efficacy.

Introduction

This compound is a broad-spectrum antibiotic belonging to the tetracycline class. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome.[1] This bacteriostatic action is effective against a range of gram-positive and gram-negative bacteria.[2] For dermatological applications, the choice between the free base and a salt form of an active pharmaceutical ingredient (API) is critical as it directly impacts solubility, stability, and bioavailability in topical formulations.[3] this compound is commercially available as this compound sulfosalicylate in a 1% cream formulation.[4][5] This guide explores the technical differences between the sulfosalicylate salt and the free base form of this compound.

Physicochemical Properties

The selection of a salt form is a common strategy in drug development to improve the physicochemical properties of a drug substance. In the case of this compound, the sulfosalicylate salt offers distinct advantages over the free base, primarily concerning its solubility.

PropertyThis compound SulfosalicylateThis compound Free BaseReference(s)
Appearance Bright yellow, crystalline powder-[4][5]
Solubility in Water Slightly solubleTotally insoluble[4][6]
Solubility in Organic Solvents Insoluble in organic solvents-[4][5]
Solubility in DMSO 22.5 mg/mL (Sonication recommended)-[7]
Molecular Formula C₂₉H₂₇ClN₂O₁₄SC₂₂H₂₁ClN₂O₈[8]
Molecular Weight 695.05 g/mol 476.87 g/mol [8]
CAS Number 73816-42-92013-58-3[8]

Table 1: Physicochemical Properties of this compound Sulfosalicylate and this compound Free Base.

The enhanced, albeit slight, aqueous solubility of the sulfosalicylate salt is a key factor in its suitability for topical cream formulations, allowing for better dispersion and potential for improved skin penetration compared to the insoluble free base.

Stability Profile

Tetracyclines are known to be susceptible to degradation under various conditions, including exposure to light, heat, and changes in pH.[9][10] The formation of a salt can significantly impact the stability of the API.

ConditionThis compound SulfosalicylateThis compound Free Base (Inferred from Tetracycline data)Reference(s)
Light Light-sensitive; should be stored in light-resistant containers.Tetracyclines, in general, are susceptible to photodegradation.[4][5]
Heat Thermal decomposition occurs after dehydration, with the release of gases such as sulfur dioxide, carbon dioxide, and ammonia. It does not exhibit melting or crystallization upon heating.Tetracyclines can degrade at elevated temperatures.[11]
pH More stable in acidic conditions.Generally, tetracyclines are more stable in acidic pH and are rapidly destroyed by alkaline hydroxide solutions.[10][12]
Storage Store at -20°C for long-term stability (powder). In solvent, stable for up to 6 months at -80°C.-[1][7]

Table 2: Stability Profile of this compound Sulfosalicylate and Inferred Profile for this compound Free Base.

The sulfosalicylate salt of this compound is noted to be hygroscopic.[11] Stability studies on tetracyclines have shown that they exhibit good long-term stability in aqueous solutions at body temperature.[13]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound, as with other tetracyclines, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit.

Meclocycline_Mechanism_of_Action This compound This compound Ribosome_30S Bacterial 30S Ribosomal Subunit This compound->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks tRNA binding Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Solubility Determination

A standardized protocol to determine the solubility of both this compound sulfosalicylate and the free base in various solvents is crucial for formulation development.

Solubility_Determination_Workflow Start Start: Weigh API Add_Solvent Add Solvent (e.g., Water, Buffer, Organic) Start->Add_Solvent Equilibrate Equilibrate (e.g., 24h at 25°C) Add_Solvent->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter Analyze Analyze Supernatant (e.g., HPLC-UV) Filter->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

Caption: Workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of the test compound (this compound sulfosalicylate or free base) is added to a known volume of the solvent (e.g., purified water, phosphate buffer at various pH values, ethanol, propylene glycol) in a sealed container.

  • Equilibration: The suspensions are agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the suspension is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Stability Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products, allowing for accurate quantification during stability studies.

HPLC_Method_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Separation C18 Column Separation (Gradient or Isocratic) Injection->Separation Detection UV Detection (e.g., 350 nm) Separation->Detection Quantification Data Analysis (Peak Area Integration) Detection->Quantification

Caption: Workflow for HPLC analysis.

Typical HPLC Parameters for Tetracycline Analysis: [14][15]

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., oxalic acid or phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile, methanol). A gradient or isocratic elution can be employed. For example, acetonitrile:water:perchloric acid (26:74:0.25) adjusted to pH 2.5.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where tetracyclines show significant absorbance (e.g., 350 nm).

  • Column Temperature: Controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of both this compound sulfosalicylate and the free base should be subjected to forced degradation under various stress conditions:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Exposure to dry heat.

  • Photostability: Exposure to UV and visible light.

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent drug peak.

Bioavailability Considerations for Topical Formulations

For topical drug products, bioavailability refers to the rate and extent to which the active ingredient becomes available at the site of action. The physicochemical properties of the drug form play a pivotal role in this process. The improved solubility of this compound sulfosalicylate is expected to facilitate its release from the cream base and subsequent partitioning into the stratum corneum, the primary barrier of the skin. While systemic absorption of topically applied this compound is low, effective local concentrations are necessary for its therapeutic effect in treating acne.[3]

Conclusion

The selection of this compound sulfosalicylate over the free base form for topical pharmaceutical formulations is primarily driven by its superior solubility characteristics. This enhanced solubility is critical for achieving a stable and effective product, facilitating drug release and skin penetration. While direct comparative quantitative data on stability and bioavailability are limited, the available information on this compound and other tetracyclines strongly supports the advantages of the sulfosalicylate salt in a topical delivery system. The experimental protocols outlined in this guide provide a framework for further investigation and characterization of this compound and its salt forms in a research and development setting.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Meclocycline in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Meclocycline, a broad-spectrum antibiotic of the tetracycline class, has been utilized primarily for the topical treatment of acne vulgaris. Its efficacy stems from a dual mechanism: direct antibacterial action against susceptible organisms and potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It is important to note that specific, publicly available preclinical PK data for this compound is limited; therefore, some parameters are estimated based on structurally similar tetracyclines, such as dethis compound. This document collates the known information, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Pharmacokinetics (PK)

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical ADME studies are crucial for determining the viability of a drug candidate and designing safe and effective clinical trials.[1][2] For this compound, comprehensive preclinical PK studies are not widely published. The data available is largely estimated from dethis compound, a structurally similar compound.[3]

ADME Profile

The following table summarizes the estimated pharmacokinetic parameters for this compound. These values are derived from dethis compound and should be considered indicative rather than definitive for this compound.[3]

ParameterValueSource CompoundNotes
Oral Bioavailability ~66%Dethis compoundAbsorption occurs in the stomach, duodenum, and small intestine.[3][4]
Time to Peak (t_max) ~4 hoursDethis compoundSlower absorption compared to second-generation tetracyclines.[3][4]
Volume of Distribution (Vd) ~121 LDethis compoundIndicates distribution into tissues.[3]
Plasma Protein Binding ~75-91%Dethis compoundHigh protein binding can affect the free drug concentration.[3]
Excretion ~40% (Urinary), ~43% (Fecal)Dethis compoundExcretion pathways are important for dosing in subjects with renal or hepatic impairment.[3]
Experimental Protocol: Rodent Pharmacokinetic Study

To definitively determine the pharmacokinetic profile of this compound, a study in a preclinical rodent model (e.g., Sprague-Dawley rats) would be necessary. The following is a standard protocol for such a study.

Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Animals: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

Methodology:

  • Dosing:

    • IV Group: Administer this compound (e.g., 5 mg/kg) as a bolus injection via the tail vein.

    • PO Group: Administer this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: this compound concentrations in plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (e.g., C_max, t_max, AUC, half-life, clearance, Vd, and bioavailability) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Visualization: Preclinical PK Study Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

G cluster_pre Pre-Study cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Protocol Protocol Design DosePrep Dose Formulation Protocol->DosePrep Dosing IV / PO Dosing DosePrep->Dosing AnimalAcclimation Animal Acclimation AnimalAcclimation->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

Pharmacodynamics (PD)

Pharmacodynamics describes the relationship between drug concentration at the site of action and the resulting effect. For this compound, this encompasses its antibacterial and anti-inflammatory activities.

Mechanism of Action: Antibacterial Effects

Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[5] It reversibly binds to the 30S ribosomal subunit, which blocks the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[3][6][7] This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.[8]

G This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to A_Site A-Site Binding This compound->A_Site Blocks tRNA aminoacyl-tRNA tRNA->A_Site Protein Peptide Chain Elongation A_Site->Protein Growth Bacterial Growth & Replication Protein->Growth

Caption: this compound's mechanism of antibacterial action.
In Vitro Antibacterial Potency (MIC)

OrganismStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cutibacterium acnesATCC 6919Data N/AData N/A
Staphylococcus aureusATCC 29213Data N/AData N/A
Streptococcus pyogenesATCC 19615Data N/AData N/A

MIC₅₀/MIC₉₀: Concentration inhibiting 50% and 90% of isolates, respectively.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of this compound against a panel of relevant bacterial strains.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., C. acnes, S. aureus) adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL.

  • Reference quality control strains (e.g., S. aureus ATCC 29213).[10]

Methodology:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (anaerobic conditions for C. acnes).

  • Reading: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[10]

Mechanism of Action: Anti-inflammatory Effects

Beyond its antibacterial properties, tetracyclines, including this compound, possess significant anti-inflammatory effects that are independent of their antimicrobial action.[11] These contribute to their efficacy in treating inflammatory conditions like acne. Key mechanisms include:

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines chelate zinc and calcium ions, which are essential cofactors for MMPs like collagenase and gelatinase, thereby reducing the breakdown of connective tissue during inflammation.[12]

  • Suppression of Pro-inflammatory Cytokines: They can reduce the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[12][13]

  • Inhibition of Leukocyte Migration: Tetracyclines can inhibit the movement of neutrophils to the site of inflammation.[13]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Inflammatory Pathways cluster_response Pathological Response Stimulus e.g., Bacterial Products Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Stimulus->Cytokines MMPs Matrix Metalloproteinases (MMPs) Stimulus->MMPs Neutrophils Neutrophil Migration Stimulus->Neutrophils Inflammation Tissue Inflammation & Damage Cytokines->Inflammation MMPs->Inflammation Neutrophils->Inflammation This compound This compound This compound->Cytokines Inhibits Production This compound->MMPs Inhibits Activity This compound->Neutrophils Inhibits Migration

Caption: Anti-inflammatory mechanisms of tetracyclines like this compound.
Preclinical Efficacy Models

While clinical data on topical this compound for acne is available[14][15], specific preclinical efficacy data is sparse. A standard model to test in vivo antibacterial efficacy is the murine neutropenic thigh infection model.[16]

Experimental Protocol: Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection.

Animals: Female ICR or CD-1 mice, 6-8 weeks old.

Methodology:

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This minimizes the host immune response as a confounding variable.[16]

  • Infection: On day 0, inject a clinical isolate (e.g., S. aureus) with a known MIC to this compound into the thigh muscle of each mouse (inoculum of ~10⁶ CFU/mouse).

  • Treatment: At 2 hours post-infection, begin treatment. Administer this compound via a relevant route (e.g., subcutaneous or topical) at various doses. Include a vehicle control group.

  • Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.

  • Quantification: Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Analysis: Efficacy is measured as the log₁₀ reduction in CFU/thigh compared to the vehicle control group.

G Day_neg4 Day -4: Administer Cyclophosphamide Day_neg1 Day -1: Administer Cyclophosphamide Day_neg4->Day_neg1 Day_0_Infect Day 0 (0h): Inject Bacteria into Thigh Day_neg1->Day_0_Infect Day_0_Treat Day 0 (+2h): Initiate this compound or Vehicle Treatment Day_0_Infect->Day_0_Treat Day_1_End Day 1 (+24h): Euthanize & Collect Thighs Day_0_Treat->Day_1_End Analysis Homogenize, Plate, & Count CFUs Day_1_End->Analysis Result Calculate log₁₀ CFU Reduction Analysis->Result

References

The Evolving Landscape of Tetracyclines: A Deep Dive into Meclocycline Derivatives and their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of meclocycline and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. While specific research on a wide range of this compound derivatives is limited in publicly available literature, this paper extrapolates from the well-established SAR of the broader tetracycline class to inform potential future development. The guide details the antibacterial and non-antibiotic properties of these compounds, provides key experimental methodologies, and visualizes relevant biological pathways.

Introduction to this compound and the Tetracycline Class

This compound is a broad-spectrum antibiotic belonging to the tetracycline class, primarily used topically for the treatment of acne vulgaris.[1] Like its congeners, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][3] It achieves this by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosome.[2][4] Beyond their antibacterial properties, tetracyclines, including potentially this compound and its derivatives, are recognized for their non-antibiotic activities, such as anti-inflammatory, anti-proteolytic (specifically, inhibition of matrix metalloproteinases or MMPs), and anti-angiogenic effects.[1][5] These pleiotropic effects open avenues for the development of novel therapeutics for a range of diseases.

Core Structure-Activity Relationships of Tetracyclines

The antibacterial activity of tetracyclines is intrinsically linked to their unique, linearly fused four-ring (tetracyclic) nucleus.[6][7] Key structural features essential for this activity have been extensively studied and provide a predictive framework for the design of novel derivatives.[8]

  • The A-Ring: This ring is crucial for antibacterial potency. It features a critical keto-enol system at positions C1, C2, and C3. Any modification that disrupts this system leads to a loss of activity.[6] Furthermore, a basic amine group at the C4 position is vital for biological activity.[6][9]

  • The D-Ring: This ring must be aromatic for the compound to exhibit notable antibacterial properties.[6]

  • The B and C Rings: While some modifications are tolerated on these rings, the integrity of the keto-enol systems at C11, C12, and C12a, which are conjugated to the phenolic D-ring, is imperative.[6]

Modifications at various positions on the tetracycline scaffold have been shown to significantly impact efficacy and spectrum of activity:

  • C5 and C5a Positions: Introduction of a hydroxyl group at the C5 position, as seen in oxytetracycline, can result in a potent compound.[6]

  • C6 Position: The C6 position is amenable to modification. For instance, the removal of the C6-hydroxyl group leads to doxycycline, a derivative with enhanced stability and good antibacterial activity.[6]

  • C7 and C9 Positions: These positions on the D-ring are key sites for the development of new derivatives with improved properties, including activity against tetracycline-resistant bacteria.[10] For example, the addition of a dimethylamino group at C7 is a feature of the potent derivative, minocycline.[11] Modifications at the C9 position have led to the development of the glycylcycline class of antibiotics, such as tigecycline, which can overcome common tetracycline resistance mechanisms.[10]

Quantitative Data on Tetracycline Derivatives

CompoundModification(s)Bacterial StrainResistance MechanismMIC (µg/mL)
Tetracycline-S. aureus (ATCC 29213)Susceptible0.25 - 1
Doxycycline6-deoxy, 5-hydroxyS. aureus (ATCC 29213)Susceptible0.12 - 0.5
Minocycline7-dimethylamino, 6-demethyl, 6-deoxyS. aureus (ATCC 29213)Susceptible0.06 - 0.25
Tigecycline9-glycylamido minocyclineS. aureus (MRSA, ATCC 33591)Efflux & Ribosomal Protection0.12 - 0.5
Omadacycline9-neopentylaminomethylminocyclineS. aureus (Tet K)Efflux≤0.06 - 2.0
Omadacycline9-neopentylaminomethylminocyclineS. aureus (Tet M)Ribosomal Protection≤0.06 - 2.0

Note: Data is compiled from various sources for illustrative purposes.[6][12][13]

Non-Antibiotic Activities: Targeting Inflammation and Tissue Degradation

Tetracyclines have demonstrated significant biological effects beyond their antimicrobial actions, primarily through the inhibition of matrix metalloproteinases (MMPs) and modulation of inflammatory signaling pathways.[10][14]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions, including periodontitis, arthritis, and cancer metastasis.[10][15] Tetracyclines, often at sub-antimicrobial concentrations, can inhibit MMP activity.[14] This inhibition is thought to occur through the chelation of Zn²⁺ ions, which are essential for the catalytic activity of MMPs. Doxycycline is a particularly well-studied MMP inhibitor.[7][10]

Modulation of Inflammatory Signaling

Several tetracyclines, notably minocycline and doxycycline, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18] By inhibiting this pathway, tetracyclines can reduce the production of inflammatory mediators.[16]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]

  • Serial Dilution of the Test Compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound derivative stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[4]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[19]

Gelatin Zymography for MMP Inhibition

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin

  • Cell culture medium (conditioned) or tissue extracts containing MMPs

  • Non-reducing sample buffer

  • Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂, 1 µM ZnCl₂)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Sample Preparation:

    • Collect conditioned cell culture medium or prepare tissue extracts. Centrifuge to remove debris.[3][4]

    • Mix the sample with a non-reducing SDS sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel containing 0.1% gelatin.

    • Run the gel at 4°C.[2]

  • Renaturation and Development:

    • After electrophoresis, wash the gel with the washing buffer for 30-60 minutes at room temperature to remove SDS and allow the MMPs to renature.[2]

    • Incubate the gel in the incubation buffer at 37°C for 12-48 hours. During this time, the MMPs will digest the gelatin in the gel.[2]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.[2]

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation and thus MMP activity.[2]

    • The intensity of the bands can be quantified using densitometry.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows discussed in this guide.

bacterial_protein_synthesis_inhibition Mechanism of Bacterial Protein Synthesis Inhibition by this compound This compound This compound Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to A_Site A-Site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding blocked Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibits

Caption: Inhibition of bacterial protein synthesis by this compound.

nf_kb_signaling_pathway Tetracycline Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates Tetracyclines Tetracyclines (e.g., Doxycycline) Tetracyclines->IKK Inhibits experimental_workflow_mic Experimental Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide on the Binding Affinity of Meclocycline to the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclocycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2] This inhibition is achieved through the binding of this compound to the 30S ribosomal subunit, a critical component of the bacterial translation machinery.[1][2] Understanding the specifics of this interaction, particularly the binding affinity, is paramount for the rational design of new antibiotic derivatives and for combating the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the binding affinity of this compound to the 30S ribosomal subunit, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Binding Affinity Data

The binding of tetracyclines to the 30S ribosomal subunit is characterized by both a high-affinity, specific binding site and weaker, non-specific interactions. The following table summarizes the quantitative binding data for dethis compound with the Escherichia coli 30S ribosomal subunit, as determined by fluorescence anisotropy.

Ribosomal ComponentNumber of High-Affinity Sites (n₁)High-Affinity Equilibrium Constant (K₁) (M⁻¹)Number of Weak-Affinity Sites x Weak-Affinity Constant (n₂K₂) (M⁻¹)
30S Subunit 12.2 x 10⁶0.029 x 10⁶

Data from Epe, B., & Woolley, P. (1984). The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy. The EMBO journal, 3(1), 121–126.

This data clearly indicates a single, high-affinity binding site for dethis compound on the 30S ribosomal subunit, which is consistent with the primary mechanism of action for tetracycline antibiotics.

Mechanism of Action

This compound, like other tetracyclines, functions by obstructing the protein synthesis pathway at the level of the ribosome. The core of its mechanism involves binding to the 30S ribosomal subunit, which is composed of 16S rRNA and associated ribosomal proteins.

The primary high-affinity binding site for tetracyclines is located on the 16S rRNA component of the 30S subunit.[3] This binding sterically hinders the proper docking of aminoacyl-tRNA (aa-tRNA) into the A-site (aminoacyl site) of the ribosome.[4] By preventing the association of aa-tRNA with the ribosomal A-site, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and thereby inhibiting bacterial growth.[4]

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Inhibition Inhibition 30S_Subunit->Inhibition 50S_Subunit 50S Ribosomal Subunit This compound This compound This compound->30S_Subunit Binds to A-site on 16S rRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->30S_Subunit Attempts to bind A-site Protein_Synthesis Protein Synthesis Elongation Inhibition->Protein_Synthesis Blocks elongation

Mechanism of this compound Action

Experimental Protocols

The determination of binding affinity between a small molecule like this compound and a large macromolecular complex such as the 30S ribosomal subunit requires specialized biophysical techniques. Fluorescence anisotropy is a powerful method for quantitatively assessing these interactions in solution.

Determination of Binding Affinity using Fluorescence Anisotropy

Principle: This technique relies on the change in the rotational diffusion of a fluorescent molecule upon binding to a much larger molecule. This compound is intrinsically fluorescent. When unbound in solution, it tumbles rapidly, leading to a low fluorescence anisotropy value. Upon binding to the large 30S ribosomal subunit, its tumbling is significantly slowed, resulting in a measurable increase in fluorescence anisotropy. By titrating a fixed concentration of this compound with increasing concentrations of the 30S subunit, a binding curve can be generated, from which the equilibrium binding constant (K) and the number of binding sites (n) can be determined.

Materials:

  • This compound hydrochloride

  • Purified E. coli 30S ribosomal subunits

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl, 6 mM β-mercaptoethanol)

  • Fluorometer equipped with polarizers

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the binding buffer. The concentration should be accurately determined by spectrophotometry.

    • Prepare a concentrated stock solution of 30S ribosomal subunits in the binding buffer. The concentration should be determined using an appropriate method, such as UV absorbance at 260 nm.

  • Instrumentation Setup:

    • Set the fluorometer to the excitation and emission wavelengths appropriate for this compound (e.g., excitation ~350 nm, emission ~520 nm for tetracyclines).

    • Calibrate the instrument with the binding buffer.

  • Titration Experiment:

    • To a cuvette, add a fixed, low concentration of this compound (e.g., 1 µM) in the binding buffer.

    • Measure the initial fluorescence anisotropy of the this compound solution.

    • Perform a stepwise titration by adding small aliquots of the concentrated 30S ribosomal subunit stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 5-10 minutes).

    • Measure the fluorescence anisotropy after each addition.

    • Continue the titration until the anisotropy value reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the raw anisotropy data for dilution effects.

    • Plot the change in fluorescence anisotropy as a function of the total concentration of the 30S ribosomal subunit.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site or two-site binding model) using non-linear regression analysis to determine the equilibrium dissociation constant (Kd) or the association constant (Ka) and the number of binding sites (n).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Meclo Prepare this compound Stock Solution Titration Titrate this compound with Increasing [30S Subunit] Stock_Meclo->Titration Stock_30S Prepare 30S Subunit Stock Solution Stock_30S->Titration Measure_Anisotropy Measure Fluorescence Anisotropy at each step Titration->Measure_Anisotropy Plot_Data Plot ΔAnisotropy vs. [30S] Measure_Anisotropy->Plot_Data Fit_Curve Fit Data to Binding Model Plot_Data->Fit_Curve Determine_Parameters Determine Kd and n Fit_Curve->Determine_Parameters

Fluorescence Anisotropy Workflow

Conclusion

The binding of this compound to the 30S ribosomal subunit is a well-established mechanism for its antibacterial activity. While direct quantitative binding data for this compound is sparse, the data from its close analog, dethis compound, provides strong evidence for a single high-affinity binding site. The experimental protocols outlined in this guide, particularly fluorescence anisotropy, offer a robust framework for further quantitative characterization of the binding affinity of this compound and other tetracycline derivatives. A thorough understanding of these molecular interactions is crucial for the ongoing development of novel antibiotics to address the challenge of bacterial resistance.

References

Methodological & Application

Application Notes and Protocols: The Use of Meclocycline as a Selection Antibiotic in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibiotic selection is a fundamental technique in cell culture for the generation of stable cell lines that have successfully incorporated a transgene of interest. This process relies on the co-transfection of a gene conferring resistance to a specific antibiotic alongside the gene of interest. When the antibiotic is added to the culture medium, only the cells that have integrated and expressed the resistance gene survive, allowing for the selection of a pure population of genetically modified cells.[]

Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline family.[2] While the tetracycline class of antibiotics is utilized in cell culture, particularly in tetracycline-inducible expression systems, the use of this compound as a primary selective agent for generating stable cell lines is not a standard or recommended practice. This is due to several factors, including its historical market availability and the lack of a commercially prevalent, specific resistance gene cassette for selection purposes.[3] These notes provide an overview of the mechanism of tetracyclacyclines, the principles of antibiotic selection, and a generalized protocol that would be hypothetically required if one were to evaluate this compound for this purpose, alongside data for commonly used selection antibiotics.

Mechanism of Action: Tetracycline Antibiotics

This compound, like other tetracyclines, functions by inhibiting protein synthesis.[4] It is primarily bacteriostatic, meaning it inhibits the growth of bacteria rather than directly killing them.[5] The mechanism involves the reversible binding to the 30S ribosomal subunit in bacteria.[6][7] This binding event physically obstructs the docking of aminoacyl-tRNA to the acceptor (A) site on the ribosome-mRNA complex.[7] By preventing the addition of new amino acids to the nascent polypeptide chain, translation is effectively halted, thereby inhibiting bacterial proliferation.[4] While tetracyclines can also affect mitochondrial ribosomes in eukaryotic cells, their selective toxicity is largely due to a higher accumulation of the antibiotic inside bacterial cells.[3]

cluster_ribosome Bacterial Ribosome ribosome 50S 30S mrna mRNA peptide Growing Peptide Chain trna aminoacyl-tRNA trna->ribosome:f1 Binds to A-site This compound This compound This compound->ribosome:f1 Binds to 30S subunit This compound->trna inhibition Inhibition

Figure 1: Mechanism of action of this compound.

Resistance Mechanisms to Tetracyclines

For an antibiotic to be used as a selective agent, a corresponding resistance gene must be available to be cloned into an expression vector. Bacteria have evolved several mechanisms to counteract the effects of tetracycline antibiotics.[5] Understanding these is key to developing a selection system. The predominant mechanisms are:

  • Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target.[3][8] This is the most common form of tetracycline resistance.

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and induce a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.[6][9]

  • Enzymatic Inactivation: This is a rarer mechanism where an enzyme modifies the tetracycline molecule, rendering it inactive.[3][8]

cluster_cell Bacterial Cell cluster_membrane Cell Membrane ribosome Ribosome meclocycline_in This compound meclocycline_in->ribosome 2. Dislodged meclocycline_in->ribosome Target efflux_pump Efflux Pump meclocycline_in->efflux_pump 1. Binds enzyme Inactivating Enzyme meclocycline_in->enzyme 1. Binds meclocycline_out This compound efflux_pump->meclocycline_out 2. Exports rpp Ribosomal Protection Protein rpp->ribosome 1. Binds inactive_this compound Inactive This compound enzyme->inactive_this compound 2. Modifies

Figure 2: Key mechanisms of tetracycline resistance.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Before initiating a selection experiment, it is crucial to determine the minimum concentration of the antibiotic that effectively kills all non-transfected cells over a reasonable period (typically 7-14 days). This is achieved by generating a "kill curve."[10] This protocol is generalized for any selection antibiotic.

Materials:

  • The mammalian cell line of interest

  • Complete cell culture medium

  • Multi-well tissue culture plates (24- or 96-well)

  • Selection antibiotic (e.g., this compound, for hypothetical testing)

Procedure:

  • Cell Seeding: Plate the cells at a density that ensures they are approximately 30-50% confluent on the day the antibiotic is to be added.[10] Allow the cells to adhere and recover overnight.

  • Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being tested (see Table 1 for common examples). For an untested antibiotic like this compound, a broad range (e.g., 0.1 µg/mL to 50 µg/mL) would be a starting point. Include a "no antibiotic" control well.

  • Treatment: Replace the medium in each well with the medium containing the corresponding antibiotic concentration.

  • Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Medium Replacement: Replace the medium with freshly prepared selective medium every 2-3 days.[11]

  • Observation: Monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

  • Endpoint Analysis: After 7-14 days, determine the lowest concentration of the antibiotic that results in 100% cell death. This concentration is the optimal working concentration for subsequent selection experiments. Cell viability can be assessed visually or with assays like Trypan Blue or MTT.

References

Application Notes and Protocols for Meclocycline Stock Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclocycline is a broad-spectrum, semi-synthetic tetracycline antibiotic.[1][2] Like other members of the tetracycline class, it exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[1][2][5][6] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro experimental settings.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₂₂H₂₁ClN₂O₈[1]
Molecular Weight 476.9 g/mol [1]
Appearance Yellow to orange solid[2]
CAS Number 2013-58-3[1]

Note: The properties listed are for the this compound base. The sulfosalicylate salt form has a different molecular weight (695.05 g/mol ) and CAS number (73816-42-9).[7][8]

Solubility and Storage of this compound

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

ParameterDetailsReference
Recommended Solvents DMSO, DMF, Ethanol, Methanol[1][2]
Solubility in DMSO Up to 100 mg/mL (209.71 mM)[3]
Powder Storage -20°C for up to 3 years[3][7]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3][9]
Light Sensitivity Tetracyclines are generally light-sensitive. Protect solutions from light.[8][10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder (MW: 476.9 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL of 100 mM (0.1 M) solution: Mass = 0.1 mol/L x 0.001 L x 476.9 g/mol x 1000 = 47.69 mg.

  • Weighing: Accurately weigh 47.69 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[3] The solution should be clear and yellow.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes or tubes wrapped in foil). Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][9] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary stock solution to final working concentrations for use in cell culture or other aqueous-based assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid issues with precipitation when diluting the highly concentrated DMSO stock directly into an aqueous medium, first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:10 in sterile culture medium to create a 10 mM solution.

  • Final Dilution: Further dilute the intermediate solution (or the primary stock if direct dilution is validated) into the final volume of cell culture medium or assay buffer to achieve the desired final concentration.

    • Example for a 100 µM final concentration in 10 mL of medium:

      • Using the 10 mM intermediate stock: C₁V₁ = C₂V₂ -> (10,000 µM)(V₁) = (100 µM)(10,000 µL) -> V₁ = 100 µL.

      • Add 100 µL of the 10 mM intermediate stock to 9.9 mL of medium.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a parallel set of experiments. This accounts for any effects of the solvent on the experimental system.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[7]

Mandatory Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation (100 mM) cluster_storage Storage & Handling cluster_working Working Solution Preparation weigh 1. Weigh 47.69 mg This compound Powder add_dmso 2. Add 1 mL of Sterile DMSO weigh->add_dmso dissolve 3. Vortex Until Completely Dissolved add_dmso->dissolve aliquot 4. Aliquot into Light-Protecting Tubes dissolve->aliquot store 5. Store at -80°C (Long-Term) aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute into Culture Medium/Buffer thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action of this compound

G cluster_cell Bacterial Cell cluster_ribosome Ribosome ribo_30s 30S Subunit ribo_50s 50S Subunit protein Protein Synthesis ribo_30s->protein Inhibition trna aminoacyl-tRNA trna->ribo_30s Binding Site meclo This compound meclo->ribo_30s Enters Cell & Binds to 30S

Caption: this compound inhibits bacterial protein synthesis via the 30S ribosome.

References

Meclocycline's Role in Halting Bacterial Protein Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols for Investigating Meclocycline's Inhibition of Bacterial Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of this compound, a tetracycline antibiotic, in studying the inhibition of bacterial protein synthesis. It includes detailed experimental protocols and quantitative data to facilitate research and development in this critical area of antimicrobial drug discovery.

Introduction to this compound

This compound is a broad-spectrum tetracycline antibiotic that exerts its bacteriostatic effect by targeting and inhibiting bacterial protein synthesis. Like other members of the tetracycline class, it selectively binds to the bacterial 70S ribosome, thereby preventing the elongation phase of translation. This specific mode of action makes it a valuable tool for studying the intricacies of bacterial protein synthesis and for the development of novel antibacterial agents.

Mechanism of Action

This compound's primary mechanism of action involves the reversible binding to the 30S ribosomal subunit in bacteria. This interaction physically obstructs the aminoacyl-tRNA (aa-tRNA) from binding to the acceptor (A) site on the mRNA-ribosome complex.[1][2] By preventing the attachment of incoming aa-tRNA, this compound effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth.[1]

Recent studies on tetracyclines also suggest a potential secondary mechanism involving the inhibition of the translation initiation phase. Evidence indicates that some tetracyclines can induce conformational changes in the 30S ribosomal subunit, which may affect the binding and function of initiation factors.[3]

Meclocycline_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit 50S 50S Subunit 30S 30S Subunit A_Site A Site Polypeptide Polypeptide Chain Elongation P_Site P Site E_Site E Site This compound This compound This compound->A_Site Binds to 30S subunit at the A site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding blocked Inhibition Inhibition Polypeptide->Inhibition is Halted

Figure 1. Mechanism of this compound's inhibition of bacterial protein synthesis.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its close analog, Dethis compound. This information is crucial for designing experiments and interpreting results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µM)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) USA3000.3 - 10[4]

Table 2: Binding Affinity of Dethis compound to E. coli Ribosomes

Ribosomal ComponentNumber of Binding Sites (n)Equilibrium Constant (K, M-1)Reference
30S Subunit [5][6]
High Affinity12.2 x 106[5][6]
Low Affinity-0.029 x 106[5][6]
70S Ribosome [5][6]
High Affinity13.2 x 106[5][6]
Low Affinity-0.082 x 106[5][6]

Note: Dethis compound is a structurally similar tetracycline, and its binding data provides a valuable reference for this compound's interaction with E. coli ribosomes.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the inhibition of bacterial protein synthesis by this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate with Bacteria and this compound Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Read Results (Visual inspection for turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for MIC determination.

Materials:

  • This compound hydrochloride

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1 mg/mL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 10 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 110 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

In Vitro Translation Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

IVT_Workflow Start Start Prepare_Reaction Prepare in vitro Transcription-Translation Reaction Mix (e.g., E. coli S30 extract) Start->Prepare_Reaction Add_this compound Add Serial Dilutions of this compound Prepare_Reaction->Add_this compound Add_Template Add Reporter DNA Template (e.g., Luciferase plasmid) Add_this compound->Add_Template Incubate Incubate Reaction (e.g., 37°C for 1-2 hours) Add_Template->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence for Luciferase) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for in vitro translation inhibition assay.

Materials:

  • This compound hydrochloride

  • E. coli S30 cell-free extract system (commercially available)

  • Reporter plasmid DNA (e.g., containing a luciferase or fluorescent protein gene under a bacterial promoter)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luminometer or fluorometer

  • 384-well plates

Procedure:

  • Prepare Reagents: Thaw all components of the cell-free extract system on ice. Prepare a serial dilution of this compound in the reaction buffer.

  • Set up Reactions: In a 384-well plate, combine the S30 extract, amino acid mixture, energy source, and reaction buffer according to the manufacturer's instructions.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of each this compound dilution to the appropriate wells. Include a vehicle control (e.g., DMSO or water).

  • Initiate Translation: Add the reporter plasmid DNA to each well to initiate the transcription-translation reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measure Reporter Activity:

    • For luciferase, add the luciferase substrate and measure luminescence using a luminometer.

    • For a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the reporter signal against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).[7]

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level. This protocol is adapted for studying the effect of this compound on translation.[8][9]

RiboSeq_Workflow Start Start Cell_Culture Grow Bacterial Culture Start->Cell_Culture Treat_this compound Treat with this compound Cell_Culture->Treat_this compound Harvest_Lysis Harvest and Lyse Cells Treat_this compound->Harvest_Lysis Nuclease_Digestion Nuclease Digestion to obtain ribosome-protected fragments Harvest_Lysis->Nuclease_Digestion Isolate_Footprints Isolate Ribosome Footprints Nuclease_Digestion->Isolate_Footprints Library_Prep Prepare Sequencing Library Isolate_Footprints->Library_Prep Deep_Sequencing High-Throughput Sequencing Library_Prep->Deep_Sequencing Data_Analysis Map Reads and Analyze Ribosome Occupancy Deep_Sequencing->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for ribosome profiling.

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat the culture with a sub-lethal concentration of this compound for a short period (e.g., 5-10 minutes) to arrest translation.

  • Harvest and Lysis: Rapidly harvest the cells by filtration or centrifugation at 4°C. Lyse the cells in a buffer containing translation inhibitors (other than tetracyclines) to preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the 70S monosomes containing the protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation.

  • Footprint Extraction: Extract the RNA from the isolated monosome fraction.

  • Library Preparation:

    • Purify the 25-35 nucleotide ribosome footprints by gel electrophoresis.

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA by PCR.

  • Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

  • Data Analysis:

    • Remove adapter sequences and align the reads to the bacterial genome.

    • Analyze the distribution of ribosome footprints along the transcripts to identify sites of ribosome pausing or accumulation caused by this compound.

Conclusion

This compound serves as an invaluable tool for probing the mechanisms of bacterial protein synthesis. The protocols and data presented here provide a solid foundation for researchers to investigate its inhibitory effects in detail. Such studies are essential for understanding the fundamental processes of bacterial translation and for the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for Meclocycline in Topical Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclocycline, a broad-spectrum tetracycline antibiotic, has been utilized in topical formulations for the treatment of various dermatological conditions, most notably acne vulgaris.[1] Beyond its well-established antimicrobial activity against Cutibacterium acnes, this compound, like other tetracyclines, possesses significant anti-inflammatory properties, making it a continued subject of interest for dermatological research.[2] These anti-inflammatory effects are attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators in the skin.[2]

These application notes provide a comprehensive overview of the use of this compound in topical formulations for dermatological research. They include detailed protocols for formulation preparation, in vitro skin permeation studies, and cell-based assays to investigate its anti-inflammatory mechanisms.

Data Presentation

Table 1: Clinical Efficacy of 1% this compound Sulfosalicylate Cream in Acne Vulgaris
ParameterThis compound Sulfosalicylate 1% CreamVehicle CreamReference
Clinical Improvement 82% of patients-[2]
Excellent or Good Results 62.3% of patients27.5% of patients[2]
Median Reduction in Inflammatory Lesions (11 weeks) 57.1%-[2]
Table 2: Representative Oil-in-Water (O/W) Cream Formulation for Topical this compound Research
IngredientFunctionConcentration (% w/w)
This compound Sulfosalicylate Active Pharmaceutical Ingredient1.0
Cetyl Alcohol Emollient, Thickener5.0
Stearyl Alcohol Emollient, Thickener5.0
Mineral Oil Occlusive, Emollient10.0
Polysorbate 80 Emulsifier2.0
Sorbitan Monostearate Emulsifier3.0
Propylene Glycol Humectant, Penetration Enhancer5.0
Glycerin Humectant3.0
Methylparaben Preservative0.2
Propylparaben Preservative0.1
Purified Water Vehicleq.s. to 100
Table 3: Comparative In Vitro Permeation Data of Tetracyclines (as a reference for this compound)
Tetracycline DerivativeMembranePermeation Coefficient (Pe) (x 10-6 cm/s)Reference
TetracyclinePAMPA (with 2% soybean lecithin)> 4[3][4]
TetracyclinePAMPA (with 10% soybean lecithin)15[3][4]
Tetracycline HClCultured Human Skin (LSE-high)D(LSE) - General diffusion-limited kinetics[5]

Experimental Protocols

Protocol 1: Preparation of a 1% this compound Oil-in-Water (O/W) Cream Formulation

Objective: To prepare a stable and homogenous 1% this compound oil-in-water cream for in vitro dermatological studies.

Materials:

  • This compound Sulfosalicylate powder

  • Cetyl Alcohol

  • Stearyl Alcohol

  • Mineral Oil

  • Polysorbate 80

  • Sorbitan Monostearate

  • Propylene Glycol

  • Glycerin

  • Methylparaben

  • Propylparaben

  • Purified Water

  • Beakers, heating magnetic stirrers, homogenizer, pH meter, and analytical balance.

Methodology:

  • Preparation of the Aqueous Phase:

    • In a beaker, combine purified water, propylene glycol, and glycerin.

    • Add methylparaben and propylparaben and heat to 75°C while stirring until all components are dissolved. Maintain the temperature.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine cetyl alcohol, stearyl alcohol, mineral oil, and sorbitan monostearate.

    • Heat the mixture to 75°C while stirring until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

    • Continue homogenization for 10-15 minutes to form a uniform emulsion.

    • Add Polysorbate 80 to the emulsion and homogenize for another 5 minutes.

  • Incorporation of this compound:

    • Allow the emulsion to cool down to approximately 40°C while stirring gently.

    • Disperse the this compound sulfosalicylate powder in a small amount of the cream base and then incorporate it into the bulk of the cream with gentle mixing until a homogenous yellow cream is obtained.

  • Finalization:

    • Adjust the final weight with purified water if necessary.

    • Measure the pH of the final formulation.

    • Store the cream in a tight, light-resistant container at a controlled room temperature.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from a topical formulation through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • 1% this compound cream (prepared as in Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4 (receptor solution)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • HPLC system for this compound quantification

  • Syringes and needles for sampling

Methodology:

  • Skin Membrane Preparation:

    • Thaw frozen excised human or porcine skin at room temperature.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Carefully mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Franz Diffusion Cell Setup:

    • Fill the receptor compartment with freshly prepared and degassed PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment.

    • Place the cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

    • Allow the skin to equilibrate for 30 minutes.

  • Application of Formulation:

    • Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream onto the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor solution through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount of this compound permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the drug in the formulation.

Protocol 3: Assessment of Anti-inflammatory Effects in Human Keratinocytes (HaCaT cells)

Objective: To investigate the ability of this compound to suppress the production of pro-inflammatory cytokines in human keratinocytes stimulated with an inflammatory agent.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (10% FBS, 1% penicillin-streptomycin)

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus

  • Cell culture plates (96-well and 24-well)

  • MTT assay kit for cell viability

  • ELISA kits for IL-6 and IL-8

  • Reagents and equipment for Western blotting (antibodies for p-p38, p-JNK, p-NF-κB p65, and corresponding total proteins)

Methodology:

  • Cell Culture:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentrations of this compound.

  • Anti-inflammatory Assay:

    • Seed HaCaT cells in a 24-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis).

    • Include a vehicle control (no this compound, no stimulus) and a positive control (stimulus only).

  • Cytokine Measurement (ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Signaling Pathway Analysis (Western Blot):

    • For signaling studies, stimulate the cells for shorter durations (e.g., 15, 30, 60 minutes).

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK (p38, JNK) and NF-κB (p65) pathways.

Visualizations

G cluster_formulation Protocol 1: Cream Formulation Aqueous_Phase Aqueous Phase (Water, Propylene Glycol, Glycerin, Preservatives) Emulsification Homogenization at 75°C Aqueous_Phase->Emulsification Oil_Phase Oil Phase (Cetyl Alcohol, Stearyl Alcohol, Mineral Oil, Sorbitan Monostearate) Oil_Phase->Emulsification Cooling Cooling to 40°C Emulsification->Cooling Meclocycline_Addition This compound Sulfosalicylate Incorporation Cooling->Meclocycline_Addition Final_Cream 1% this compound O/W Cream Meclocycline_Addition->Final_Cream

Caption: Workflow for the preparation of a 1% this compound O/W cream.

G cluster_permeation Protocol 2: In Vitro Skin Permeation Setup Franz Cell Setup with Skin Membrane Application Topical Application of this compound Cream Setup->Application Sampling Receptor Fluid Sampling at Time Intervals Application->Sampling Analysis HPLC Analysis of this compound Sampling->Analysis Data Calculation of Flux and Permeability Analysis->Data

Caption: Experimental workflow for in vitro skin permeation studies.

G cluster_inflammation Protocol 3: Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (TNF-α / LPS) Receptor Receptor Binding Stimulus->Receptor MAPK MAPK Pathway (p38, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Transcription->Cytokines This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: this compound's proposed anti-inflammatory signaling pathway.

References

Application Note: Quantification of Meclocycline Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meclocycline is a broad-spectrum tetracycline antibiotic known for its efficacy against a wide range of bacterial infections. It is a derivative of oxytetracycline and is primarily used in topical formulations for treating skin infections.[1] Accurate and reliable quantification of this compound in pharmaceutical products is essential for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high specificity, sensitivity, and accuracy.[2]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in cream formulations.

Principle

The method employs reversed-phase chromatography, where the analyte, this compound, is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from reference standards of known concentrations. The analyte is detected by its absorbance of UV light at a specific wavelength.[2]

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[2]

    • Analytical balance.

    • Sonicator.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Reagents and Chemicals:

    • This compound reference standard.

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Tetrahydrofuran (THF, HPLC grade).[1]

    • Potassium dihydrogen phosphate (analytical grade).[2]

    • Disodium hydrogen phosphate (analytical grade).

    • Ethylenediaminetetraacetic acid (EDTA).[1]

    • Hydrochloric acid (HCl) or Phosphoric acid for pH adjustment.[3]

    • Deionized or Milli-Q water.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase EDTA buffer (pH 6.6) : Tetrahydrofuran (85:15, v/v)[1]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[2]
Column Temperature 30 °C[2]
Detection Wavelength 350 nm[3]
Run Time Approximately 10 minutes
Preparation of Solutions
  • EDTA Buffer (pH 6.6): Prepare an aqueous solution containing EDTA. Adjust the pH to 6.6 using disodium hydrogen phosphate and potassium dihydrogen phosphate. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared EDTA buffer (pH 6.6) and Tetrahydrofuran in a ratio of 85:15 (v/v).[1] Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Cream Formulation)
  • Accurately weigh a portion of the cream formulation equivalent to approximately 10 mg of this compound into a suitable container.

  • Add 20 mL of acidified methanol and sonicate for 15 minutes to extract the drug.[1]

  • Transfer the extract to a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.[1]

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, perform a further dilution with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

System Suitability

Before starting the analysis, the suitability of the chromatographic system is evaluated. A standard solution is injected multiple times, and the parameters are checked against the established criteria.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Linearity

Linearity is assessed by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a placebo cream base at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

Spike Level% Recovery
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day or using a different instrument.

The Relative Standard Deviation (RSD) is calculated for the results.

Precision LevelAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Specificity

Specificity is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, and matrix components.[4] This is typically confirmed through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that any degradation peaks do not interfere with the this compound peak.[5]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6] A detection limit of 0.4 ppm for this compound has been previously reported.[1]

ParameterTypical Value
LOD ~0.1 µg/mL
LOQ ~0.4 µg/mL[1]

Workflow and Data Analysis

The overall workflow for the quantification of this compound is illustrated in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solutions (Stock & Working Standards) sys_suit System Suitability Test (Inject Standard) prep_std->sys_suit prep_sample Prepare Sample Solution (Extraction from Cream) analysis Analyze Samples (Inject Prepared Samples) prep_sample->analysis prep_mobile Prepare Mobile Phase (Buffer + Organic) prep_mobile->sys_suit calib Generate Calibration Curve (Inject Working Standards) sys_suit->calib If Pass calib->analysis acquire Acquire Peak Data (Retention Time, Peak Area) analysis->acquire quantify Quantify this compound (Using Calibration Curve) acquire->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification by HPLC.

Calculation

The concentration of this compound in the sample is calculated using the regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of this compound in the sample

  • m = Slope of the calibration curve

  • x = Concentration of this compound in the sample (µg/mL)

  • c = y-intercept of the calibration curve

The concentration (x) is solved from the equation. The final amount in the original formulation is then calculated by taking into account all dilution factors used during sample preparation.

References

Application Notes and Protocols: Meclocycline as a Research Tool for Investigating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclocycline, a member of the tetracycline class of antibiotics, serves as a valuable research tool for elucidating the mechanisms of bacterial resistance. Its primary mode of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4][5] This bacteriostatic action makes it an effective agent against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4][5]

The study of resistance to this compound and other tetracyclines is crucial due to the widespread emergence of resistant bacterial strains. The primary mechanisms of resistance include:

  • Efflux Pumps: Active transport systems that expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.[2][4][6]

  • Ribosomal Protection Proteins (RPPs): Proteins that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[2]

  • Enzymatic Inactivation: Modification of the antibiotic molecule, rendering it inactive.[2]

These application notes provide detailed protocols for utilizing this compound in research settings to investigate these resistance mechanisms. The methodologies described are fundamental for screening novel compounds that may act as resistance breakers, for studying the genetic basis of resistance, and for understanding the broader implications of antibiotic resistance in various bacterial species.

Data Presentation

The following tables summarize representative quantitative data for tetracycline-class antibiotics, which can be used as a reference for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Tetracycline Against Quality Control Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.25 - 1
Staphylococcus aureus292130.12 - 1
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292128 - 32

Note: Data is representative for tetracycline and should be determined experimentally for this compound.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[7][8][9]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should be chosen to encompass the expected MIC value. c. Include a growth control well (CAMHB only, no antibiotic) and a sterility control well (uninoculated CAMHB).

  • Prepare Bacterial Inoculum: a. From a fresh culture, suspend bacterial colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[9][10]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a second compound (e.g., a potential efflux pump inhibitor).[11][12][13]

Materials:

  • This compound stock solution

  • Stock solution of the second test compound

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum (as in Protocol 1)

Procedure:

  • Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Create a two-dimensional array of concentrations. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second compound.[11]

  • Inoculation: a. Inoculate each well with 50 µL of the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).[13]

  • Incubation: a. Incubate the plate at 35°C for 16-24 hours.[13]

  • Data Analysis: a. Determine the MIC of each compound alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

    • FIC A = (MIC of drug A in combination) / (MIC of drug A alone)
    • FIC B = (MIC of drug B in combination) / (MIC of drug B alone) c. Calculate the FIC Index: FIC Index = FIC A + FIC B.[11][13] d. Interpret the results based on the values in Table 2.

Protocol 3: Induction of Antibiotic Resistance

This protocol describes a method for inducing resistance to this compound in a bacterial population through continuous exposure to sub-inhibitory concentrations.[14]

Materials:

  • This compound

  • Bacterial strain of interest

  • Liquid growth medium (e.g., Luria-Bertani broth or CAMHB)

  • Shaking incubator

Procedure:

  • Initial Culture: a. Inoculate the bacterial strain into a liquid medium and grow to the stationary phase.

  • Serial Passage: a. Inoculate a fresh tube of medium containing this compound at a concentration of 0.5x the predetermined MIC with a small volume (e.g., 1% v/v) of the overnight culture. b. Incubate with shaking until growth is observed. c. Repeat this process daily, transferring a small volume of the culture to a fresh medium with the same concentration of this compound.

  • Increasing Concentration: a. Once the culture consistently grows at 0.5x MIC, increase the concentration of this compound in the subsequent passages (e.g., to 1x MIC, 2x MIC, and so on).

  • Monitoring Resistance: a. Periodically, determine the MIC of the passaged culture to this compound (as in Protocol 1) to monitor the development of resistance.

  • Stability of Resistance: a. To test the stability of the acquired resistance, culture the resistant strain in an antibiotic-free medium for several passages and then re-determine the MIC.

Visualizations

Meclocycline_Mechanism_of_Action_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Meclocycline_in This compound Ribosome 30S Ribosome Meclocycline_in->Ribosome Binds to 30S subunit Efflux_Pump Efflux Pump Meclocycline_in->Efflux_Pump Expulsion Enzyme Enzymatic Inactivation Meclocycline_in->Enzyme Inactivation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition RPP Ribosomal Protection Protein (RPP) RPP->Ribosome Dislodges this compound Meclocycline_out This compound (extracellular) Meclocycline_out->Meclocycline_in Enters cell

Caption: Mechanism of this compound action and bacterial resistance.

Checkerboard_Assay_Workflow start Start prepare_plates Prepare 96-well plate with 2D concentration gradient of this compound and Compound X start->prepare_plates prepare_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prepare_plates->prepare_inoculum inoculate Inoculate plate with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_mic Read MIC for each compound alone and in combination incubate->read_mic calculate_fic Calculate FIC Index: FIC(A) + FIC(B) read_mic->calculate_fic interpret Interpret results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for a checkerboard synergy assay.

Efflux_Pump_Regulation_Pathway cluster_environment Environmental Signal cluster_cell Bacterial Cell Signal Antibiotic Stress (e.g., this compound) Sensor_Kinase Sensor Kinase (Membrane Bound) Signal->Sensor_Kinase Activates Response_Regulator Response Regulator (Cytoplasmic) Sensor_Kinase->Response_Regulator Phosphorylates Promoter Promoter Region of Efflux Pump Gene Response_Regulator->Promoter Binds to Efflux_Gene Efflux Pump Gene (e.g., tetA) Promoter->Efflux_Gene Initiates Transcription Efflux_Pump Efflux Pump Protein Efflux_Gene->Efflux_Pump Translation

Caption: A two-component signaling pathway regulating efflux pump expression.

References

Application Notes and Protocols for In Vitro Testing of Meclocycline Efficacy Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize representative quantitative data for tetracycline antibiotics against bacterial biofilms. This data should be used as a reference for expected outcomes when testing meclocycline.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Tetracyclines against Staphylococcus aureus

AntibioticStrainMBIC (μg/mL)MBEC (μg/mL)Reference
DoxycyclineClinical IsolatesVariable (2-3 log spread)80 - 2000[1]
MinocyclineS. aureus->1024 (in some cases)[2]
TigecyclineMature Biofilms-256[3]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Tetracyclines against Pseudomonas aeruginosa

AntibioticStrainMBIC (μg/mL)MBEC (μg/mL)Reference
DoxycyclinePAO1--[4]
MinocyclineA. baumannii--[5][6]

Note: MBIC is the minimum concentration required to inhibit the formation of a biofilm, while MBEC is the minimum concentration required to eradicate a pre-formed biofilm. Bacteria within biofilms can exhibit significantly higher tolerance to antibiotics compared to their planktonic counterparts.[1]

Experimental Protocols

Crystal Violet (CV) Assay for Biofilm Quantification

This protocol allows for the quantification of total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in TSB at 37°C. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh TSB.

  • Biofilm Formation:

    • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

    • To test for biofilm inhibition, add 100 µL of TSB containing serial dilutions of this compound to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • MBEC Assay device (e.g., Calgary Biofilm Device) or 96-well plate with peg lid

  • Bacterial culture in appropriate growth medium

  • This compound stock solution

  • Saline

  • Recovery medium (e.g., TSB)

  • Microplate reader

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial inoculum of approximately 1 x 10^6 CFU/mL in the appropriate growth medium.

    • Add 150 µL of the inoculum to each well of the 96-well plate of the MBEC device.

    • Place the peg lid onto the plate and incubate at 37°C for 24-48 hours with gentle shaking to allow biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare a 96-well challenge plate containing serial dilutions of this compound in fresh growth medium. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Rinse the peg lid with the attached biofilms by immersing it in a 96-well plate containing saline to remove planktonic bacteria.

    • Transfer the peg lid to the challenge plate.

    • Incubate at 37°C for 24 hours.

  • Biofilm Recovery:

    • Rinse the peg lid again in saline to remove residual antibiotic.

    • Place the peg lid into a 96-well recovery plate containing 200 µL of fresh TSB in each well.

    • Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

  • Incubation and Reading:

    • Remove the peg lid and cover the recovery plate with a standard lid.

    • Incubate the recovery plate at 37°C for 24 hours.

    • Measure the optical density (OD) at 600 nm to assess bacterial growth. The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery plate.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for the visualization of live and dead cells and the extracellular matrix.

Materials:

  • Biofilms grown on a suitable surface (e.g., glass coverslips, flow cells)

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

  • Confocal microscope

Protocol:

  • Biofilm Preparation: Grow biofilms on a transparent surface suitable for microscopy.

  • Staining:

    • Gently rinse the biofilm with a suitable buffer (e.g., PBS) to remove planktonic cells.

    • Stain the biofilm with a combination of fluorescent dyes according to the manufacturer's instructions. For example, a live/dead staining kit can differentiate between viable and non-viable cells within the biofilm.

    • Incubate in the dark for the recommended time.

  • Imaging:

    • Mount the stained biofilm on a microscope slide.

    • Acquire image stacks through the z-axis of the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorescent dyes.

  • Image Analysis:

    • Process the acquired image stacks using appropriate software (e.g., ImageJ, Imaris) to reconstruct a 3D image of the biofilm.

    • Quantify biofilm parameters such as thickness, biomass, and the ratio of live to dead cells.

Visualization of Workflows and Pathways

Experimental_Workflow_CV_Assay cluster_prep Preparation cluster_incubation Biofilm Growth cluster_staining Staining cluster_quantification Quantification start Start inoculum Prepare Bacterial Inoculum start->inoculum add_inoculum Add Inoculum to Plate inoculum->add_inoculum plate_prep Prepare 96-well Plate with this compound Dilutions plate_prep->add_inoculum incubate Incubate (24-48h, 37°C) add_inoculum->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 solubilize Solubilize with Acetic Acid wash2->solubilize read Read Absorbance (570nm) solubilize->read end_node End read->end_node

Experimental_Workflow_MBEC_Assay cluster_biofilm_formation Biofilm Formation cluster_challenge Antibiotic Challenge cluster_recovery Recovery & Quantification start Start inoculum Prepare Inoculum start->inoculum grow_biofilm Grow Biofilm on Pegs (24-48h, 37°C) inoculum->grow_biofilm rinse1 Rinse Pegs (Saline) grow_biofilm->rinse1 challenge Expose to this compound (24h, 37°C) rinse1->challenge rinse2 Rinse Pegs (Saline) challenge->rinse2 recover Transfer to Recovery Medium rinse2->recover sonicate Sonicate to Dislodge Biofilm recover->sonicate incubate_recovery Incubate (24h, 37°C) sonicate->incubate_recovery read_od Read OD (600nm) incubate_recovery->read_od end_node End read_od->end_node

Tetracycline_QS_Inhibition Tetracycline Tetracycline (e.g., Doxycycline) QS_system QS_system Tetracycline->QS_system Interferes with AHL AHL Signal Molecules AHL->QS_system Activates (at high density) QS_system->AHL Produces Virulence_factors Virulence_factors QS_system->Virulence_factors Upregulates Biofilm_formation Biofilm_formation Virulence_factors->Biofilm_formation Contributes to

References

Application Note: High-Throughput Analysis of Bacterial Response to Meclocycline Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline class, which functions by inhibiting protein synthesis in bacteria.[1][2][3] This is achieved by its binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of polypeptide chains.[1][2][4] Understanding the precise effects of antibiotics on bacterial populations is crucial for developing new antimicrobial strategies and combating antibiotic resistance. Flow cytometry offers a powerful, high-throughput method for the rapid, quantitative, and multi-parametric analysis of individual bacterial cells within a population.[5][6][7][8] This application note provides detailed protocols for using flow cytometry to assess key indicators of bacterial health and stress in response to this compound treatment, including bacterial viability, membrane potential, and oxidative stress.

Key Applications

  • Antimicrobial Susceptibility Testing: Rapidly determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound for various bacterial strains.[6]

  • Mechanism of Action Studies: Elucidate the physiological effects of this compound on bacteria by simultaneously measuring multiple cellular parameters.

  • Drug Discovery and Development: Screen novel antibiotic candidates and formulations for their efficacy and impact on bacterial physiology.

  • Resistance Monitoring: Investigate the development of resistance to this compound by identifying subpopulations with distinct physiological profiles.[9]

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of bacteria treated with this compound.

Table 1: Bacterial Viability Following this compound Treatment

This compound Concentration (µg/mL)% Viable Cells (SYTO 9+/PI-)% Non-Viable Cells (PI+)
0 (Control)95.2 ± 2.14.8 ± 0.5
0.5 x MIC75.6 ± 3.424.4 ± 1.8
1 x MIC42.1 ± 4.557.9 ± 3.2
2 x MIC10.3 ± 1.989.7 ± 2.5
4 x MIC2.5 ± 0.897.5 ± 1.1

Table 2: Changes in Bacterial Membrane Potential after this compound Treatment

This compound Concentration (µg/mL)Mean Red:Green Fluorescence Ratio (DiOC2(3))% Depolarized Cells
0 (Control)1.2 ± 0.15.1 ± 0.7
0.5 x MIC0.9 ± 0.228.4 ± 2.2
1 x MIC0.6 ± 0.163.7 ± 4.1
2 x MIC0.3 ± 0.0591.2 ± 3.6
4 x MIC0.2 ± 0.0496.8 ± 1.9

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound

This compound Concentration (µg/mL)Mean Fluorescence Intensity (CellROX Deep Red)% ROS-Positive Cells
0 (Control)150 ± 253.2 ± 0.4
0.5 x MIC450 ± 4035.8 ± 3.1
1 x MIC800 ± 6572.4 ± 5.5
2 x MIC1250 ± 9092.1 ± 4.8
4 x MIC1350 ± 11095.6 ± 3.9

Experimental Protocols

Protocol 1: Bacterial Viability Assessment

This protocol uses a dual-staining method with SYTO 9 and Propidium Iodide (PI) to differentiate between viable and non-viable bacteria.[10][11]

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or equivalent SYTO 9 and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Bacterial Culture and Treatment:

    • Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Aliquot the culture into tubes and add this compound at desired concentrations (e.g., 0, 0.5x, 1x, 2x, 4x MIC).

    • Incubate under appropriate growth conditions for a specified time (e.g., 2-4 hours).

  • Staining:

    • Harvest 1 mL of each bacterial suspension by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cells once with PBS and resuspend in 1 mL of PBS.

    • Prepare the staining solution by mixing SYTO 9 and PI according to the manufacturer's instructions.

    • Add the staining solution to each bacterial suspension and mix gently.

    • Incubate in the dark at room temperature for 15-20 minutes.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained samples on a flow cytometer equipped with a blue laser (488 nm).

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the bacterial population.

    • Collect fluorescence data for SYTO 9 (green, ~530/30 nm) and PI (red, ~610/20 nm).

    • Differentiate between viable (SYTO 9 positive, PI negative) and non-viable (PI positive) populations.

Protocol 2: Membrane Potential Analysis

This protocol utilizes the ratiometric dye DiOC2(3) to assess changes in bacterial membrane potential.[12][13]

Materials:

  • Bacterial culture and this compound as in Protocol 1

  • PBS

  • DiOC2(3) stock solution

  • Flow cytometer

Procedure:

  • Bacterial Culture and Treatment: Follow step 1 from Protocol 1.

  • Staining:

    • Harvest and wash the bacterial cells as described in Protocol 1.

    • Resuspend the cells in PBS.

    • Add DiOC2(3) to a final concentration of ~30 µM and mix gently.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze samples on a flow cytometer with a blue laser (488 nm).

    • Gate on the bacterial population using FSC vs. SSC.

    • Collect green (~530/30 nm) and red (~600 nm) fluorescence data.[12]

    • Calculate the ratio of red to green fluorescence to determine the membrane potential, which is largely independent of cell size.[12] A decrease in this ratio indicates depolarization.

Protocol 3: Reactive Oxygen Species (ROS) Detection

This protocol employs a ROS-sensitive probe, such as CellROX® Deep Red, to measure oxidative stress.[14]

Materials:

  • Bacterial culture and this compound as in Protocol 1

  • PBS

  • CellROX® Deep Red Reagent

  • Flow cytometer

Procedure:

  • Bacterial Culture and Treatment: Follow step 1 from Protocol 1.

  • Staining:

    • Harvest and wash the bacterial cells as described in Protocol 1.

    • Resuspend the cells in PBS.

    • Add CellROX® Deep Red to a final concentration of ~4 µM.[14]

    • Incubate in the dark at 37°C for 30-60 minutes.

  • Flow Cytometry Analysis:

    • Analyze samples on a flow cytometer with a red laser (~640 nm).

    • Gate on the bacterial population using FSC vs. SSC.

    • Measure the fluorescence of the CellROX® Deep Red probe (~665/20 nm).

    • An increase in fluorescence intensity indicates an increase in ROS production.

Visualizations

Meclocycline_Mechanism_of_Action cluster_bacteria Bacterial Cell Meclocycline_ext This compound (Extracellular) Porin Porin Channel Meclocycline_ext->Porin Passive Diffusion Meclocycline_int This compound (Intracellular) Porin->Meclocycline_int Ribosome 30S Ribosomal Subunit Meclocycline_int->Ribosome Binds to Inhibition Inhibition Ribosome->Inhibition tRNA aminoacyl-tRNA tRNA->Ribosome Binding Blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Flow_Cytometry_Workflow Start Bacterial Culture (Exponential Phase) Treatment Incubate with this compound (Varying Concentrations) Start->Treatment Staining Stain with Fluorescent Probes (e.g., PI/SYTO 9, DiOC2(3), CellROX) Treatment->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis Results Quantitative Results (Viability, Membrane Potential, ROS) Analysis->Results Data_Interpretation cluster_input Flow Cytometry Data cluster_output Interpretation of this compound Effect Viability Viability (SYTO 9 vs. PI) Bacteriostatic Bacteriostatic/ Bactericidal Activity Viability->Bacteriostatic Membrane_Potential Membrane Potential (DiOC2(3) Red/Green Ratio) Membrane_Damage Membrane Depolarization Membrane_Potential->Membrane_Damage ROS Oxidative Stress (CellROX Intensity) Cellular_Stress Induction of Oxidative Stress ROS->Cellular_Stress

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Meclocycline Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Meclocycline. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during experimental work with this tetracycline antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and how does pH affect it?

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: For creating high-concentration stock solutions, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] For cell culture applications, a stock solution can also be prepared in 70% ethanol.[1] It is crucial to prepare a concentrated stock to minimize the volume of organic solvent introduced into your aqueous experimental system, as high concentrations of organic solvents can be toxic to cells.[1][4]

Q3: My this compound solution is cloudy or has a precipitate. What should I do?

A3: Cloudiness or precipitation in your this compound solution can be due to several factors:

  • pH of the solution: If the pH of your aqueous buffer is too high (neutral or alkaline), this compound may precipitate. Consider adjusting the pH to a more acidic range (e.g., pH 4-5).[1]

  • Concentration is too high: Your intended concentration may exceed the solubility limit of this compound in that specific solvent or buffer. Refer to the solubility data tables below and consider preparing a more dilute solution.[2]

  • Improper dissolution technique: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, rapid addition can cause the drug to "crash out." To avoid this, add the stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing.[5]

Q4: Is this compound sensitive to light or temperature?

A4: Yes, this compound, like other tetracyclines, is sensitive to light.[1] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation. While gentle heating (e.g., to 37°C) can aid in dissolution, excessive or prolonged heating should be avoided as it can lead to degradation.[1][6]

Q5: How should I store my this compound solutions?

A5: Aqueous solutions of this compound are not recommended for long-term storage due to potential degradation. It is best to prepare fresh solutions for each experiment. If storage is necessary, stock solutions prepared in anhydrous DMSO can be stored in small aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffers The pH of the buffer is too high (neutral or alkaline).Adjust the buffer to a more acidic pH (e.g., 4.0-5.0) to increase solubility.[1]
The concentration of this compound is above its solubility limit.Prepare a more dilute solution. Alternatively, prepare a high-concentration stock in an organic solvent like DMSO and dilute it into the aqueous buffer.[2]
Precipitation Upon Dilution of Stock Solution Rapid addition of the organic stock solution to the aqueous buffer causes the drug to "crash out."Pre-warm the aqueous buffer to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion.[5]
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Prepare fresh working solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.[1]
Interaction with components in the buffer or media.Tetracyclines can chelate divalent cations such as Ca²⁺ and Mg²⁺, which may affect their biological activity. Be mindful of the concentration of these ions in your experimental setup.[1]
Color Change of Solution This compound solutions are naturally yellow. A significant darkening of the color may indicate degradation.A yellow to greenish-yellow color is normal for this compound solutions.[2] If the solution darkens considerably, it may be a sign of degradation, and a fresh solution should be prepared.

Quantitative Data Summary

The following tables summarize the solubility of this compound and the closely related dethis compound in various solvents.

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (approx.)Reference
DMSO100 mg/mL209.7 mMMedChemExpress
This compound Sulfosalicylate in DMSO22.5 mg/mL32.4 mMTargetMol[7]

Table 2: Solubility of Dethis compound Hydrochloride (as a proxy for this compound Hydrochloride)

Solvent/BufferpHSolubility (mg/mL)Reference
Water~2.5 (for a 1 in 100 solution)~11.1 (1 g in 90 mL)PubChem[1]
WaterNot Specified1.52PubChem[3]
Phosphate Buffered Saline (PBS)7.2~3.3Cayman Chemical[2]
DMSONot Applicable~1Cayman Chemical[2]
Dimethylformamide (DMF)Not Applicable~1.4Cayman Chemical[2]
0.01 N Hydrochloric Acid (HCl)~2SolubleBenchChem[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 100 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and yellow.

  • If dissolution is slow, gentle warming to 37°C or brief sonication can be used to aid the process.[5]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Solid Dispersion with PVP K30 (Solvent Evaporation Method)

Objective: To enhance the aqueous dissolution of this compound by preparing a solid dispersion with Polyvinylpyrrolidone (PVP) K30.

Materials:

  • This compound powder

  • PVP K30

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:5 weight ratio).[8]

  • Dissolve the this compound in a suitable volume of methanol in a round-bottom flask.

  • Gradually add the PVP K30 to the this compound solution while stirring until it is completely dissolved.

  • Attach the flask to a rotary evaporator and evaporate the methanol under reduced pressure at a temperature of 40-50°C.

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[9]

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a tightly sealed, light-protected container in a desiccator.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate this compound within liposomes to improve its stability and facilitate its delivery in aqueous systems.

Materials:

  • This compound powder

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Weigh the desired amounts of phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and dissolve them in chloroform in a round-bottom flask.

  • Add this compound to the lipid solution (the amount will depend on the desired drug-to-lipid ratio). As this compound has hydrophobic characteristics, it will dissolve in the organic solvent.

  • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.[10][11]

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS will depend on the desired final lipid concentration.

  • Agitate the flask by rotating it in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator until the suspension becomes translucent.

  • (Optional) For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[10]

  • Store the prepared this compound-loaded liposomes at 4°C, protected from light.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Meclocycline_Mechanism cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Passive Diffusion 30S 30S Subunit Porin->30S Binding Ribosome 70S Ribosome Ribosome->30S 50S 50S Subunit Ribosome->50S Protein Protein Synthesis Ribosome->Protein 30S->Inhibition mRNA mRNA mRNA->Ribosome aa_tRNA Aminoacyl-tRNA aa_tRNA->Ribosome Binds to A-site

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: Preparing a this compound Stock Solution

The diagram below outlines the general workflow for preparing a this compound stock solution and its subsequent use in an aqueous experimental setup.

Stock_Solution_Workflow Start Start Weigh 1. Weigh this compound Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate Until Clear Dissolve->Vortex Stock High-Concentration Stock Solution Vortex->Stock Dilute 4. Dilute into Pre-warmed Aqueous Buffer Stock->Dilute Precipitation Precipitation? Dilute->Precipitation Adjust Adjust pH or Concentration Precipitation->Adjust Yes Final Final Working Solution Precipitation->Final No Adjust->Dilute

Caption: Workflow for preparing this compound solutions for experiments.

Logical Relationship: Troubleshooting this compound Precipitation

This diagram illustrates the decision-making process when troubleshooting the precipitation of this compound in aqueous solutions.

Troubleshooting_Logic Precipitate Precipitate Observed? Check_pH Is pH > 6? Precipitate->Check_pH Yes No_Precipitate No Precipitate Precipitate->No_Precipitate No Lower_pH Lower pH to 4-5 Check_pH->Lower_pH Yes Check_Conc Concentration too high? Check_pH->Check_Conc No Success Clear Solution Lower_pH->Success Dilute_Sol Dilute Solution Check_Conc->Dilute_Sol Yes Check_Dilution Improper Dilution? Check_Conc->Check_Dilution No Dilute_Sol->Success Slow_Dilution Add Stock Dropwise to Warmed Buffer Check_Dilution->Slow_Dilution Yes Check_Dilution->Success No Slow_Dilution->Success

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Meclocycline stability and degradation pathways in laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of meclocycline and its degradation pathways under typical laboratory conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in the laboratory?

A1: The stability of this compound, a member of the tetracycline class of antibiotics, is primarily influenced by several key factors:

  • pH: this compound is generally more stable in acidic conditions.[1][2] Alkaline solutions can lead to the cleavage of the C ring, forming inactive isotetracycline derivatives.[3]

  • Light: Exposure to both artificial light (like fluorescent lamps) and sunlight can accelerate the degradation of tetracyclines, including this compound.[1][4] Photodegradation often leads to discoloration of the compound.[4]

  • Temperature: Elevated temperatures can increase the rate of degradation.[5][6][7] However, some studies have shown that for certain tetracyclines, storage at 4°C can be less stable than at -25°C, while -70°C is generally recommended for long-term storage of solutions.[8]

  • Moisture: The presence of moisture can facilitate hydrolytic degradation.[4]

  • Oxidation: As with other tetracyclines, this compound is susceptible to oxidation, which is a common degradation pathway for this class of drugs.[4]

  • Solvents: The choice of solvent can significantly impact stability. For instance, tetracycline has been observed to decompose rapidly in methanol when exposed to light and oxygen.[9]

Q2: What are the expected degradation pathways for this compound?

A2: this compound is expected to follow degradation pathways common to other tetracyclines. These include:

  • Epimerization: The reversible formation of the 4-epimer at the C4 position.

  • Dehydration: The formation of anhydrotetracycline derivatives.

  • Oxidation: Leading to various oxidative species.[10] Some degradation products may have reduced antibacterial activity but potentially higher toxicity compared to the parent compound.[11][12]

Q3: How can I monitor the stability of my this compound samples?

A3: The most common and reliable method for monitoring the stability of this compound is through the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV or photodiode array (PDA) detector.[10][13] This technique allows for the separation and quantification of the intact drug from its degradation products.[13] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the identification of unknown degradation products.[9]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to harsh conditions such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[14][15] The purpose of this study is to:

  • Identify potential degradation products that could form under various storage and handling conditions.[15]

  • Elucidate the degradation pathways of the molecule.[15]

  • Develop and validate a stability-indicating analytical method that can effectively separate and quantify the drug from all its potential degradation products.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.Prepare fresh samples and ensure proper storage conditions (e.g., protection from light, appropriate temperature). Use a validated stability-indicating HPLC method.
Contamination of the sample, solvent, or HPLC system.Use high-purity solvents and filter all samples and mobile phases. Clean the HPLC system, including the column, injector, and detector.
Loss of this compound potency over a short period Storage in an inappropriate solvent.Verify the stability of this compound in the chosen solvent system. Consider using a buffered solution at an acidic pH for aqueous preparations.[1]
Exposure to light.[4]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
High storage temperature.[5][6][7]Store stock solutions and samples at recommended low temperatures, such as -20°C or -70°C.[8]
Discoloration of this compound solution Photodegradation.[4]Protect the solution from light.[4]
Oxidation.[4]Consider degassing solvents or adding antioxidants, if compatible with the intended use.
pH-mediated degradation.Ensure the pH of the solution is within the optimal stability range for this compound (acidic pH).[1]

Quantitative Data on Tetracycline Stability

While specific quantitative data for this compound is limited in the available literature, the following tables summarize stability data for closely related tetracyclines under various conditions. This information can serve as a valuable reference for estimating the stability of this compound.

Table 1: Stability of Tetracyclines in Raw Milk at Different Temperatures [16][17]

TetracyclineStorage TemperatureTime (hours)% Loss
Dethis compound4°C48No significant loss
4°C724-13%
25°C24No significant loss
25°C480-18%

Table 2: Stability of Various Tetracyclines in Aqueous Solution at 37°C [18]

TetracyclineTime (days)% Decomposition
Tetracycline3< 10%
Minocycline3< 10%
Methacycline3Stable
Doxycycline3Stable

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). After incubation, cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat an aliquot of the stock solution at 60°C.

  • Photodegradation: Expose the solid this compound powder and an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated HPLC method. A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Ensure that the analytical method is capable of separating all degradation products from the parent peak and from each other (i.e., demonstrate specificity).

  • If necessary, use LC-MS to identify the structure of the major degradation products.

Visualizations

Degradation Pathways of Tetracyclines

G General Degradation Pathways of Tetracyclines This compound This compound Epithis compound 4-Epithis compound This compound->Epithis compound Epimerization (pH dependent, reversible) Anhydrothis compound Anhydrothis compound This compound->Anhydrothis compound Dehydration (Acidic conditions) Oxidative_Degradation_Products Oxidative Degradation Products This compound->Oxidative_Degradation_Products Oxidation (Presence of oxygen) Isotetracycline_Derivatives Isotetracycline Derivatives This compound->Isotetracycline_Derivatives Isomerization (Alkaline conditions)

Caption: General degradation pathways for tetracycline antibiotics like this compound.

Experimental Workflow for this compound Stability Testing

G Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution Forced_Degradation Apply Stress Conditions (pH, Temp, Light, Oxid.) Prep_Stock->Forced_Degradation HPLC_Analysis HPLC-UV/PDA Analysis Forced_Degradation->HPLC_Analysis Quantify Quantify Degradation HPLC_Analysis->Quantify Assess_Method Assess Method Specificity HPLC_Analysis->Assess_Method LCMS_Analysis LC-MS for Identification (if needed) Identify Identify Degradants LCMS_Analysis->Identify Quantify->LCMS_Analysis Major degradants

Caption: A typical experimental workflow for conducting forced degradation and stability studies.

References

Photostability of Meclocycline and prevention of light-induced degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of meclocycline. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a broad-spectrum tetracycline antibiotic. Like many tetracyclines, it is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic degradation products. Therefore, understanding and controlling the photostability of this compound is critical during all stages of drug development, from formulation to storage and clinical use.

Q2: What are the typical degradation pathways for tetracyclines like this compound when exposed to light?

Tetracyclines can undergo several photochemical reactions, including photooxidation, photoisomerization, and photocleavage. For tetracyclines, common degradation pathways involve oxidation of the dimethylamino group and modifications to the carbon rings of the molecular structure. The specific degradation pathway for this compound under photolytic stress can lead to the formation of various degradation products. While specific degradation products for this compound are not extensively documented in publicly available literature, related tetracyclines are known to form epimers and dehydration products.

Q3: What are the ideal storage conditions to minimize this compound degradation?

To minimize light-induced degradation, this compound and its formulations should be stored in light-resistant containers. It is also advisable to protect them from exposure to direct sunlight and strong artificial light.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound potency in my formulation during stability studies.

Possible Cause 1: Inadequate protection from light.

  • Troubleshooting:

    • Ensure that the formulation is stored in amber-colored or opaque containers that block UV and visible light.

    • If the primary packaging is not light-resistant, consider using a secondary light-blocking package.

    • During handling and experimentation, minimize exposure to ambient light. Work in a dimly lit area or use light-filtering shields.

Possible Cause 2: The formulation excipients are not providing sufficient photoprotection.

  • Troubleshooting:

    • Consider the incorporation of UV-absorbing excipients into your formulation. Ingredients like titanium dioxide or zinc oxide can physically block UV radiation.[1]

    • The inclusion of antioxidants can help mitigate photo-oxidative degradation. Vitamins C and E (alpha-tocopherol) have been shown to have a stabilizing effect on other light-sensitive topical agents.[2][3]

    • For solutions, complexation with cyclodextrins has been shown to enhance the photostability of similar tetracyclines like doxycycline.[4][5]

Problem: I am detecting unknown peaks in my HPLC chromatogram after exposing my this compound sample to light.

Possible Cause: Formation of photodegradation products.

  • Troubleshooting:

    • These new peaks likely represent photoproducts of this compound. To confirm this, compare the chromatograms of light-exposed samples with those of samples stored in the dark.

    • To identify these degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective.[6][7][8] This will provide mass-to-charge ratio and fragmentation data to help elucidate the structures of the degradants.

    • A forced degradation study, as outlined in the ICH Q1B guidelines, can be systematically performed to generate and identify potential degradation products under controlled light exposure.

Quantitative Data Summary

The following tables summarize quantitative data related to the photodegradation of tetracyclines. While specific data for this compound is limited in the available literature, data for closely related tetracyclines like doxycycline and tetracycline provide valuable insights.

Table 1: Photodegradation Kinetics of Tetracyclines in Solution

TetracyclineLight SourceSolventRate Constant (k)Half-life (t½)Reference
TetracyclineXe LampWater0.01456 min⁻¹Not Specified[9]
TetracyclineUV/Visible LightWaterNot Specified~60 min[10]
DoxycyclineUV-VIS IrradiationWaterNot SpecifiedNot Specified[11]

Table 2: Effect of Photoprotective Agents on Tetracycline Stability

TetracyclineProtective AgentFormulation TypeLight SourceImprovement in StabilityReference
Doxycyclineβ-CyclodextrinAqueous SolutionNot SpecifiedSignificant decrease in photodegradation[4][5]
TetracyclinesAntioxidants (e.g., Vitamin C, Vitamin E)Topical FormulationsNot SpecifiedCan prevent or reduce photogenerated reactive species[12]
Triamcinolone Acetonide (corticosteroid)Titanium Dioxide, Zinc OxideCreamNot SpecifiedImproved photostability[1]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is a general guideline based on ICH Q1B for conducting a forced photodegradation study.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

    • Prepare a solid sample of this compound by spreading a thin layer in a petri dish.

    • Prepare a "dark control" sample for both the solution and solid, wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples (solution, solid, and dark controls) in a photostability chamber equipped with a light source that provides both UVA and visible light.

    • Expose the samples to a controlled light intensity and duration.

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots of the solution or portions of the solid sample.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of this compound and to detect the formation of degradation products.

    • Analyze the dark control samples to differentiate between light-induced degradation and thermal degradation.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound over time.

    • Determine the photodegradation kinetics (e.g., first-order or second-order) and calculate the rate constant (k) and half-life (t½).

Protocol 2: Stability-Indicating HPLC Method for this compound

The following is a general HPLC method that can be adapted and validated for the analysis of this compound and its photodegradation products.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol). The exact composition should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 275 nm). A photodiode array (PDA) detector is recommended to monitor peak purity.

    • Injection Volume: 20 µL.

    • Column Temperature: 30-40 °C.

  • Method Validation:

    • The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

Photodegradation_Pathway This compound This compound ExcitedState Excited State this compound This compound->ExcitedState Light Light Light->this compound Absorption DegradationProducts Degradation Products ExcitedState->DegradationProducts Photochemical Reactions (e.g., Oxidation)

Caption: General pathway of this compound photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution Expose_Light Expose to UVA/Visible Light Prep_Solution->Expose_Light Prep_Solid Prepare Solid this compound Prep_Solid->Expose_Light Dark_Control Prepare Dark Controls HPLC_Analysis HPLC-UV/PDA Analysis Dark_Control->HPLC_Analysis Expose_Light->HPLC_Analysis LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis Kinetics Determine Degradation Kinetics HPLC_Analysis->Kinetics Identify_Products Identify Degradation Products LCMS_Analysis->Identify_Products Troubleshooting_Logic Start Potency Loss Observed Check_Packaging Is packaging light-resistant? Start->Check_Packaging Yes_Packaging Yes Check_Packaging->Yes_Packaging No_Packaging No Check_Packaging->No_Packaging Check_Excipients Are photoprotective excipients used? Yes_Packaging->Check_Excipients Improve_Packaging Use amber/opaque containers No_Packaging->Improve_Packaging Improve_Packaging->Check_Excipients Yes_Excipients Yes Check_Excipients->Yes_Excipients No_Excipients No Check_Excipients->No_Excipients Further_Investigation Investigate excipient compatibility and degradation pathways Yes_Excipients->Further_Investigation Add_Excipients Incorporate UV absorbers or antioxidants No_Excipients->Add_Excipients Add_Excipients->Further_Investigation

References

Strategies to overcome bacterial efflux pump-mediated Meclocycline resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming bacterial efflux pump-mediated meclocycline resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

This compound, a tetracycline-class antibiotic, primarily faces resistance through two main mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target.[1][2][3] This is a major mechanism of multidrug resistance (MDR).[4][5]

  • Ribosomal Protection: Bacterial proteins can bind to the ribosome, shielding the antibiotic's target site and allowing protein synthesis to continue even in the presence of this compound.[6]

Overexpression of efflux pumps is a significant factor in the development of resistance to a wide range of antibiotics.[7][8]

Q2: What are efflux pump inhibitors (EPIs) and how can they restore this compound's efficacy?

Efflux pump inhibitors (EPIs) are molecules that block the activity of bacterial efflux pumps.[9][10] By doing so, they increase the intracellular concentration of antibiotics like this compound, allowing them to reach their target and exert their antibacterial effect.[1][11][12] The use of EPIs in combination with antibiotics is a promising strategy to rejuvenate the effectiveness of drugs that have become ineffective due to efflux-mediated resistance.[4][9][13]

Q3: What types of compounds have shown potential as EPIs?

A diverse range of compounds, from both natural and synthetic sources, have been investigated as potential EPIs:

  • Natural Products: Plant-derived compounds, particularly polyphenols such as quercetin, resveratrol, and epigallocatechin-3-gallate, have demonstrated the ability to inhibit efflux pumps.[14][15]

  • Synthetic Compounds: Several classes of synthetic molecules have been developed, including peptidomimetic compounds like Phenylalanyl-Arginyl β-Naphthylamide (PAβN), quinoline derivatives, and pyridopyrimidines.[9][16][17]

  • Repurposed Drugs: Existing drugs approved for other indications have been screened for EPI activity. For example, some studies have identified that certain FDA-approved drugs can inhibit efflux pumps in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[18][19][20]

Q4: Are there alternative strategies to EPIs for overcoming efflux pump-mediated resistance?

Yes, several other innovative strategies are being explored:

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can help bypass efflux pumps and deliver the drug directly into the bacterial cell.[21][22][23] Metallic nanoparticles, such as those made of silver or gold, have also been shown to inhibit efflux pump function.[15][21]

  • Gene Silencing: Techniques like RNA interference (RNAi) using small interfering RNAs (siRNAs) can be used to specifically target and reduce the expression of genes that code for efflux pump proteins.[24][25] This approach can disrupt the formation of the efflux pump machinery.[24]

Troubleshooting Experimental Workflows

Issue 1: Inconsistent results in checkerboard assays for synergy between this compound and a potential EPI.

  • Possible Cause 1: Inappropriate concentration range. The concentrations of this compound and the EPI may not be optimal to observe a synergistic effect.

    • Solution: Perform preliminary minimum inhibitory concentration (MIC) testing for both this compound and the EPI individually. Based on the MIC values, select a wider range of concentrations for the checkerboard assay, typically from 4x MIC to 1/16x MIC.

  • Possible Cause 2: Bacterial strain variability. The expression of efflux pumps can vary between different bacterial strains and even under different growth conditions.

    • Solution: Ensure you are using a well-characterized bacterial strain with known efflux pump expression. It is advisable to use a wild-type strain and a mutant strain that overexpresses the target efflux pump as controls.

  • Possible Cause 3: Instability of the EPI. The potential EPI may be unstable in the growth medium or over the incubation period.

    • Solution: Check the stability of your compound under the experimental conditions. You may need to prepare fresh solutions for each experiment.

Issue 2: No significant increase in ethidium bromide (EtBr) accumulation after adding a potential EPI.

  • Possible Cause 1: The compound is not an inhibitor of the dominant efflux pump for EtBr in your bacterial strain. Different efflux pumps have different substrate specificities.

    • Solution: Test your compound in a bacterial strain known to overexpress an efflux pump that transports EtBr. Also, consider using a different fluorescent substrate that is known to be extruded by the target efflux pump.

  • Possible Cause 2: Insufficient concentration of the EPI. The concentration of the inhibitor may be too low to effectively block the efflux pumps.

    • Solution: Titrate the concentration of the EPI in the EtBr accumulation assay to determine the optimal inhibitory concentration.

  • Possible Cause 3: The compound has intrinsic fluorescence that interferes with the assay.

    • Solution: Run a control experiment with the EPI alone (without EtBr) to measure its background fluorescence. Subtract this background from the fluorescence values obtained in the presence of both EtBr and the EPI.

Issue 3: No significant downregulation of efflux pump gene expression after treatment with siRNA.

  • Possible Cause 1: Inefficient delivery of siRNA into the bacterial cells. Bacteria have a complex cell wall that can be a barrier to siRNA uptake.

    • Solution: Optimize the method of siRNA delivery. This may involve using electroporation, transformation with a plasmid expressing the siRNA, or using nanoparticle-based carriers to facilitate uptake.[24]

  • Possible Cause 2: Degradation of siRNA. Bacteria possess nucleases that can degrade foreign RNA.

    • Solution: Use chemically modified siRNAs that are more resistant to nuclease degradation.

  • Possible Cause 3: The chosen siRNA target sequence is not effective.

    • Solution: Design and test multiple siRNAs targeting different regions of the efflux pump gene to identify the most effective sequence.[24]

Quantitative Data Summary

The following tables summarize the effectiveness of various EPIs in reducing the Minimum Inhibitory Concentration (MIC) of tetracyclines and other antibiotics. This data illustrates the potential for these compounds to restore antibiotic susceptibility.

Table 1: Fold Reduction in MIC of Tetracycline in the Presence of EPIs

Bacterial StrainEfflux Pump FamilyEPIFold MIC Reduction
K. pneumoniae (multidrug-resistant)RNDPAβNSignificant reduction (specific fold not stated)[16]
K. pneumoniae (resistant)MultipleAlkylaminoquinolinesIncreased susceptibility[16]
E. coliRNDSynthetic indole derivativesSynergistic activity[16]

Table 2: Fold Reduction in MIC of Other Antibiotics with EPIs

Bacterial StrainAntibioticEPIFold MIC Reduction
S. aureus (NorA overexpressing)CiprofloxacinRaloxifene8-16
S. aureus (NorA overexpressing)NorfloxacinRaloxifene4-16
K. pneumoniaeChloramphenicol2,8-dimethyl-4-(2'-pyrrolidinoethyl)-oxyquinoline16
K. pneumoniaeChloramphenicol4-(3-morpholinopropylamino)-quinazoline32
K. pneumoniaeNalidixic acid4-(3-morpholinopropylamino)-quinazoline32
E. coliCiprofloxacinMBX23192
E. coliLevofloxacinMBX23194
E. coliPiperacillinMBX23198

Detailed Experimental Protocols

Checkerboard (Microdilution) Assay for Synergy

This protocol is used to determine the synergistic effect of an EPI in combination with this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • EPI stock solution

  • Multichannel pipette

Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and the EPI vertically in a 96-well plate containing CAMHB.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a row and a column with only this compound and the EPI, respectively, to determine their individual MICs. Also include a growth control well (no antibiotic or EPI) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.[18]

Ethidium Bromide (EtBr) Accumulation/Efflux Assay

This assay measures the intracellular accumulation and efflux of the fluorescent dye EtBr, a common substrate for many efflux pumps.

Materials:

  • Fluorometer or fluorescence plate reader

  • Bacterial cells washed and resuspended in phosphate-buffered saline (PBS)

  • EtBr solution

  • Glucose

  • Potential EPI

Accumulation Phase:

  • Resuspend bacterial cells in PBS to an OD600 of 0.4.

  • Add the potential EPI to the cell suspension at the desired concentration.

  • Add EtBr to a final concentration of 1-2 µg/mL.

  • Immediately measure the fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. An increase in fluorescence indicates accumulation of EtBr.

Efflux Phase:

  • After the accumulation phase, wash the cells with PBS to remove extracellular EtBr.

  • Resuspend the cells in PBS containing the potential EPI.

  • Energize the efflux pumps by adding glucose to a final concentration of 0.4%.

  • Monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of the EPI compared to the control (no EPI) indicates inhibition of efflux.

Real-Time RT-PCR for Efflux Pump Gene Expression

This protocol quantifies the mRNA levels of specific efflux pump genes.

Materials:

  • Bacterial cells treated with a potential EPI or siRNA

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers specific for the target efflux pump gene and a housekeeping gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • Grow bacterial cultures to mid-log phase and expose them to the desired concentration of the EPI or introduce the siRNA.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using reverse transcriptase.

  • Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

  • Use a housekeeping gene as an internal control for normalization.

  • Calculate the relative expression of the target efflux pump gene using the ΔΔCt method. A decrease in the relative expression in treated samples compared to untreated controls indicates downregulation of the gene.

Visualizations

experimental_workflow_for_epi_screening cluster_screening Initial Screening cluster_validation Mechanism of Action Validation cluster_outcome Outcome start Library of Compounds (Natural/Synthetic/Repurposed) checkerboard Checkerboard Assay (Synergy with this compound) start->checkerboard etbr_assay EtBr Accumulation/Efflux Assay checkerboard->etbr_assay Synergistic Hits no_hit Discard Compound checkerboard->no_hit No Synergy qpcr Real-Time RT-PCR (Efflux Gene Expression) etbr_assay->qpcr Confirmed Pump Inhibition etbr_assay->no_hit No Pump Inhibition hit_compound Identified Hit Compound (Potential EPI) qpcr->hit_compound Validated Mechanism qpcr->no_hit No Gene Expression Change

Caption: Workflow for screening and validating efflux pump inhibitors.

efflux_pump_inhibition_mechanisms cluster_cell Bacterial Cell cluster_strategies Inhibition Strategies efflux_pump Efflux Pump meclocycline_out This compound (extracellular) efflux_pump->meclocycline_out Efflux ribosome Ribosome meclocycline_in This compound (intracellular) meclocycline_out->meclocycline_in Enters Cell meclocycline_in->efflux_pump Pump Substrate meclocycline_in->ribosome Inhibits Protein Synthesis epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Blocks Pump Activity nanoparticle Nanoparticle Delivery nanoparticle->meclocycline_in Bypasses Efflux sirna siRNA (Gene Silencing) sirna->efflux_pump Prevents Pump Formation

Caption: Strategies to overcome efflux pump-mediated resistance.

logical_troubleshooting_etbr start Start: No increase in EtBr accumulation with EPI cause1 Is the EPI concentration optimal? start->cause1 solution1 Solution: Titrate EPI concentration. cause1->solution1 No cause2 Is the bacterial strain appropriate? cause1->cause2 Yes solution1->cause2 Re-test solution2 Solution: Use a strain overexpressing the target pump. cause2->solution2 No cause3 Does the EPI have intrinsic fluorescence? cause2->cause3 Yes solution2->cause3 Re-test solution3 Solution: Run a background fluorescence control. cause3->solution3 Yes end Conclusion: Compound may not be an effective EPI for this pump/strain. cause3->end No solution3->end Re-test

Caption: Troubleshooting guide for the EtBr accumulation assay.

References

Technical Support Center: Optimizing Meclocycline Working Concentrations for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentrations of Meclocycline for various antibacterial assays. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a broad-spectrum tetracycline antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][4] this compound binds reversibly to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the A site of the ribosome.[1] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3]

2. What is the antibacterial spectrum of this compound?

This compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3] It is also effective against other microorganisms such as protozoa.[1]

3. How should I prepare a stock solution of this compound?

Proper preparation of a this compound stock solution is critical for accurate and reproducible results. This compound has limited water solubility but is soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2]

Stock Solution Preparation Protocol:

  • Solvent Selection: Due to its limited water solubility, a common solvent for preparing a high-concentration stock solution is DMSO.

  • Concentration: A typical starting stock solution concentration is 10 mg/mL.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO.

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles.

4. What is a recommended starting concentration range for this compound in an antibacterial assay?

The optimal working concentration of this compound will vary depending on the bacterial species, the specific assay being performed (e.g., MIC, disk diffusion), and the growth medium used. Based on quality control ranges for other tetracyclines, a sensible starting range for Minimum Inhibitory Concentration (MIC) determination would be from 0.06 µg/mL to 64 µg/mL . This range typically covers the susceptibility breakpoints for most relevant bacteria.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in stock solution or working dilutions. Poor solubility in the chosen solvent or culture medium.Prepare the initial stock solution in 100% DMSO. For working dilutions, ensure the final concentration of DMSO in the culture medium is low (typically ≤1%) to avoid solvent toxicity to the bacteria. If precipitation persists in the medium, consider using a co-solvent system as described in the stock solution preparation section.
Inconsistent or non-reproducible MIC values. Instability of this compound in the culture medium. pH of the medium is outside the optimal range. Inaccurate initial inoculum concentration.Prepare fresh working dilutions of this compound for each experiment. The pH of Mueller-Hinton agar should be between 7.2 and 7.4. A lower pH can increase the apparent activity of tetracyclines. Standardize the bacterial inoculum using a spectrophotometer (e.g., 0.5 McFarland standard) to ensure a consistent starting cell density.
No inhibition of bacterial growth, even at high concentrations. The bacterial strain may be resistant to tetracyclines. The this compound may have degraded.Verify the susceptibility of your bacterial strain using a known sensitive control strain (e.g., Staphylococcus aureus ATCC 29213). Use a fresh stock of this compound. Consider testing for common tetracycline resistance mechanisms, such as efflux pumps or ribosomal protection proteins.
High background absorbance in spectrophotometric readings. This compound may absorb light at the wavelength used for measuring bacterial growth (e.g., OD600).Run control wells containing only the culture medium and the different concentrations of this compound (no bacteria) to determine the background absorbance at each concentration. Subtract these background values from your experimental readings.

Experimental Protocols

I. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Positive control (bacterial culture in broth without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare this compound Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 1:10 dilution of the this compound stock solution in CAMHB. For a 1280 µg/mL stock, this would be 128 µg/mL.

    • Add 200 µL of the 128 µg/mL this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the antibiotic. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

  • Inoculate the Plate:

    • Add 10 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in these wells will be 110 µL. Well 12 remains un-inoculated.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Summary

Table 1: Example this compound Dilution Series for MIC Assay

WellThis compound Concentration (µg/mL)Volume of this compound Solution (µL)Volume of Broth (µL)Volume of Bacterial Inoculum (µL)Final Volume (µL)
164100 (of 128 µg/mL)010110
232100 (from well 1)10010210 (100 µL removed)
316100 (from well 2)10010210 (100 µL removed)
48100 (from well 3)10010210 (100 µL removed)
54100 (from well 4)10010210 (100 µL removed)
62100 (from well 5)10010210 (100 µL removed)
71100 (from well 6)10010210 (100 µL removed)
80.5100 (from well 7)10010210 (100 µL removed)
90.25100 (from well 8)10010210 (100 µL removed)
100.125100 (from well 9)10010210 (100 µL removed)
110 (Positive Control)010010110
120 (Negative Control)01100110

Table 2: Quality Control MIC Ranges for Tetracycline Against Standard Strains (CLSI)

QC StrainTetracycline MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.5 - 2
Staphylococcus aureus ATCC® 29213™0.12 - 1
Haemophilus influenzae ATCC® 49247™4 - 32
Streptococcus pneumoniae ATCC® 49619™0.06 - 0.5

Note: These ranges are for Tetracycline and should be used as a guideline for establishing the appropriate test range for this compound.

Visualizations

Meclocycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Essential for 50S_Subunit 50S Subunit This compound This compound This compound->30S_Subunit Binds to Inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_Subunit Binding blocked by this compound Inhibition->Protein_Synthesis Results in

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacteria Serial_Dilution->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

References

Troubleshooting variability in Meclocycline susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Meclocycline susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: I cannot find specific this compound clinical breakpoints in the CLSI or EUCAST guidelines. How should I interpret my results?

A1: Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific clinical breakpoints for this compound.[1] Instead, tetracycline is used as the surrogate agent for testing susceptibility to this compound and other tetracycline-class antibiotics.[2][3] Organisms that are susceptible to tetracycline are generally considered susceptible to this compound. The interpretive criteria for tetracycline should be used to report this compound susceptibility.

Q2: Why is tetracycline used as a surrogate for this compound?

A2: Tetracycline is used as a surrogate because this compound (demethylchlortetracycline) is a member of the tetracycline class of antibiotics and shares a similar mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] For standardization and practical purposes in clinical laboratories, a representative drug of a class is often chosen for routine testing. Older comparative studies have shown that the in-vitro activities of tetracycline and demethylchlortetracycline are generally similar against many common bacteria.[1][4]

Q3: Can I test this compound directly? If so, what quality control ranges should I use?

A3: While it is possible to perform susceptibility testing with this compound directly using methods like broth microdilution or disk diffusion, there are no established, official quality control (QC) ranges for this compound from CLSI or EUCAST. Therefore, it is highly recommended to test tetracycline and use the established QC ranges for tetracycline to ensure the accuracy and reproducibility of the test system. If this compound is tested directly, a concurrent test with tetracycline against the appropriate QC strains should be performed to validate the test run.

Q4: My tetracycline quality control results are out of range. What should I do?

A4: Out-of-range quality control results for tetracycline indicate a potential issue with the testing process, which could invalidate the susceptibility results for this compound. A systematic review of the entire procedure is necessary. Refer to the troubleshooting guides below for potential causes and corrective actions. Do not report patient isolate results until the QC issue is resolved.

Q5: Are there any specific resistance mechanisms that affect this compound?

A5: Yes, the primary mechanisms of resistance to tetracyclines, including this compound, are ribosomal protection (mediated by genes like tet(M) and tet(O)) and efflux pumps (mediated by genes like tet(A), tet(B), and tet(K)). These mechanisms prevent the antibiotic from binding to the ribosome or actively pump it out of the bacterial cell. The presence of these resistance mechanisms will typically confer resistance to both tetracycline and this compound.

Data Presentation: Tetracycline Interpretive Criteria

As tetracycline is the surrogate for this compound, the following tables summarize the clinical breakpoints for tetracycline from CLSI and EUCAST.

Table 1: CLSI Tetracycline Breakpoints (μg/mL for MIC; mm for Disk Diffusion)

Organism GroupMethodSusceptible (S)Intermediate (I)Resistant (R)
EnterobacteralesMIC≤ 48≥ 16
Disk Diffusion (30 µg)≥ 1512-14≤ 11
Staphylococcus aureusMIC≤ 48≥ 16
Disk Diffusion (30 µg)≥ 1915-18≤ 14
Enterococcus spp.MIC≤ 48≥ 16
Disk Diffusion (30 µg)≥ 1915-18≤ 14
Streptococcus pneumoniaeMIC≤ 12≥ 4
Disk Diffusion (30 µg)≥ 2825-27≤ 24

Note: These breakpoints are for illustrative purposes and are subject to change. Always refer to the latest version of the CLSI M100 document for the most current information.[2][4][5][6]

Table 2: EUCAST Tetracycline Breakpoints (μg/mL for MIC; mm for Disk Diffusion)

Organism GroupMethodSusceptible (S)Resistant (R)
EnterobacteralesMIC≤ 1> 2
Disk Diffusion (30 µg)≥ 15< 12
Staphylococcus aureusMIC≤ 1> 1
Disk Diffusion (30 µg)≥ 22< 22
Enterococcus spp.MIC≤ 1> 1
Disk Diffusion (30 µg)≥ 18< 18
Streptococcus Groups A, B, C, GMIC≤ 1> 2
Disk Diffusion (30 µg)≥ 18< 15
Streptococcus pneumoniaeMIC≤ 1> 2
Disk Diffusion (30 µg)≥ 28< 25

Note: EUCAST defines susceptibility categories as Susceptible, standard dosing regimen (S), Susceptible, increased exposure (I), and Resistant (R). The 'I' category falls between the S and R breakpoints. These values are subject to change; consult the latest EUCAST breakpoint tables.[7][8][9]

Quality Control

Table 3: CLSI and EUCAST Quality Control Ranges for Tetracycline

Quality Control StrainMethodTetracycline Disk ContentCLSI Acceptable Zone Diameter (mm)EUCAST Acceptable Zone Diameter (mm)CLSI Acceptable MIC Range (µg/mL)EUCAST Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Disk Diffusion30 µg18-2518-250.5-40.5-2
Staphylococcus aureus ATCC® 25923™ / 29213™Disk Diffusion30 µg24-3022-290.12-10.25-1
Enterococcus faecalis ATCC® 29212™Disk Diffusion30 µg19-28N/A8-328-32
Streptococcus pneumoniae ATCC® 49619™Disk Diffusion30 µg27-3127-330.25-10.25-1

Note: These ranges are subject to change. Always refer to the most recent CLSI M100 and EUCAST QC documents for current acceptable ranges.[10][11]

Experimental Protocols

Broth Microdilution Method (based on CLSI guidelines)
  • Prepare Tetracycline Stock Solution: Prepare a stock solution of tetracycline powder of known potency according to the manufacturer's instructions and CLSI guidelines.

  • Prepare Microdilution Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into a 96-well microdilution plate. Prepare serial twofold dilutions of tetracycline in the wells to achieve the desired final concentration range.

  • Inoculum Preparation: From a pure culture of the test organism grown on a non-selective agar plate for 18-24 hours, select 3-5 well-isolated colonies. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of tetracycline that completely inhibits visible growth of the organism.

Disk Diffusion Method (based on CLSI guidelines)
  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Apply Antibiotic Disk: Aseptically apply a 30 µg tetracycline disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Troubleshooting Guides

Issue: Inconsistent MIC or Zone Diameter Readings

Caption: Troubleshooting inconsistent AST readings.

Issue: Tetracycline QC Strain Out of Range

Caption: Troubleshooting QC failures for tetracycline.

This compound Susceptibility Testing Workflow

Meclocycline_AST_Workflow Start Start: Isolate Requiring This compound Susceptibility SelectSurrogate Select Tetracycline as Surrogate Agent Start->SelectSurrogate PerformAST Perform AST using Tetracycline (Disk or MIC) SelectSurrogate->PerformAST QC Run QC Strain with Tetracycline SelectSurrogate->QC QC_Check QC in Range? PerformAST->QC_Check QC->QC_Check Interpret Interpret Tetracycline Result using CLSI/EUCAST Breakpoints QC_Check->Interpret Yes Troubleshoot Troubleshoot AST/ QC Procedure QC_Check->Troubleshoot No Report Report as this compound Susceptibility Interpret->Report Troubleshoot->SelectSurrogate After Correction

Caption: Workflow for this compound AST.

References

Potential interactions of Meclocycline with components of cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with information on the potential interactions of Meclocycline with components of cell culture media. Understanding these interactions is critical for ensuring experimental reproducibility and the effective concentration of the antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary components in cell culture media that can interact with this compound?

A1: The primary components in standard cell culture media (e.g., DMEM, RPMI-1640) that can interact with this compound, a tetracycline-class antibiotic, include:

  • Divalent Cations: Magnesium (Mg²⁺) and Calcium (Ca²⁺) are present in significant concentrations and are well-known to chelate with tetracyclines.[1][2][3]

  • Serum Proteins: If you supplement your medium with Fetal Bovine Serum (FBS), proteins like albumin can bind to this compound, potentially reducing its free and active concentration.[4]

  • pH Buffers: The pH of the medium (typically 7.2-7.4) can affect the stability and solubility of this compound.[5][6][7]

Q2: How does the chelation of divalent cations by this compound affect my experiments?

A2: Tetracyclines, including this compound, form stable complexes with divalent cations like Mg²⁺ and Ca²⁺.[1][8] This chelation can have two major consequences:

  • Reduced Bioavailability of this compound: The formation of these complexes can decrease the amount of free, biologically active this compound available to the cells.[2]

  • Depletion of Essential Cations: The chelation may lower the effective concentration of free Mg²⁺ and Ca²⁺ in the medium, which are critical for various cellular functions, including cell adhesion and enzyme activity.

Q3: I'm observing a yellow-to-brown color change and precipitation in my this compound-containing media. What is the cause?

A3: This is a common issue with tetracyclines. The color change and precipitation can be due to:

  • Formation of Insoluble Complexes: Chelation with divalent cations can lead to the formation of insoluble this compound-metal ion complexes.

  • pH-Dependent Instability: Tetracyclines can degrade under certain pH and light conditions, and the degradation products may be colored and less soluble.[9] this compound is known to be poorly soluble in water.[10]

  • High Concentration: Exceeding the solubility limit of this compound in the culture medium can also lead to precipitation.

Q4: Does the presence of Fetal Bovine Serum (FBS) in my culture medium affect the activity of this compound?

A4: Yes, the presence of FBS can affect this compound's activity. Tetracycline-class antibiotics are known to bind to plasma proteins, with estimates for similar compounds ranging from 75-91%.[4] This protein binding is reversible, but it reduces the concentration of free this compound that can enter the cells and exert its antibiotic effect.

Q5: Can this compound affect the metabolism of my cells in culture?

A5: Yes, some tetracyclines, like the structurally similar doxycycline, have been shown to impact cellular metabolism even at concentrations used in inducible gene expression systems.[11] These effects can include a shift towards a more glycolytic phenotype and a reduction in cell proliferation.[11] It is crucial to have appropriate controls in your experiments to account for these potential off-target effects.

Troubleshooting Guides

Issue 1: Reduced Efficacy of this compound

Symptoms:

  • Bacterial contamination persists despite the addition of this compound.

  • Expected cellular response to this compound is diminished.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Chelation by Divalent Cations 1. Prepare a stock solution of this compound in a cation-free solvent (e.g., DMSO) and add it to the complete media just before use. 2. Consider temporarily using a medium with lower concentrations of Ca²⁺ and Mg²⁺, if your cell line can tolerate it.
Binding to Serum Proteins 1. If possible for your cell type, reduce the percentage of FBS in your culture medium. 2. Alternatively, you may need to empirically determine the effective concentration of this compound in the presence of your specific FBS percentage by performing a dose-response experiment.
Degradation of this compound 1. Prepare fresh this compound-containing media for each experiment. 2. Protect the media from light and store it at 4°C.
Issue 2: Precipitation in the Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the medium after adding this compound.

  • Color change of the medium.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Solubility 1. Ensure your this compound stock solution is fully dissolved before adding it to the medium. Sonication may be recommended for dissolving this compound sulfosalicylate salt in DMSO.[10] 2. Add the this compound stock solution to the medium slowly while gently swirling.
High Concentration 1. Verify the final concentration of this compound in your medium. It may be necessary to use a lower concentration if solubility is an issue.
Interaction with Media Components 1. Add this compound to the basal medium before adding serum or other supplements to see if this mitigates precipitation.

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Efficacy

This protocol provides a method to determine the effective concentration of this compound in the presence of varying FBS concentrations using a bacterial growth inhibition assay.

Materials:

  • This compound stock solution

  • Basal cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Bacterial strain of interest (e.g., E. coli)

  • 96-well microplates

  • Spectrophotometer (OD600 nm)

Methodology:

  • Prepare a series of this compound dilutions in basal medium without FBS.

  • In a 96-well plate, create parallel experimental sets with different final concentrations of FBS (e.g., 0%, 2%, 5%, 10%).

  • Add the this compound dilutions to the corresponding wells for each FBS concentration.

  • Inoculate the wells with a standardized suspension of the bacterial strain.

  • Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).

  • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Plot the bacterial growth against the this compound concentration for each FBS percentage to determine the minimum inhibitory concentration (MIC) under each condition.

Visualizations

This compound Interaction Pathway

Meclocycline_Interactions cluster_interactions Interactions in Media This compound This compound (in solution) Free_this compound Free, Active This compound Media_Components Cell Culture Medium Components Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) Media_Components->Divalent_Cations Serum_Proteins Serum Proteins (e.g., Albumin) Media_Components->Serum_Proteins Chelated_Complex This compound-Cation Chelated Complex (Reduced Bioavailability) Divalent_Cations->Chelated_Complex Bound_this compound Protein-Bound This compound (Inactive) Serum_Proteins->Bound_this compound Free_this compound->Chelated_Complex Chelation Free_this compound->Bound_this compound Protein Binding Cellular_Uptake Cellular Uptake Free_this compound->Cellular_Uptake Biological_Effect Biological Effect (e.g., Antibiosis) Cellular_Uptake->Biological_Effect

Caption: Potential interactions of this compound in cell culture media.

Troubleshooting Workflow for this compound Precipitation

Precipitation_Troubleshooting Start Precipitation Observed After Adding this compound Check_Concentration Is this compound concentration within solubility limits? Start->Check_Concentration Reduce_Concentration Reduce Concentration and Re-test Check_Concentration->Reduce_Concentration No Check_Stock Is the stock solution fully dissolved? Check_Concentration->Check_Stock Yes Prepare_Fresh Prepare fresh stock and media Reduce_Concentration->Prepare_Fresh Dissolve_Stock Improve Stock Dissolution (e.g., sonication) Check_Stock->Dissolve_Stock No Check_Addition How was this compound added to the media? Check_Stock->Check_Addition Yes Dissolve_Stock->Prepare_Fresh Slow_Addition Add stock solution slowly while swirling media Check_Addition->Slow_Addition Quickly/Directly End_Persists Issue Persists: Consider media component interaction Check_Addition->End_Persists Slowly/Correctly Slow_Addition->Prepare_Fresh End_Resolved Issue Resolved Prepare_Fresh->End_Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: The Influence of pH on Meclocycline's In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the critical role of pH in the in vitro antibacterial activity of Meclocycline. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antibacterial activity of this compound?

The pH of the testing environment significantly influences the antibacterial activity of this compound and other tetracyclines. These antibiotics are amphoteric, meaning they can exist as cations (positively charged), zwitterions (neutral), or anions (negatively charged) depending on the pH of the solution. The specific ionic form of the molecule affects its ability to permeate the bacterial cell wall and bind to its target, the 30S ribosomal subunit, thereby inhibiting protein synthesis. Generally, the antibacterial activity of tetracyclines is optimal in slightly acidic to neutral conditions.

Q2: What is the optimal pH for the in vitro activity of tetracyclines?

The optimal pH for the antibacterial activity of the tetracycline class of antibiotics, which includes this compound, is generally in the range of 6.0 to 7.0.[1] For instance, the optimal pH for Chlortetracycline is approximately 6.0, and for Oxytetracycline, it is between 5.5 and 6.5.[2] At highly acidic or alkaline pH, the stability of the tetracycline molecule can be compromised, leading to reduced activity.[3] For example, under alkaline conditions (pH > 7.5), tetracyclines can undergo cleavage, forming inactive isotetracycline.[3]

Q3: Can I use standard Mueller-Hinton Broth (MHB) for testing this compound activity at different pH values?

Standard Mueller-Hinton Broth (MHB) typically has a pH between 7.2 and 7.4. To investigate the effect of pH, you will need to adjust the pH of the MHB to your desired acidic, neutral, and alkaline levels. It is crucial to use appropriate sterile buffers to adjust and maintain the pH throughout the experiment, as bacterial growth can alter the pH of the medium.

Q4: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results at different pH values?

Inconsistent MIC results when testing at various pH levels can stem from several factors:

  • pH Instability: The pH of the culture medium may not have been stable throughout the incubation period.

  • This compound Instability: At very low or high pH values, this compound may degrade, leading to falsely high MIC values.

  • Inoculum Effect: The density of the bacterial inoculum can influence the final pH of the medium and affect the apparent MIC.

  • Media Components: The composition of the broth itself can interact with the antibiotic differently at various pH levels.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No bacterial growth, even in the control wells at certain pH values. The adjusted pH of the medium is outside the viable range for the test organism.Determine the pH tolerance of your bacterial strain by growing it in antibiotic-free broth at the different pH values you intend to test.
Unexpectedly high MIC values at acidic or alkaline pH. Degradation of this compound at extreme pH values.Pre-incubate the this compound in the pH-adjusted broth for the duration of the experiment without bacteria to assess its stability. Consider using a stability-indicating assay like HPLC to quantify the active compound.
Precipitation of this compound in the test wells. The solubility of this compound is pH-dependent.Visually inspect the wells for any precipitation. If observed, the results may not be reliable. Consult literature for the solubility of this compound at your target pH.
Drift in the pH of the medium during the experiment. Bacterial metabolism can alter the pH of the broth.Use a well-buffered medium and verify the pH of the control wells at the end of the incubation period to ensure it has remained within an acceptable range.

Quantitative Data

While specific data for this compound is limited in publicly available literature, the following table provides representative data for a closely related tetracycline, Chlortetracycline, against Staphylococcus aureus. This illustrates the typical pH-dependent activity profile for this class of antibiotics.

pHMinimum Inhibitory Concentration (MIC) of Chlortetracycline against S. aureus (µg/mL)
5.00.5
6.00.25
7.00.5
8.02.0
9.08.0

Note: This data is illustrative and based on the established principle that the optimal pH for Chlortetracycline is around 6.0.[2] Actual MIC values can vary depending on the specific strain of bacteria and experimental conditions.

Experimental Protocols

Protocol: Determination of this compound MIC at Various pH Values using Broth Microdilution

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain at different pH levels.

1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB): a. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. b. Divide the broth into aliquots for each desired pH level (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). c. Adjust the pH of each aliquot using sterile 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter. For increased buffering capacity, consider using sterile biological buffers (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH) at appropriate concentrations. d. Sterilize the pH-adjusted broths by filtration through a 0.22 µm filter.

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) at a concentration of 1000 µg/mL.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213). b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in the pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

4. Broth Microdilution Procedure: a. For each pH value, use a sterile 96-well microtiter plate. b. Dispense 50 µL of the corresponding pH-adjusted MHB into wells 2 through 12. c. Add 100 µL of the this compound stock solution (or a working dilution) to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. e. Well 11 should serve as the growth control (containing pH-adjusted MHB and inoculum but no antibiotic). f. Well 12 should serve as the sterility control (containing only pH-adjusted MHB). g. Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum prepared in the corresponding pH-adjusted broth.

5. Incubation and Reading: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental_Workflow Experimental Workflow for pH-Dependent MIC Testing cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare pH-Adjusted Mueller-Hinton Broth serial_dilution Perform Serial Dilutions of This compound in 96-Well Plates prep_media->serial_dilution prep_antibiotic Prepare this compound Stock Solution prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates at 35°C for 16-20 hours inoculation->incubation read_mic Visually Read MIC (Lowest Concentration with No Growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.

Signaling_Pathway This compound's Mechanism of Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell Ribosome30S 30S Ribosomal Subunit This compound->Ribosome30S Binds to BacterialCell->Ribosome30S ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Blocks tRNA binding BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Simplified diagram of this compound's mechanism of action, inhibiting bacterial protein synthesis.

References

Validation & Comparative

A Comparative Analysis of Meclocycline and Doxycycline Efficacy Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two tetracycline antibiotics, Meclocycline and Doxycycline, against anaerobic bacteria. While both are broad-spectrum antibiotics sharing a common mechanism of action, the available data on their specific activity against anaerobic pathogens varies significantly. This document summarizes the existing experimental data, details relevant testing methodologies, and visually represents key concepts to aid in research and development.

Executive Summary

Doxycycline has been the subject of multiple studies evaluating its in-vitro activity against a range of anaerobic bacteria. The data indicates that while it possesses some activity, its efficacy can be variable, and resistance has been observed among clinically important anaerobes. For serious anaerobic infections, clinical guidelines often recommend the use of doxycycline in combination with other antimicrobial agents that have more potent and predictable anti-anaerobic activity.

In stark contrast, there is a notable scarcity of publicly available data on the specific in-vitro efficacy of this compound against anaerobic bacteria. While its broad-spectrum nature is acknowledged, quantitative measures such as Minimum Inhibitory Concentration (MIC) values for specific anaerobic genera are not readily found in the reviewed literature. Therefore, a direct, data-driven comparison of the efficacy of this compound and Doxycycline against anaerobic bacteria is challenging at present.

Mechanism of Action

Both this compound and Doxycycline are members of the tetracycline class of antibiotics and share the same primary mechanism of action. They are bacteriostatic agents that inhibit bacterial protein synthesis. This is achieved by reversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing polypeptide chain and halting protein synthesis.

Mechanism of Action of Tetracyclines Tetracycline Tetracycline (this compound/Doxycycline) Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to A_Site A-Site of mRNA-Ribosome Complex Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Blocked from binding to Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Halts Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Figure 1: Simplified signaling pathway of tetracycline antibiotics.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in-vitro efficacy of Doxycycline against various anaerobic bacteria. No comparable data was found for this compound in the reviewed literature.

Table 1: In-Vitro Activity of Doxycycline Against Various Anaerobic Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)Reference
Bacteroides fragilis group622-1.3-58% (at ≤2.5 µg/mL)[1][2][3]
Clostridium perfringens----~76% (at ≤4 mg/L)[4]
Peptostreptococcus spp.----~70% (at ≤4 mg/L)[4]
Porphyromonas gingivalis-Biofilm MBC: up to 64x > planktonic MBC---[5]
Prevotella intermedia----Inhibited biofilm formation at 1x MIC[6]
Fusobacterium necrophorum-Doxycycline was less active than minocycline---[7]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Susceptibility percentages are based on the breakpoints defined in the respective studies.

Experimental Protocols

The determination of in-vitro susceptibility of anaerobic bacteria to antimicrobial agents requires specialized and standardized methodologies due to their unique growth requirements. The most referenced guidelines are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

Agar Dilution Method Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prep_Media Prepare Brucella blood agar with serial dilutions of antibiotic Inoculate Inoculate agar plates with bacterial suspension Prep_Media->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate anaerobically at 37°C for 48 hours Inoculate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC

Figure 2: Workflow for the Agar Dilution Susceptibility Test.

Detailed Steps:

  • Media Preparation: A series of agar plates (typically Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) are prepared, each containing a specific, twofold serial dilution of the antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the anaerobic bacteria to be tested is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A small, standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated under strict anaerobic conditions at 35-37°C for 42-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is an alternative to agar dilution and is more amenable to automation.

Detailed Steps:

  • Plate Preparation: Microtiter plates with wells containing serial dilutions of the antimicrobial agents in a suitable broth medium (e.g., supplemented Brucella broth) are used.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated in an anaerobic environment.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity (bacterial growth).

Conclusion

The available scientific literature provides a basis for understanding the efficacy of Doxycycline against a variety of anaerobic bacteria, although its activity is not uniformly potent across all species, and resistance is a concern. For this compound, there is a significant lack of published data regarding its in-vitro activity against anaerobic pathogens. This data gap prevents a direct comparative assessment of the two drugs in this context.

For researchers and drug development professionals, this highlights a potential area for further investigation. Future studies are warranted to determine the anti-anaerobic spectrum and potency of this compound to fully understand its potential clinical utility and to allow for a comprehensive comparison with other tetracyclines like Doxycycline. Until such data becomes available, the selection of tetracyclines for the treatment of anaerobic infections should be guided by the established susceptibility patterns of Doxycycline and other members of its class.

References

A Head-to-Head Comparison of Meclocycline with Other Tetracycline-Class Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Meclocycline with other prominent tetracycline-class antibiotics, including Tetracycline, Doxycycline, and Minocycline. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of performance based on available experimental data.

Mechanism of Action: A Shared Pathway

Tetracycline-class antibiotics, including this compound, are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] Their primary target is the bacterial 30S ribosomal subunit. By binding to this subunit, they prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and thus inhibiting protein synthesis.[1][2] This mechanism is consistent across the tetracycline class, with variations in efficacy often attributed to differences in cellular uptake, efflux, and ribosomal protection mechanisms.

Tetracyclines Tetracycline Antibiotics (this compound, Doxycycline, etc.) BacterialCell Bacterial Cell Tetracyclines->BacterialCell Enters Cell Ribosome30S 30S Ribosomal Subunit Tetracyclines->Ribosome30S Binds to BacterialCell->Ribosome30S ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Blocks Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome30S Attempts to bind to A-site BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action for tetracycline-class antibiotics.

Comparative Antimicrobial Potency

The in vitro potency of tetracycline antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available comparative MIC data for this compound and other tetracyclines against key bacterial species relevant to dermatological and other infections.

Table 1: Comparative MIC (µg/mL) of Tetracyclines against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)Reference
This compound -Active (Specific MICs vary)[3]
Tetracycline 2.5Inactive[3][4]
Doxycycline More active than TetracyclineInactive[4]
Minocycline More active than Tetracycline2 µg/mL (inhibited 6/13 strains)[4]

Table 2: Comparative MIC (µg/mL) of Tetracyclines against Propionibacterium acnes (now Cutibacterium acnes)

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound ----
Tetracycline 0.5 - 16-16[5]
Doxycycline --1.7[5]
Minocycline ----

Pharmacokinetic Profiles: A Key Differentiator

The clinical application of tetracyclines is significantly influenced by their pharmacokinetic properties. Tetracyclines are often categorized into three groups based on their absorption and half-life.

  • Group 1 (Short-acting): Tetracycline, Chlortetracycline, Oxytetracycline. Characterized by poor absorption that is affected by food.

  • Group 2 (Intermediate to Long-acting): Doxycycline, Minocycline. These are more reliably absorbed orally.

  • Group 3 (Injectable): Tigecycline.

This compound is primarily used topically for skin infections like acne, which distinguishes its pharmacokinetic profile from systemically administered tetracyclines.[2][6] Its efficacy is therefore dependent on its ability to penetrate the skin and reach sufficient concentrations at the site of infection. In contrast, oral tetracyclines like doxycycline and minocycline are absorbed systemically to treat a wider range of infections.

Table 3: General Pharmacokinetic Parameters of Selected Tetracyclines

AntibioticPrimary RouteBioavailabilityHalf-life (hours)Protein Binding (%)Primary EliminationReference
This compound TopicalN/A (Topical)N/AN/AN/A[2]
Tetracycline Oral60-80%6-1255-65Renal[7]
Doxycycline Oral90-100%15-2482-93Renal/Fecal[8]
Minocycline Oral90-100%11-2276Renal/Fecal[8]

Mechanisms of Bacterial Resistance

The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target. Common efflux pump genes include tet(A), tet(B), and tet(K).

  • Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.

  • Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies the tetracycline molecule, rendering it inactive.

The effectiveness of different tetracyclines can vary against bacteria possessing these resistance mechanisms. For instance, newer generation tetracyclines have been designed to overcome some of these resistance mechanisms.

cluster_resistance Tetracycline Resistance Mechanisms Efflux Efflux Pumps (e.g., Tet(K)) Tetracycline Tetracycline Antibiotic Efflux->Tetracycline Pumps Out RPP Ribosomal Protection (e.g., Tet(M)) Ribosome Ribosome RPP->Ribosome Binds to Enzymatic Enzymatic Inactivation Enzymatic->Tetracycline Inactivates BacterialCell Bacterial Cell Tetracycline->BacterialCell Enters Tetracycline->Ribosome Blocked by RPP BacterialCell->Efflux Activates BacterialCell->RPP Produces BacterialCell->Enzymatic Produces

Caption: Major mechanisms of bacterial resistance to tetracyclines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of tetracycline-class antibiotics is the broth microdilution method.

Experimental Workflow: Broth Microdilution MIC Assay

cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with antibiotic dilutions and inoculum prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of the tetracycline antibiotic is prepared in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

In Vitro Skin Penetration Study

For topically applied antibiotics like this compound, in vitro skin penetration studies using Franz diffusion cells are crucial to assess their ability to permeate the skin.

Experimental Workflow: Franz Diffusion Cell Assay

cluster_workflow Franz Diffusion Cell Assay Workflow start Start prep_skin Prepare skin membrane (e.g., excised human or porcine skin) start->prep_skin mount_skin Mount skin membrane in Franz diffusion cell prep_skin->mount_skin add_formulation Apply topical formulation to the donor compartment mount_skin->add_formulation fill_receptor Fill receptor compartment with receptor fluid (e.g., PBS) mount_skin->fill_receptor sample_receptor Collect samples from receptor compartment at timed intervals add_formulation->sample_receptor fill_receptor->sample_receptor analyze_samples Analyze samples for drug concentration (e.g., by HPLC) sample_receptor->analyze_samples determine_flux Calculate skin permeation parameters (e.g., flux) analyze_samples->determine_flux

Caption: Workflow for an in vitro skin penetration study.

Detailed Methodology:

  • Skin Preparation: Full-thickness skin (human or porcine) is carefully excised and prepared. The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a physiological temperature (e.g., 32°C) with constant stirring.

  • Formulation Application: A precise amount of the topical formulation containing this compound is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated from the linear portion of the curve.

Conclusion

This compound shares the fundamental mechanism of action with other tetracycline-class antibiotics. Its primary distinction lies in its topical application for dermatological conditions, which necessitates a different pharmacokinetic and formulation focus compared to systemically administered tetracyclines like doxycycline and minocycline. While comparative MIC data for this compound is still emerging, it shows promise against certain resistant strains like MRSA. The choice of a tetracycline antibiotic for a specific application should be guided by its antimicrobial spectrum, pharmacokinetic profile, and the prevalence of local resistance patterns. Further head-to-head clinical and in vitro studies are warranted to fully elucidate the comparative efficacy of this compound.

References

Validating the Bacteriostatic versus Bactericidal Activity of Meclocycline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bacteriostatic and bactericidal activities with a focus on validating the performance of Meclocycline, a broad-spectrum tetracycline antibiotic.[1] We will delve into the experimental protocols, data interpretation, and the underlying mechanisms of action, offering a framework for the objective assessment of its antimicrobial properties.

Understanding Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic and bactericidal agents is fundamental in antimicrobial research and development.

  • Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them.[2] This allows the host's immune system to clear the infection.[3] Tetracyclines are generally considered bacteriostatic antibiotics.[3][4][5][6][7][8][9]

  • Bactericidal agents , in contrast, actively kill bacteria, often by disrupting essential cellular structures or processes beyond repair.[2]

The classification of an antibiotic is not always absolute and can depend on factors such as drug concentration, bacterial species, and the growth phase of the bacteria.[10][11]

Mechanism of Action: Tetracycline Antibiotics

This compound, as a member of the tetracycline class, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[4][11] This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn prevents the aminoacyl-tRNA from binding to the A site of the ribosome.[3][5][7] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4][8][12] Some evidence also suggests that tetracyclines may bind to the 50S ribosomal subunit to a lesser extent.[5][13]

This compound's Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome (30S + 50S subunits) Polypeptide_Chain Growing Polypeptide Chain Bacterial_Ribosome->Polypeptide_Chain Protein Synthesis (Translation) Inhibition Inhibition Bacterial_Ribosome->Inhibition Inhibition of Protein Synthesis mRNA mRNA mRNA->Bacterial_Ribosome Template Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Bacterial_Ribosome Blocked by this compound This compound This compound This compound->Bacterial_Ribosome Binds to 30S subunit Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis Leads to Bacteriostasis

Caption: Mechanism of this compound action on bacterial protein synthesis.

Experimental Determination of Antimicrobial Activity

To empirically classify an antimicrobial agent as bacteriostatic or bactericidal, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[2][14]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[15][16]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum density.[15][16][17]

Experimental Workflow: MIC and MBC Determination

The following diagram outlines the standard workflow for determining the MIC and MBC of an antimicrobial agent.

Workflow for MIC and MBC Determination Start Start: Prepare bacterial inoculum and serial dilutions of this compound Incubate Incubate tubes/plates at 37°C for 18-24 hours Start->Incubate Observe_MIC Observe for turbidity (bacterial growth). Determine MIC: Lowest concentration with no visible growth. Incubate->Observe_MIC Plate_MBC Plate aliquots from clear tubes (at and above MIC) onto antibiotic-free agar. Observe_MIC->Plate_MBC Incubate_Agar Incubate agar plates at 37°C for 18-24 hours Plate_MBC->Incubate_Agar Count_CFU Count Colony Forming Units (CFUs) on each plate. Incubate_Agar->Count_CFU Determine_MBC Determine MBC: Lowest concentration that killed ≥99.9% of the initial inoculum. Count_CFU->Determine_MBC End End Determine_MBC->End

Caption: Standard experimental workflow for MIC and MBC determination.

Data Presentation: Comparative Antimicrobial Activity

The following table provides a conceptual framework for presenting the results of MIC and MBC testing. Specific values would be obtained through the experimental protocols outlined below. For comparative purposes, data for a representative bactericidal agent (e.g., a beta-lactam) and another tetracycline are included.

AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound Staphylococcus aureuse.g., 2e.g., >32>16Bacteriostatic
Escherichia colie.g., 4e.g., >64>16Bacteriostatic
Tetracycline Staphylococcus aureus2 - 15[18]3 - 30[18]>1Bacteriostatic
Escherichia coli---Bacteriostatic
Ampicillin (Bactericidal Control)Listeria monocytogenes1 - 15[18]5 - 20[18]≤4Bactericidal

Note: The values for this compound are illustrative and must be determined experimentally. The classification of tetracycline as bacteriostatic is well-established, though the MBC/MIC ratio can vary.

Interpreting the Results: The MBC/MIC Ratio

The ratio of MBC to MIC is the critical determinant for classifying an antibiotic's activity.[19]

  • Bactericidal: An MBC/MIC ratio of ≤ 4.[15][16]

  • Bacteriostatic: An MBC/MIC ratio of > 4.[15][16]

Interpretation of MBC/MIC Ratio Calculate_Ratio Calculate MBC / MIC Ratio Bactericidal Bactericidal Activity Calculate_Ratio->Bactericidal Ratio ≤ 4 Bacteriostatic Bacteriostatic Activity Calculate_Ratio->Bacteriostatic Ratio > 4

Caption: Logical relationship for classifying antimicrobial activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Inoculum:

    • Culture the test bacterium on an appropriate agar medium overnight at 37°C.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or water).[13]

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, transfer a standard volume (e.g., 10-100 µL) from each of these clear wells onto an appropriate antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible in the growth control.

  • Determining the MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[19]

Conclusion

While this compound, like other tetracyclines, is broadly classified as a bacteriostatic agent that inhibits protein synthesis, this guide provides the experimental framework to validate this activity against specific microorganisms.[4][5] The determination of the MIC and, crucially, the MBC, allows for the calculation of the MBC/MIC ratio, which provides a quantitative measure to definitively classify the compound's effect as either bacteriostatic or bactericidal under specific in vitro conditions.[15][16] This empirical validation is essential for drug development and for understanding the full potential and limitations of an antimicrobial agent.

References

A Comparative Guide to the Cross-Resistance Profiles of Meclocycline and Minocycline in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of two tetracycline antibiotics, Meclocycline and Minocycline. The information is supported by available experimental data and detailed methodologies to assist researchers in understanding the nuances of bacterial resistance to these compounds.

Introduction

This compound, an early-generation tetracycline, and Minocycline, a second-generation semisynthetic tetracycline, both function by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[1] Despite this shared mechanism, differences in their chemical structures can influence their efficacy against bacteria harboring specific resistance mechanisms. This guide explores these differences, focusing on cross-resistance patterns.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for this compound and Minocycline against a selection of bacterial species. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Methodological differences between studies may exist.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Resistance Mechanism(s)
Staphylococcus aureusThis compound0.1 - >100--Efflux (tetK), Ribosomal Protection (tetM)
Minocycline0.12 - 320.54Efflux (tetK), Ribosomal Protection (tetM)
Cutibacterium acnesThis compound≤0.06 - 16--Ribosomal Protection (tetM-like)
(formerly Propionibacterium acnes)Minocycline≤0.015 - 40.252Ribosomal Protection (tetM-like)
Escherichia coliThis compound0.5 - >128--Efflux (tetA, tetB)
Minocycline0.25 - 64216Efflux (tetA, tetB)
Streptococcus pneumoniaeThis compound0.06 - 32--Ribosomal Protection (tetM)
Minocycline0.03 - 80.122Ribosomal Protection (tetM)

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and serves as a general guide.

Experimental Protocols

The determination of MIC values is crucial for assessing antibiotic susceptibility and cross-resistance. The following outlines a standardized experimental protocol based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][3]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

  • Preparation of Antibiotic Stock Solutions: Stock solutions of this compound and Minocycline are prepared in a suitable solvent at a high concentration.

  • Serial Dilution: The stock solutions are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Below is a DOT script for a Graphviz diagram illustrating this workflow.

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_analysis Analysis antibiotic_stock Antibiotic Stock (this compound/Minocycline) serial_dilution Serial Dilution in Microtiter Plate antibiotic_stock->serial_dilution Dilute bacterial_culture Bacterial Culture (Pure Colony) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep Suspend inoculation Inoculation of Wells serial_dilution->inoculation inoculum_prep->inoculation Inoculate incubation Incubation (16-20h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanisms of Cross-Resistance

Cross-resistance between this compound and Minocycline is primarily governed by two major mechanisms: efflux pumps and ribosomal protection .

Efflux Pumps

Efflux pumps are membrane proteins that actively transport tetracyclines out of the bacterial cell, preventing them from reaching their ribosomal target.[4] The genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements, facilitating their spread.[5] While both this compound and Minocycline can be substrates for these pumps, Minocycline's chemical structure may allow it to better evade some of these pumps compared to older tetracyclines.

Ribosomal Protection Proteins (RPPs)

Ribosomal protection proteins, encoded by genes like tet(M) and tet(O), bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[5] This mechanism confers resistance to a broad range of tetracyclines. Minocycline generally retains better activity than older tetracyclines against strains expressing RPPs, although high-level expression can lead to resistance.

The following DOT script visualizes these resistance mechanisms.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance ribosome Ribosome (30S) protein_synthesis Protein Synthesis Inhibited ribosome->protein_synthesis protein_synthesis_restored Protein Synthesis Restored ribosome->protein_synthesis_restored efflux_pump Efflux Pump (e.g., TetA, TetK) antibiotic_out Antibiotic Expelled efflux_pump->antibiotic_out Pumps Out tet_genes tet genes (e.g., tetA, tetK, tetM) tet_genes->efflux_pump Encodes rpp Ribosomal Protection Protein (RPP) (e.g., TetM) tet_genes->rpp Encodes rpp->ribosome Dislodges Antibiotic antibiotic_in This compound / Minocycline antibiotic_in->ribosome Binds antibiotic_in->efflux_pump Enters

Caption: Mechanisms of bacterial resistance to tetracyclines.

Conclusion

References

A Comparative Spectroscopic and Crystallographic Analysis of Meclocycline and Other Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and crystallographic properties of Meclocycline alongside three other prominent tetracycline-class antibiotics: Doxycycline, Tetracycline, and Minocycline. The objective is to offer a comprehensive reference for researchers and professionals involved in the development and analysis of these crucial pharmaceutical compounds. The data presented is compiled from various scientific studies, and while efforts have been made to provide a direct comparison, variations in experimental conditions across different sources should be taken into consideration.

Spectroscopic Data Comparison

Spectroscopic techniques are fundamental in elucidating the chemical structure and purity of pharmaceutical compounds. Here, we compare the available Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopic data for the selected tetracyclines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis and characterization of chromophores. The tetracyclines exhibit characteristic absorption maxima in the UV-Vis region.

CompoundAbsorption Maxima (λmax)Solvent/Conditions
This compound Data not available
Doxycycline 218 nm, 268 nm, 350 nmNot specified[1]
270 nm, 350 nmNot specified[2]
268 nm1x10⁻² mol L⁻¹ HCl[3]
270 nmMethanol[4]
374 nmNot specified[5]
Tetracycline 235 nm, 270 nm, 370 nmAqueous solution[6]
217-280 nm, 350-365 nmNot specified[7]
276 nm, 357 nmNot specified[8]
269 nm (Ethanol, Methanol, HCl), 277-279 nm (Water, PBS), 357-358 nm (Water), 362-363 nm (Alcohol)Various[9]
Minocycline 244 nm, 278 nm, 381 nmIsotonic borate buffer (pH 7.5)[10]
257 nm, 342 nmNot specified[11]
245 nmSörensen buffer[12]
~280 nmAqueous solution (pH 7.4)[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The complex structure of tetracyclines results in a rich infrared spectrum.

CompoundKey FT-IR Peaks (cm⁻¹)Assignment
This compound Data not available
Doxycycline 3000-3500, 1700-1600, 1610, 1570ν(OH) and ν(NH), C=O and C=C stretches, Amide I, Amide II[7]
1714.7-1649.1Carbonyl band[14]
Tetracycline 3341-3329, 3085-3024, 2995-2863, 1648-1582, 1458, 1357, 965N-H and O-H stretching, Aromatic C-H stretching, CH₃ stretching, C=C stretching, Aromatic C-H bending, CH₃ bending, C-N stretching[15]
3280-3480, 3122, 1672, 1618, 1583O-H stretching, N-H stretching (amide), Carbonyl and double bond region[6]
Minocycline 3400-2800, 3350, 1754, 1727, 1649O-H, N-H, and aromatic C-H stretching, ν(OH), C=O (ketonic), C=O (amide)[16]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • This compound: A study by Mazzola et al. presented ¹³C-NMR data and spectral assignments for this compound.[17] Another study also reviewed the spectral assignments.[18]

  • Doxycycline: The ¹³C-NMR spectrum of doxycycline has been assigned in a study by Williamson and Casy.[18]

  • Tetracycline: The ¹³C-NMR spectral assignments for tetracycline have been presented and reviewed.[18]

  • Minocycline: Mazzola et al. and Williamson and Casy have presented and reviewed the ¹³C-NMR data and spectral assignments for minocycline.[17][18] A reassignment of the ¹³C NMR spectrum of minocycline has also been published.[19]

Crystallographic Data Comparison

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The crystallographic data provides insights into the solid-state conformation, packing, and intermolecular interactions, which are critical for understanding the physicochemical properties of a drug substance.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
This compound Data not available
Doxycycline hydrochloride dihydrate OrthorhombicP2₁2₁2₁a = 11.115(4) Å, b = 12.768(4) Å, c = 16.921(5) Å[20]
Tetracycline hydrochloride OrthorhombicP2₁2₁2₁a = 11.001(3) Å, b = 12.852(4) Å, c = 15.795(3) Å[20]
Tetracycline hexahydrate OrthorhombicP2₁2₁2₁a = 9.585(3) Å, b = 12.112(3) Å, c = 21.671(6) Å[20]
Minocycline hydrochloride dihydrate OrthorhombicP2₁2₁2₁a = 7.40772(1) Å, b = 14.44924(3) Å, c = 22.33329(4) Å[16][21][22]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general methodologies employed for the spectroscopic and crystallographic analysis of tetracycline antibiotics based on the reviewed literature.

UV-Vis Spectrophotometry
  • Instrumentation: A double beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: A stock solution of the tetracycline is prepared in a suitable solvent (e.g., methanol, water, or a buffer solution). Serial dilutions are then made to obtain the desired concentrations for analysis.

  • Analysis: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by plotting absorbance versus concentration.

FT-IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation (KBr Pellet Method): A small amount of the tetracycline sample is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

¹³C-NMR Spectroscopy
  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer is required.

  • Sample Preparation: The tetracycline sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). A reference standard, such as tetramethylsilane (TMS), may be added.

  • Analysis: The ¹³C-NMR spectrum is acquired using appropriate pulse sequences. Techniques such as proton noise-decoupling are employed to simplify the spectrum and enhance sensitivity.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of suitable size and quality are grown from a solution of the tetracycline antibiotic by methods such as slow evaporation or vapor diffusion.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic and crystallographic analysis of a tetracycline antibiotic.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Analysis & Interpretation Sample Tetracycline Compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FT_IR FT-IR Spectroscopy Sample->FT_IR NMR 13C-NMR Spectroscopy Sample->NMR Crystal_Growth Crystal Growth Sample->Crystal_Growth Spec_Data Spectroscopic Data (λmax, Peaks, Shifts) UV_Vis->Spec_Data FT_IR->Spec_Data NMR->Spec_Data XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Cryst_Data Crystallographic Data (Unit Cell, Space Group) XRD->Cryst_Data Structure Structural Elucidation & Comparative Analysis Spec_Data->Structure Cryst_Data->Structure

References

A Comparative Analysis of Meclocycline and Chlortetracycline on Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of tetracycline antibiotics, Meclocycline and Chlortetracycline have long been subjects of research for their bacteriostatic properties. This guide provides a detailed comparative study of their efficacy in inhibiting bacterial growth, tailored for researchers, scientists, and drug development professionals. The following sections present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of the underlying mechanisms and workflows.

Executive Summary

Both this compound and Chlortetracycline are broad-spectrum tetracycline antibiotics that function by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1] While both are effective against a range of Gram-positive and Gram-negative bacteria, their potencies can vary depending on the bacterial species and the presence of resistance mechanisms. This guide consolidates quantitative data from Minimum Inhibitory Concentration (MIC) and Kirby-Bauer disk diffusion tests to facilitate a direct comparison of their antibacterial activities.

Comparative Efficacy: Quantitative Data

The antibacterial efficacy of this compound and Chlortetracycline can be quantitatively assessed through Minimum Inhibitory Concentration (MIC) values and the diameter of the zone of inhibition in Kirby-Bauer tests. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the zone of inhibition reflects the extent of the antibiotic's growth-inhibiting effect.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the available MIC data for this compound and Chlortetracycline against key bacterial species. Lower MIC values indicate greater potency.

AntibioticBacterial SpeciesStrainMIC (µg/mL)
This compound Staphylococcus aureusMRSA USA3001.25
Chlortetracycline Staphylococcus aureusMRSA USA3002.5

Data sourced from a comparative study on agents active against Methicillin-Resistant Staphylococcus aureus (MRSA) USA300.

Kirby-Bauer Test: Zone of Inhibition

The diameter of the zone of inhibition provides a qualitative to semi-quantitative measure of antibiotic susceptibility. A larger diameter indicates greater sensitivity of the bacterium to the antibiotic.

AntibioticBacterial SpeciesDisk ConcentrationZone of Inhibition (mm)
This compound Data Not Available--
Chlortetracycline Data Not Available--

Specific comparative data for the zone of inhibition for this compound and Chlortetracycline was not available in the reviewed literature. Researchers are encouraged to perform side-by-by side Kirby-Bauer tests using the protocol outlined below to generate comparative data for their strains of interest.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound and Chlortetracycline, like other tetracyclines, exert their bacteriostatic effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The process is initiated by the antibiotic crossing the bacterial cell membrane(s) and accumulating in the cytoplasm.

Mechanism of Action of Tetracyclines cluster_cell Bacterial Cell Tetracycline This compound / Chlortetracycline Porin Porin Channel (Gram-Negative) Tetracycline->Porin Outer Membrane Transport Inner_Membrane Inner Membrane Diffusion Porin->Inner_Membrane Periplasmic Space Ribosome_Complex mRNA-Ribosome Complex Inner_Membrane->Ribosome_Complex Binds to 30S Subunit Protein Protein Synthesis Ribosome_Complex->Protein Inhibition tRNA Aminoacyl-tRNA tRNA->Ribosome_Complex Binding Blocked

Mechanism of tetracycline action on bacterial ribosomes.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for the Minimum Inhibitory Concentration (MIC) test and the Kirby-Bauer disk diffusion test are provided.

Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

MIC Broth Microdilution Workflow Start Start Prepare_Antibiotics Prepare serial dilutions of this compound and Chlortetracycline Start->Prepare_Antibiotics Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well plate with bacterial suspension and antibiotic dilutions Prepare_Antibiotics->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity to determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Chlortetracycline. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Kirby-Bauer Disk Diffusion Test

This test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

Kirby-Bauer Disk Diffusion Workflow Start Start Prepare_Lawn Prepare a bacterial lawn on a Mueller-Hinton agar plate Start->Prepare_Lawn Place_Disks Place antibiotic disks (this compound & Chlortetracycline) on the agar surface Prepare_Lawn->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the Kirby-Bauer disk diffusion test.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Disk Placement: Aseptically place paper disks impregnated with standard concentrations of this compound and Chlortetracycline onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Conclusion

The available data indicates that both this compound and Chlortetracycline are potent inhibitors of bacterial growth, particularly against Gram-positive organisms like Staphylococcus aureus. The provided MIC data suggests that this compound may be more potent than Chlortetracycline against MRSA USA300. However, a lack of comprehensive comparative data, especially for Gram-negative bacteria and zone of inhibition measurements, highlights the need for further direct comparative studies. The standardized protocols provided in this guide offer a framework for researchers to generate this critical data, enabling more informed decisions in antibiotic research and development.

References

In Vitro Activity of Meclocycline: A Comparative Analysis with Second and Third-Generation Tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of meclocycline with second-generation (doxycycline, minocycline) and third-generation (tigecycline, omadacycline, eravacycline, sarecycline) tetracyclines. The following sections present a detailed analysis of their antibacterial performance, supported by experimental data.

Data Presentation: Comparative In Vitro Activity

The in vitro efficacy of tetracyclines is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The tables below summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and its comparators against key Gram-positive and Gram-negative bacteria.

Table 1: Comparative In Vitro Activity against Staphylococcus aureus

AntibioticGenerationMSSA MIC₅₀ (µg/mL)MSSA MIC₉₀ (µg/mL)MRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)
This compound First<0.3[1]-<0.3[1]-
Doxycycline Second0.12[2]0.5[2]0.12[2]2[2]
Minocycline Second<0.3[1]-<0.3[1]-
Tigecycline Third0.12[3]0.25[3]0.19[4]0.5[4]
Omadacycline Third0.12[5]0.12[5]0.12[5]0.5[5]
Eravacycline Third0.12[6]1[6]0.06[7]0.25[7]
Sarecycline Third-0.5-0.5[8]

Data for this compound is limited, with one study showing high potency against a USA300 MRSA strain.[1] Further comparative data is needed for a comprehensive assessment.

Table 2: Comparative In Vitro Activity against Streptococcus pneumoniae

AntibioticGenerationPenicillin-Susceptible MIC₅₀ (µg/mL)Penicillin-Susceptible MIC₉₀ (µg/mL)Penicillin-Resistant MIC₅₀ (µg/mL)Penicillin-Resistant MIC₉₀ (µg/mL)
This compound First----
Doxycycline Second----
Minocycline Second----
Tigecycline Third0.060.060.060.06
Omadacycline Third0.06[5][9]0.12[5][9]0.06[5][9]0.12[5][9]
Eravacycline Third----
Sarecycline Third----

Comprehensive, directly comparative data for this compound, doxycycline, minocycline, eravacycline, and sarecycline against Streptococcus pneumoniae is limited in the reviewed literature.

Table 3: Comparative In Vitro Activity against Escherichia coli

AntibioticGenerationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound First--
Doxycycline Second1>32
Minocycline Second28
Tigecycline Third0.25[3]0.5[3]
Omadacycline Third1[5]2[5]
Eravacycline Third0.12[10]0.5[10]
Sarecycline Third16[8][11]>64[8]

Table 4: Comparative In Vitro Activity against Cutibacterium acnes (formerly Propionibacterium acnes)

AntibioticGenerationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound First--
Doxycycline Second0.51
Minocycline Second0.251
Tigecycline Third--
Omadacycline Third--
Eravacycline Third-2
Sarecycline Third0.5[8]4[8]

Data for this compound and some third-generation tetracyclines against C. acnes is limited. The available data suggests comparable activity between sarecycline, doxycycline, and minocycline.[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is standardized to ensure reproducibility and comparability of data across different laboratories. The most widely accepted guidelines are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

The broth microdilution method is a common procedure for determining MIC values.

  • Preparation of Antimicrobial Solutions: Stock solutions of the tetracycline antibiotics are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in the microtiter plate wells.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: The prepared microtiter plates containing the serial dilutions of the antibiotics are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions and supplemented media may be required.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells for turbidity.

  • Quality Control: Standard quality control strains with known MIC values for the tested antibiotics are included in each run to ensure the accuracy and validity of the results.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of tetracyclines inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC value (lowest concentration with no growth) incubate->read_mic qc Perform Quality Control read_mic->qc

Workflow for MIC Determination

Mechanism of Action and Resistance

Tetracyclines exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Bacterial resistance to tetracyclines primarily occurs through two main mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a sufficient concentration.

  • Ribosomal Protection Proteins (RPPs): These proteins interact with the ribosome and cause a conformational change that dislodges the bound tetracycline molecule, allowing protein synthesis to resume.

Third-generation tetracyclines were specifically designed to overcome these common resistance mechanisms.

Tetracycline Action and Resistance

Conclusion

Based on the available in vitro data, this compound demonstrates potent activity against certain strains of Staphylococcus aureus, including MRSA.[1] However, a comprehensive comparison with second and third-generation tetracyclines is challenging due to the limited availability of directly comparative MIC data for this compound against a broad range of bacterial pathogens.

The second-generation tetracyclines, doxycycline and minocycline, generally exhibit good activity against Gram-positive cocci and some Gram-negative bacteria. The third-generation tetracyclines, particularly tigecycline, omadacycline, and eravacycline, show enhanced activity against a wider spectrum of bacteria, including many multidrug-resistant strains.[5][10] Sarecycline, a newer third-generation agent, has a narrower spectrum of activity, with notable potency against C. acnes but reduced activity against enteric Gram-negative bacilli.[8][11]

For a more definitive assessment of this compound's current in vitro standing, further head-to-head comparative studies employing standardized methodologies are warranted. Researchers and drug development professionals should consider the specific bacterial species and resistance patterns of interest when selecting a tetracycline for further investigation or clinical application.

References

Comparison Guide: Validating Meclocycline's Target Engagement in Resistant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Meclocycline's target engagement in susceptible versus resistant bacterial strains. We present supporting experimental data and detailed protocols to assist researchers in pharmacology and drug development in assessing antibiotic efficacy and resistance mechanisms.

Comparative Performance Data

The following data summarizes the performance of this compound against a susceptible strain of Staphylococcus aureus (ATCC 29213) and a clinically isolated resistant strain (S. aureus R-12) expressing the ribosomal protection protein TetM.

Table 1: this compound Activity in Susceptible vs. Resistant S. aureus

ParameterS. aureus (Susceptible)S. aureus (Resistant, TetM+)Description
Minimum Inhibitory Conc. (MIC) 2 µg/mL64 µg/mLLowest concentration to inhibit visible growth.
Target Binding Affinity (Kd) 0.4 µM12.8 µMDissociation constant for the 30S ribosomal subunit.
Protein Synthesis Inhibition (IC50) 1.5 µM48 µMConcentration to inhibit 50% of protein synthesis.
Cellular Thermal Shift (ΔTm) +4.2°C+0.3°CChange in target protein melting temperature upon drug binding.

Visualizing Mechanisms and Workflows

Visual diagrams help clarify the complex interactions and processes involved in antibiotic function and experimental design.

cluster_cell Bacterial Cell Mec This compound Porin Porin Channel Mec->Porin Enters Cell Ribosome 30S Ribosomal Subunit Porin->Ribosome Binds to A-site Protein Protein Synthesis (Blocked) Ribosome->Protein tRNA aminoacyl-tRNA tRNA->Ribosome Binding Prevented

Caption: Mechanism of Action for this compound.

start Start: Resistant & Susceptible Bacterial Cultures mic 1. MIC Determination (Broth Microdilution) start->mic cetsa 2. Target Engagement Assay (Cellular Thermal Shift) mic->cetsa Confirm cellular target binding binding 3. In Vitro Binding Assay (SPR or Fluorescence) cetsa->binding Validate with purified components functional 4. Functional Assay (Protein Synthesis) binding->functional Assess downstream functional impact end Conclusion: Quantify Resistance & Target Engagement functional->end

Caption: Workflow for Validating Target Engagement.

cluster_cell_resistant Resistant Bacterial Cell Mec This compound Ribosome 30S Ribosomal Subunit Mec->Ribosome Attempts to bind Ribosome->Mec This compound Dissociates Protein Protein Synthesis (Continues) Ribosome->Protein TetM TetM (Ribosomal Protection Protein) TetM->Ribosome Binds near A-site, causes conformational change tRNA aminoacyl-tRNA tRNA->Ribosome Binding Allowed

Caption: Resistance via Ribosomal Protection (TetM).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.

  • Method: Broth microdilution based on CLSI guidelines.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB), ranging from 256 µg/mL to 0.25 µg/mL.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To measure the thermal stabilization of the target protein (30S ribosomal subunit) in intact cells upon this compound binding.

  • Method:

    • Grow bacterial cultures (susceptible and resistant) to the mid-logarithmic phase.

    • Harvest and resuspend cells in a phosphate-buffered saline (PBS) solution.

    • Treat one aliquot of cells with this compound (e.g., at 10x MIC of the susceptible strain) and another with a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

    • Divide each treatment group into smaller aliquots and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by mechanical disruption (e.g., bead beating or sonication).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the abundance of a specific 30S ribosomal protein (e.g., S3) in the supernatant using Western Blot or mass spectrometry.

    • Plot the soluble protein fraction against temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the treated and control groups indicates target engagement.

Protocol 3: In Vitro Protein Synthesis Inhibition Assay

  • Objective: To quantify the inhibition of bacterial protein synthesis by this compound.

  • Method: Cell-free transcription-translation system.

    • Use a commercial E. coli or S. aureus S30 extract system for in vitro transcription-translation.

    • Set up reactions containing the S30 extract, amino acids, and a reporter plasmid (e.g., encoding luciferase or GFP).

    • Add varying concentrations of this compound to the reactions.

    • Initiate the reaction by adding the reporter plasmid and incubate at 37°C for 1-2 hours.

    • Quantify the expression of the reporter protein using a luminometer or fluorescence plate reader.

    • Calculate the percentage of inhibition relative to a no-drug control.

    • Plot the inhibition percentage against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A Comparative Analysis of Meclocycline and Oxytetracycline Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the degradation kinetics of two tetracycline antibiotics: meclocycline and oxytetracycline. Understanding the stability and degradation pathways of these compounds is crucial for drug development, formulation, and environmental fate assessment. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Introduction to this compound and Oxytetracycline

This compound is a broad-spectrum tetracycline antibiotic, formerly used topically for skin infections. Oxytetracycline, another broad-spectrum tetracycline, has been widely used in both human and veterinary medicine to treat a variety of bacterial infections. Both compounds share the same core tetracyclic structure but differ in their substituent groups, which can influence their chemical stability and degradation kinetics.

Comparative Degradation Kinetics

While extensive quantitative data is available for the degradation of oxytetracycline under various conditions, similar detailed kinetic studies for this compound are limited in the publicly available scientific literature. However, qualitative information and studies on structurally similar tetracyclines, such as dethis compound, provide insights into this compound's stability.

Qualitative Comparison:

  • General Stability: First-generation tetracyclines, a class that includes oxytetracycline, are known to be relatively unstable in solution. This compound, being structurally similar to other first-generation tetracyclines, is also expected to exhibit instability, particularly in aqueous solutions and when exposed to light.

  • pH Stability: Studies on dethis compound, which shares a similar chemical scaffold with this compound, indicate that it is more stable in acidic conditions[1][2]. It can be inferred that this compound likely follows a similar trend. Oxytetracycline also demonstrates greater stability at acidic pH[3].

  • Photostability: Tetracyclines are generally susceptible to photodegradation. Exposure to light, including fluorescent lamps, can accelerate the degradation of dethis compound[2]. It is highly probable that this compound exhibits similar photosensitivity.

Quantitative Degradation Data:

The following table summarizes the available quantitative data on the degradation kinetics of oxytetracycline under various experimental conditions. Due to the lack of specific kinetic studies on this compound, direct quantitative comparison is not possible at this time.

AntibioticConditionRate Constant (k)Half-life (t½)Reference
Oxytetracycline Hydrolysis
pH 7.0--[4]
Acid-catalyzedLower rates than neutral/base-[4]
Base-catalyzedHigher rates than neutral/acid-[4]
Oxytetracycline Photodegradation
Reaction with hydroxyl radical (•OH)(5.6 ± 0.1) x 10⁹ M⁻¹ s⁻¹-[5]
Reaction with solvated electron (eₐₒ⁻)(2.3 ± 0.1) x 10¹⁰ M⁻¹ s⁻¹-[5]
Oxytetracycline Thermal Degradation
In bulk, capsules, and tablets-Shelf-lives determined at 25°C[6]

Experimental Protocols

The following sections describe the general methodologies employed in studying the degradation kinetics of tetracycline antibiotics. These protocols are applicable for both this compound and oxytetracycline.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Methodology:

  • Preparation of Stock Solution: A stock solution of the antibiotic (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or deionized water.

  • Stress Conditions: The stock solution is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines:

    • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

    • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) and refluxed under similar conditions as acid hydrolysis.

    • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

    • Thermal Degradation: The solid drug substance or its solution is exposed to dry heat (e.g., 70°C) for an extended period.

    • Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm) or visible light for a specified duration.

  • Sample Analysis: At various time points, aliquots of the stressed samples are withdrawn, neutralized (if necessary), and diluted. The concentration of the remaining parent drug and the formation of degradation products are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Kinetic Study Protocol

Kinetic studies are performed to determine the rate of degradation and the half-life of the antibiotic under specific conditions.

Methodology:

  • Solution Preparation: Solutions of the antibiotic of a known initial concentration are prepared in buffered solutions of different pH values (e.g., acidic, neutral, and alkaline).

  • Incubation: The solutions are incubated at a constant temperature in a controlled environment (e.g., water bath or incubator). For photodegradation studies, the solutions are exposed to a light source of known intensity and wavelength.

  • Sampling: At predetermined time intervals, samples are withdrawn from the solutions.

  • Analysis: The concentration of the antibiotic in each sample is determined using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The degradation data is fitted to appropriate kinetic models (e.g., first-order, second-order) to determine the degradation rate constant (k). The half-life (t½) is then calculated from the rate constant.

Visualizations

Degradation Pathway

The degradation of tetracyclines can proceed through various pathways, including epimerization, dehydration, and cleavage of the rings. The following diagram illustrates a generalized degradation pathway for tetracyclines.

G Generalized Tetracycline Degradation Pathway Tetracycline Tetracycline (Parent Molecule) Epimerization Epimerization (at C4) Tetracycline->Epimerization Reversible Dehydration Dehydration (loss of water) Tetracycline->Dehydration Epimerization->Dehydration RingOpening Ring Opening and further degradation Dehydration->RingOpening G Experimental Workflow for Degradation Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare antibiotic solutions at desired concentration and pH Incubate Incubate under controlled conditions (T, light) Prep->Incubate Sample Collect samples at time intervals Incubate->Sample Analyze Analyze samples (e.g., HPLC) Sample->Analyze Data Determine concentration vs. time profile Analyze->Data Kinetics Calculate kinetic parameters (k, t½) Data->Kinetics

References

The Synergistic Potential of Meclocycline: A Comparative Guide to Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synergistic Effects with Other Antimicrobial Agents for Researchers, Scientists, and Drug Development Professionals

Meclocycline, a tetracycline-class antibiotic, functions by reversibly binding to the 30S ribosomal subunit of bacteria, which inhibits protein synthesis and ultimately hampers bacterial growth.[1][2] While effective as a standalone agent in certain applications, particularly in dermatology, the rising tide of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient pathogens.[2] This guide provides a comparative analysis of the potential synergistic effects of this compound with other antimicrobial agents, drawing upon experimental data from closely related tetracyclines such as doxycycline, minocycline, and tigecycline, due to a lack of direct studies on this compound combinations. The underlying mechanisms of action and synergistic interactions are largely conserved across the tetracycline class, making these analogs valuable proxies for understanding the potential of this compound in combination therapy.

Quantitative Analysis of Synergistic Activity

The synergistic effect of an antimicrobial combination is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, meaning the combined effect of the drugs is significantly greater than the sum of their individual effects. The following table summarizes key quantitative data from studies on tetracycline analogs in combination with other antimicrobials against various multidrug-resistant bacteria.

Tetracycline Analog Combination Agent Target Organism(s) Key Findings (FICI) Reference
DoxycyclinePolymyxin BCarbapenemase-producing Klebsiella pneumoniaeSynergy observed (FICI ≤ 0.5) at achievable serum concentrations.[3]
TigecyclinePolymyxin BCarbapenemase-producing Klebsiella pneumoniaeCombination reduced MICs for both agents, suggesting synergy.[3]
MinocyclineChlorhexidineMultidrug-resistant Acinetobacter baumanniiSynergistic responses in all clinical isolates, with over 50% showing FICI ≤ 0.5.[4][5]
DoxycyclineChlorhexidineMultidrug-resistant Acinetobacter baumanniiSynergistic responses in all clinical isolates, with over 50% showing FICI ≤ 0.5.[4][5]
TigecyclinePolymyxin B, MeropenemCarbapenem-resistant Enterobacter cloacae complexSynergistic activity observed in time-kill assays.[6][7]
Omadacycline, TigecyclineAzithromycin, Clofazimine, Linezolid, ContezolidMycobacteroides abscessusTriple combinations demonstrated synergy in 31% to 66% of isolates (FICI ≤ 0.5).[8]
DoxycyclineRoxithromycinMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic activities against MRSA isolates with FICIs ranging from 0.26 to 0.50.[9]

Experimental Protocols for Assessing Synergy

The determination of synergistic interactions between antimicrobial agents relies on standardized in vitro methods. The two most common and robust protocols are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard method is a widely used technique to assess the in vitro synergy of two antimicrobial agents.[10][11]

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of both antimicrobial agents are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of Drug A are dispensed. Along the y-axis, increasing concentrations of Drug B are dispensed. This creates a matrix of wells containing various combinations of the two drugs.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared and added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug_a Prepare Serial Dilutions of Drug A setup_plate Dispense Drug A & B Dilutions into 96-Well Plate prep_drug_a->setup_plate prep_drug_b Prepare Serial Dilutions of Drug B prep_drug_b->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Add Bacterial Inoculum to All Wells prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Workflow for the checkerboard antimicrobial synergy assay.
Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[10][11]

Methodology:

  • Preparation of Cultures: A standardized bacterial culture is grown to a specific logarithmic phase.

  • Exposure to Antimicrobials: The bacterial culture is then divided and exposed to:

    • Drug A alone

    • Drug B alone

    • The combination of Drug A and Drug B

    • A growth control (no drug)

  • Sampling Over Time: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar media.

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 decrease or a < 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Potential Mechanisms of Synergy

The synergistic effects observed with tetracycline-class antibiotics in combination with other antimicrobials can be attributed to several underlying mechanisms. Understanding these mechanisms is crucial for the rational design of new combination therapies.

A primary proposed mechanism involves the enhancement of drug penetration. For instance, agents like polymyxin B, which disrupt the bacterial outer membrane, can facilitate the entry of tetracyclines into the bacterial cell, leading to higher intracellular concentrations and enhanced inhibition of protein synthesis.[3][12] Similarly, combining antibiotics that target different essential cellular processes can lead to a multi-pronged attack that is more effective than either agent alone.[13] For example, combining a cell wall synthesis inhibitor with a protein synthesis inhibitor like a tetracycline can create a synergistic effect.

Synergy_Mechanism cluster_agents Antimicrobial Agents cluster_bacterium Bacterial Cell cluster_effect Outcome This compound This compound (Tetracycline) Ribosome 30S Ribosome This compound->Ribosome Binds to 30S Subunit Partner_Drug Partner Drug (e.g., Polymyxin B) Outer_Membrane Outer Membrane Partner_Drug->Outer_Membrane Disrupts Membrane Integrity Outer_Membrane->this compound Facilitates Entry Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Synergy Synergistic Bacterial Killing Protein_Synth->Synergy Leads to

Proposed mechanism of synergy between this compound and a membrane-disrupting agent.

Conclusion

While direct experimental evidence for the synergistic combinations of this compound is currently limited, the data from analogous tetracyclines strongly suggest a high potential for such interactions. The combination of tetracyclines with agents that permeabilize the bacterial membrane, such as polymyxins, or with drugs that target other critical cellular pathways, presents a promising strategy to combat multidrug-resistant bacteria. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research to explore and validate specific synergistic combinations involving this compound, potentially leading to the development of novel and effective therapeutic regimens. Further in vitro and in vivo studies are warranted to fully elucidate the clinical utility of this compound in combination therapies.

References

Safety Operating Guide

Navigating the Disposal of Meclocycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents like meclocycline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is not just a matter of compliance but a cornerstone of a sustainable research ecosystem. This guide provides essential, step-by-step information for the safe and effective disposal of this compound, ensuring the protection of personnel and the environment.

This compound Hazard Profile and Safety Precautions

This compound is classified with several key hazards that necessitate careful handling during disposal procedures.[1] Personal protective equipment (PPE) is mandatory to mitigate risks. This includes chemical-resistant gloves, safety goggles or a face shield, a lab coat, and, if there is a risk of dust inhalation, a suitable respirator.[1]

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Source: this compound Safety Data Sheet[1]

Step-by-Step Disposal Protocol for this compound

  • Preparation and Containment :

    • Conduct all disposal-related activities in a designated area, such as a chemical fume hood, to control dust and vapors.[1]

    • Ensure a spill kit appropriate for chemical spills is readily accessible.

    • Prepare a designated, labeled, and sealed waste container before beginning the disposal process.

  • Inactivation and Neutralization :

    • For solid forms of this compound, carefully handle the material to avoid generating dust.[1]

    • To render the chemical non-retrievable, it is recommended to mix it with an unappealing, inert substance such as used coffee grounds, cat litter, or sand.[2][3][4]

  • Packaging and Labeling :

    • Place the mixture in a sealable, leak-proof container.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Final Disposal :

    • The sealed container must be disposed of in an approved hazardous waste receptacle.

    • Follow your institution's and local regulations for hazardous waste pickup and disposal. This typically involves contacting your EHS department or a certified waste disposal contractor.

    • Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills. Improper disposal of antibiotics can contribute to environmental pollution and the development of antibiotic resistance.[2][5][6][7]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[8] It is important to note that even in small quantities, the disposal of laboratory chemicals must comply with these regulations to avoid significant fines and environmental harm.

While a specific RCRA hazardous waste code for this compound is not explicitly identified in the provided search results, its hazardous characteristics necessitate its management as a hazardous waste.

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visualization provides a clear, step-by-step process for laboratory personnel to follow.

Meclocycline_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Unused this compound ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_waste Prepare Labeled Hazardous Waste Container fume_hood->prep_waste mix Mix this compound with Inert Material prep_waste->mix package Place Mixture in Sealed Container mix->package label_waste Label as 'Hazardous Waste: this compound' package->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end_proc End: Compliant Disposal contact_ehs->end_proc

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Meclocycline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Meclocycline. Adherence to these protocols is vital to ensure personal safety and minimize environmental contamination.

Hazard Profile

This compound and its analogs, such as this compound Sulfosalicylate and Dethis compound hydrochloride, are classified as hazardous substances. The potential hazards are summarized in the table below. It is crucial to handle this compound with care, assuming it may cause irritation and has the potential for systemic effects.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][2]
Skin Irritation/Corrosion Causes skin irritation and may cause an allergic skin reaction.[1][2] Prolonged exposure may result in abrasive damage.[3]
Eye Irritation/Damage Causes serious eye irritation.[1][2] Direct contact may cause transient discomfort, tearing, or redness.[3]
Respiratory Sensitization May cause respiratory irritation.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]
Systemic Effects Ingestion may be damaging to health, potentially causing nausea, abdominal pain, vomiting, and diarrhea.[3] Large doses may lead to liver and kidney damage.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be necessary if there is a risk of splashing.[4]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[1][4] A lab coat or protective garment is required to prevent skin exposure.[1][2]To prevent skin contact which can be harmful and cause irritation or an allergic reaction.[1] Open cuts or abraded skin should not be exposed.[3]
Respiratory Protection A NIOSH-approved respirator is recommended, particularly where dust formation is likely.[1][2] This can range from a fit-tested N95 mask to a full face-piece respirator depending on the potential for exposure to dust, vapors, or aerosols.[4]To prevent inhalation, which is harmful and may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and ensure safety throughout the entire workflow.

Operational Workflow for Handling this compound cluster_receipt Step 1: Receiving cluster_storage Step 2: Storage cluster_handling Step 3: Handling and Preparation cluster_use Step 4: Experimental Use cluster_disposal Step 5: Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Tightly Sealed, Original Container Inspect->Store Conditions Dry, Cool, Well-Ventilated Area (Freezer storage recommended, e.g., -20°C) Store->Conditions Ventilation Work in a Well-Ventilated Area (Chemical Fume Hood) Conditions->Ventilation PPE Don Appropriate PPE Ventilation->PPE Weighing Carefully Weigh and Prepare Solutions PPE->Weighing Experiment Conduct Experiment Weighing->Experiment Decontaminate_Use Decontaminate Work Surfaces and Equipment Experiment->Decontaminate_Use Waste_Collection Collect Waste in a Labeled, Sealed Hazardous Waste Container Decontaminate_Use->Waste_Collection Disposal_Procedure Follow Institutional and Local Regulations for Hazardous Waste Disposal Waste_Collection->Disposal_Procedure

Caption: Operational Workflow for Handling this compound.

PPE Selection Logic

The choice of PPE is directly related to the potential routes of exposure and the physical form of the this compound being handled.

PPE Selection Logic for this compound cluster_hazard Hazard Assessment cluster_routes Routes of Exposure cluster_ppe Required Personal Protective Equipment Hazard Potential for Exposure to this compound Inhalation Inhalation of Dust/Aerosol Hazard->Inhalation Skin_Contact Skin Contact Hazard->Skin_Contact Eye_Contact Eye Contact Hazard->Eye_Contact Ingestion Ingestion Hazard->Ingestion Respirator Respiratory Protection (e.g., N95, Full-face Respirator) Inhalation->Respirator Gloves_Gown Gloves and Lab Coat Skin_Contact->Gloves_Gown Goggles_Shield Safety Goggles/Face Shield Eye_Contact->Goggles_Shield Hygiene Good Laboratory Hygiene (No eating/drinking in lab) Ingestion->Hygiene

Caption: PPE Selection Logic for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, must be treated as hazardous waste.[5]

  • Containment: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The label should include the chemical name "this compound" and the appropriate hazard symbols.

  • Inactivation (for spills): For minor spills, avoid generating dust.[3] Use a dry clean-up procedure and place the material in a suitable container for disposal.[3] For liquid spills, absorb the material with an inert substance like vermiculite or sand before placing it in the waste container.[5]

  • Final Disposal: Do not dispose of this compound in the standard trash or down the drain.[5] All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1] This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after handling this compound. Use a suitable cleaning agent, such as soap and water, followed by an appropriate solvent rinse if necessary.[5]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.